Product packaging for Biotin-PEG2-Azide(Cat. No.:CAS No. 1910803-72-3)

Biotin-PEG2-Azide

Cat. No.: B606127
CAS No.: 1910803-72-3
M. Wt: 400.5
InChI Key: OVEZMVONEJMGLZ-YDHLFZDLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biotin-PEG2-Azide (CAS 945633-30-7) is a heterobifunctional reagent designed for advanced bioconjugation and biomolecular labeling applications . Its structure incorporates a biotin moiety for strong streptavidin binding, a short PEG2 spacer that enhances aqueous solubility and reduces steric hindrance, and a terminal azide group that enables efficient bioorthogonal click chemistry . The azide group selectively reacts with alkyne, DBCO, or BCN moieties to form stable triazole linkages, either through copper-catalyzed (CuAAC) or copper-free (SPAAC) click reactions . This dual functionality makes it an essential tool for detecting cellular alkyne analogs, preparing multifunctional linkers for photoaffinity labeling, and executing pull-down assays . Researchers value this compound for its ability to facilitate the creation of well-defined conjugates for drug delivery systems, nanoparticle functionalization, and biosensor development . The hydrophilic PEG spacer is critical for improving solubility in aqueous media and preserving the biological activity of conjugated molecules by minimizing steric interference during binding to avidin or streptavidin proteins . This product is offered with a purity of >=95% and must be stored refrigerated or frozen to maintain stability . It is intended for Research Use Only and is not approved for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28N6O4S B606127 Biotin-PEG2-Azide CAS No. 1910803-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N6O4S/c17-22-19-6-8-26-10-9-25-7-5-18-14(23)4-2-1-3-13-15-12(11-27-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEZMVONEJMGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biotin-PEG2-Azide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG2-Azide is a heterobifunctional linker that has become an indispensable tool in modern chemical biology and drug development. Its unique structure, featuring a biotin moiety, a two-unit polyethylene glycol (PEG) spacer, and a terminal azide group, enables a wide range of applications, primarily centered around bioconjugation and affinity-based detection and purification. This guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, and quantitative data to facilitate its effective use in research.

The biotin component of the molecule allows for highly specific and strong non-covalent interaction with avidin and streptavidin proteins (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M), forming the basis for robust affinity purification and detection systems. The azide group serves as a versatile chemical handle for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The PEG2 spacer enhances the aqueous solubility of the molecule and provides a flexible linker that minimizes steric hindrance between the conjugated biomolecule and the biotin moiety, ensuring efficient binding to streptavidin.[1][2]

Core Applications in Research

This compound is predominantly used for the biotinylation of alkyne-modified biomolecules through click chemistry. This enables a variety of downstream applications, including:

  • Proteomics: Labeling and enrichment of newly synthesized proteins, post-translationally modified proteins, and specific protein classes for identification and quantification by mass spectrometry.

  • Drug Delivery and Targeting: Conjugation to drug molecules or delivery vehicles to facilitate targeted delivery to cells or tissues expressing biotin receptors or for subsequent functionalization.[3][4][5]

  • Probe Development: Construction of multifunctional probes for cellular imaging and diagnostic assays.

  • Bioconjugation: Linking various biomolecules, such as proteins, peptides, nucleic acids, and glycans, to streptavidin-conjugated reporters (e.g., fluorophores, enzymes) or surfaces.

Data Presentation: Quantitative Parameters

The utility of this compound is underpinned by the efficiency of the click chemistry reactions and the strength of the biotin-streptavidin interaction. The choice between the two primary click chemistry reactions, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), depends on the specific experimental context, particularly the tolerance of the biological system to copper catalysts.

Parameter Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) References
Reaction Principle Copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a 1,4-disubstituted-1,2,3-triazole.Reaction between a strained cyclooctyne (e.g., DBCO, BCN) and an azide to form a triazole without a metal catalyst.
Typical Reaction Conditions Aqueous buffer, room temperature, presence of a Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).Aqueous buffer, physiological temperature and pH.
Reaction Kinetics (Second-Order Rate Constant) ~10³ - 10⁵ M⁻¹s⁻¹~10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne used)
Biocompatibility Potentially cytotoxic due to the copper catalyst, which can generate reactive oxygen species. Ligands can mitigate this but may not eliminate it completely.Highly biocompatible as it does not require a toxic metal catalyst. Ideal for live-cell and in vivo applications.
Labeling Efficiency in Proteomics Generally higher labeling efficiency and protein identification in in vitro proteomics studies.May have slightly lower labeling efficiency compared to CuAAC in some in vitro applications but is the method of choice for live systems.
Parameter Value References
Dissociation Constant (Kd) of Biotin-Streptavidin Interaction ~10⁻¹⁴ - 10⁻¹⁵ M
Biotinylation Efficiency of Peptides (in vitro) 76% - 88% of available amine groups can be biotinylated depending on the specific biotinylation reagent and conditions.
Uptake of Biotinylated Conjugates in Cells Varies significantly based on cell type, conjugate structure, and uptake mechanism. Can be enhanced in cancer cells overexpressing biotin transporters.

Experimental Protocols

Protocol 1: General Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the biotinylation of an alkyne-modified protein with this compound using a copper-catalyzed click reaction.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.

  • This compound.

  • Dimethyl sulfoxide (DMSO).

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM in water, freshly prepared).

  • Tris(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 1.7 mM in DMSO/t-butanol 1:4).

  • Protein purification resin (e.g., desalting column or spin filter) for removal of excess reagents.

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Prepare the protein sample: Dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS.

  • Prepare the click chemistry reaction mixture: In a microcentrifuge tube, combine the following reagents in the specified order, vortexing gently after each addition:

    • Alkyne-modified protein solution.

    • This compound stock solution (to a final concentration of 100-200 µM).

    • TCEP solution (to a final concentration of 1 mM).

    • TBTA solution (to a final concentration of 100 µM).

    • CuSO₄ solution (to a final concentration of 1 mM).

  • Incubate the reaction: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purify the biotinylated protein: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or using a spin filter with an appropriate molecular weight cutoff, pre-equilibrated with the desired storage buffer.

  • Characterize the labeled protein: Confirm biotinylation using methods such as Western blot with streptavidin-HRP, or by mass spectrometry.

Protocol 2: Cell Surface Protein Labeling and Enrichment for Proteomic Analysis

This protocol outlines the labeling of cell surface proteins on live cells using an alkyne metabolic precursor followed by reaction with this compound via SPAAC, and subsequent enrichment for mass spectrometry analysis.

Materials:

  • Mammalian cells in culture.

  • Cell culture medium with and without methionine.

  • L-Azidohomoalanine (AHA) or other alkyne-containing metabolic label.

  • This compound conjugated to a cyclooctyne (e.g., DBCO-PEG2-Biotin).

  • PBS, pH 7.4.

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Streptavidin-agarose beads.

  • Wash buffers (e.g., PBS with 0.1% SDS, high salt buffer, urea buffer).

  • Elution buffer (e.g., buffer containing free biotin or a cleavable linker elution reagent).

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin).

Procedure:

  • Metabolic Labeling:

    • Culture cells in methionine-free medium for 30-60 minutes.

    • Replace the medium with fresh methionine-free medium containing 25-50 µM of an alkyne-containing amino acid analog (e.g., L-homopropargylglycine) and incubate for 4-16 hours.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells in a suitable lysis buffer on ice.

    • Clarify the lysate by centrifugation.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • To the cell lysate, add a cyclooctyne-functionalized this compound (e.g., DBCO-PEG2-Biotin) to a final concentration of 100 µM.

    • Incubate for 1-2 hours at room temperature with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation.

    • Wash the beads sequentially with a series of stringent wash buffers to remove non-specifically bound proteins (e.g., PBS with 1% SDS, 6 M urea, and high salt buffer).

  • Elution and Digestion:

    • Elute the bound proteins from the beads. If a cleavable linker was used, elute according to the manufacturer's protocol. For standard biotin, on-bead digestion is often performed.

    • Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the proteins into peptides using trypsin overnight.

  • LC-MS/MS Analysis:

    • Desalt the resulting peptide mixture.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

Mandatory Visualizations

experimental_workflow cluster_labeling Biomolecule Labeling cluster_purification Purification & Detection Alkyne_Biomolecule Alkyne-Modified Biomolecule Click_Reaction Click Chemistry (CuAAC or SPAAC) Alkyne_Biomolecule->Click_Reaction Biotin_Azide This compound Biotin_Azide->Click_Reaction Biotinylated_Product Biotinylated Biomolecule Click_Reaction->Biotinylated_Product Covalent Bond Formation Affinity_Capture Affinity Capture Biotinylated_Product->Affinity_Capture Streptavidin_Beads Streptavidin-Coated Support Streptavidin_Beads->Affinity_Capture Elution Elution Affinity_Capture->Elution High Affinity Binding Analysis Downstream Analysis (e.g., MS, Western Blot) Elution->Analysis

Caption: General workflow for biotinylation using this compound and subsequent affinity capture.

proteomics_workflow cluster_cell_culture Cell Culture & Labeling cluster_bioconjugation Bioconjugation cluster_enrichment Enrichment & Digestion cluster_analysis Analysis Metabolic_Labeling Metabolic Labeling with Alkyne Analog Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Reaction Click Reaction with this compound Cell_Lysis->Click_Reaction Affinity_Purification Streptavidin Affinity Purification Click_Reaction->Affinity_Purification On_Bead_Digestion On-Bead Tryptic Digestion Affinity_Purification->On_Bead_Digestion LC_MSMS LC-MS/MS Analysis On_Bead_Digestion->LC_MSMS Data_Analysis Protein Identification & Quantification LC_MSMS->Data_Analysis

Caption: Quantitative proteomics workflow using metabolic labeling and this compound.

References

An In-depth Technical Guide to Biotin-PEG2-Azide: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG2-Azide, a key reagent in modern bioconjugation and proteomic studies. It details its chemical structure, physicochemical properties, and provides standardized protocols for its use in labeling and detection of biomolecules through click chemistry.

Core Concepts: Introduction to this compound

This compound is a heterobifunctional linker that combines the high-affinity binding of biotin to avidin or streptavidin with the versatile reactivity of an azide group.[1][2] The molecule consists of three key components:

  • Biotin: A vitamin with an exceptionally strong and specific non-covalent interaction with avidin and streptavidin, forming the basis for powerful affinity purification and detection techniques.

  • PEG2 Linker: A short polyethylene glycol (PEG) spacer consisting of two ethylene glycol units. This hydrophilic spacer enhances the aqueous solubility of the molecule and the resulting conjugates.[1][3] It also provides spatial separation between the biotin moiety and the conjugated biomolecule, minimizing steric hindrance during binding to avidin or streptavidin.

  • Azide Group (-N3): A highly reactive functional group that serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific covalent labeling of alkyne-modified biomolecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design.

PropertyValueReferences
Chemical Formula C16H28N6O4S
Molecular Weight 400.5 g/mol
CAS Number 945633-30-7
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF
Storage Store at -20°C, desiccated

Experimental Protocols

The primary application of this compound is the biotinylation of alkyne-containing biomolecules via click chemistry. Below are detailed protocols for both copper-catalyzed and strain-promoted (copper-free) methods.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method offers high reaction efficiency and is suitable for a wide range of biomolecules.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, DNA)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvents (e.g., DMSO or DMF for dissolving reagents)

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of the copper ligand (e.g., 100 mM THPTA in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with this compound in the reaction buffer. A molar excess of the biotin-azide reagent is typically used (e.g., 10-50 equivalents relative to the alkyne).

    • Add the copper ligand to the reaction mixture. A common ratio is 2-5 equivalents of ligand per equivalent of CuSO4.

    • Add CuSO4 to the reaction mixture. A final concentration of 1-2 mM is often effective.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific biomolecule and desired labeling efficiency.

  • Purification:

    • Remove excess reagents and byproducts. For proteins, this can be achieved by dialysis, size-exclusion chromatography, or precipitation. For smaller molecules like DNA, ethanol precipitation can be used.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is ideal for applications in living cells or with biomolecules that are sensitive to copper ions. It utilizes a strained cyclooctyne (e.g., DBCO, DIBO) instead of a terminal alkyne.

Materials:

  • Azide-modified biomolecule (if starting with the azide on the biomolecule)

  • A cyclooctyne-containing biotinylation reagent (e.g., DBCO-PEG-Biotin) or this compound for reaction with a cyclooctyne-modified biomolecule.

  • Reaction Buffer (e.g., PBS, pH 7.4)

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the cyclooctyne-biotin reagent or this compound (e.g., 10 mM in DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide- or cyclooctyne-modified biomolecule with the corresponding click-reactive biotinylation reagent in the reaction buffer. A molar excess of the biotinylation reagent is recommended (e.g., 10-20 equivalents).

  • Incubation:

    • Incubate the reaction at room temperature or 37°C. Reaction times for SPAAC can vary from 1 to 12 hours, depending on the specific cyclooctyne used.

  • Purification:

    • Purify the biotinylated biomolecule using the methods described for CuAAC (dialysis, chromatography, or precipitation).

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows involving this compound.

experimental_workflow_cuaac cluster_labeling CuAAC Labeling cluster_purification Affinity Purification cluster_analysis Downstream Analysis Alkyne_Biomolecule Alkyne-modified Biomolecule Reaction_Mix Click Reaction (CuSO4, Ascorbate, Ligand) Alkyne_Biomolecule->Reaction_Mix Biotin_Azide This compound Biotin_Azide->Reaction_Mix Biotinylated_Biomolecule Biotinylated Biomolecule Reaction_Mix->Biotinylated_Biomolecule Binding Binding Biotinylated_Biomolecule->Binding Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution Purified_Protein Purified Biotinylated Biomolecule Elution->Purified_Protein Western_Blot Western Blot (Detection with Streptavidin-HRP) Purified_Protein->Western_Blot Mass_Spec Mass Spectrometry (Identification) Purified_Protein->Mass_Spec

Workflow for CuAAC labeling, purification, and analysis.

experimental_workflow_spaac cluster_labeling SPAAC Labeling (in vitro) cluster_application Application Example Azide_Biomolecule Azide-modified Biomolecule Reaction_Mix Click Reaction (Copper-Free) Azide_Biomolecule->Reaction_Mix DBCO_Biotin DBCO-PEG-Biotin DBCO_Biotin->Reaction_Mix Biotinylated_Biomolecule Biotinylated Biomolecule Reaction_Mix->Biotinylated_Biomolecule Cell_Lysate Cell Lysate Enrichment Biotinylated_Biomolecule->Cell_Lysate Live_Cell Live Cell Imaging Biotinylated_Biomolecule->Live_Cell

References

An In-depth Technical Guide to the Synthesis and Purification of Biotin-PEG2-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG2-Azide, a valuable heterobifunctional linker used extensively in bioconjugation, drug delivery, and diagnostic applications. This document outlines the chemical properties, a detailed synthesis protocol, purification methods, and characterization data for this reagent.

Introduction

This compound is a chemical tool that incorporates three key functional components: a biotin moiety, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal azide group. The biotin group provides a strong and specific binding affinity for streptavidin and avidin, enabling applications in affinity chromatography, immunoassays, and targeted delivery. The azide group allows for covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The PEG2 spacer enhances aqueous solubility and provides a flexible linker that minimizes steric hindrance between the biotin and the conjugated molecule.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₆H₂₈N₆O₄S[2]
Molecular Weight 400.5 g/mol [2]
CAS Number 945633-30-7
Appearance White to off-white solid or oil-
Solubility Water, DMSO, DCM, DMF
Purity Typically >95%
Storage -20°C

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of an activated biotin derivative, such as Biotin-NHS ester, with 1-amino-2-(2-azidoethoxy)ethane. The N-hydroxysuccinimide (NHS) ester of biotin is a commonly used amine-reactive chemical that forms a stable amide bond with the primary amine of the PEG linker.

Reaction Scheme

The overall reaction scheme for the synthesis of this compound is depicted below.

G cluster_reactants Reactants cluster_products Products Biotin_NHS Biotin-NHS Ester Biotin_PEG_Azide This compound Biotin_NHS->Biotin_PEG_Azide + Amino_PEG_Azide 1-Amino-2-(2-azidoethoxy)ethane Amino_PEG_Azide->Biotin_PEG_Azide NHS N-Hydroxysuccinimide Biotin_PEG_Azide->NHS +

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Biotin-NHS ester

  • 1-Amino-2-(2-azidoethoxy)ethane

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM, Methanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Biotin-NHS ester (1 equivalent) in anhydrous DMF.

  • Addition of Amine: To the stirred solution, add 1-Amino-2-(2-azidoethoxy)ethane (1.1 equivalents) followed by the addition of a non-nucleophilic base such as triethylamine or DIPEA (2-3 equivalents). The base is added to neutralize the NHS released during the reaction.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted NHS ester and NHS) and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and residual solvents. Silica gel column chromatography is a common and effective method for the purification of small polar molecules like this compound.

Purification Workflow

The general workflow for the purification of this compound is illustrated below.

G Crude Crude Product Column Silica Gel Column Chromatography Crude->Column Fractions Collect Fractions Column->Fractions TLC TLC Analysis Fractions->TLC Pooling Pool Pure Fractions TLC->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Experimental Protocol

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., DCM).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, typically starting with 100% DCM and gradually increasing the percentage of methanol (e.g., 0-10% MeOH in DCM). The polarity of the eluent is critical for separating the more polar this compound from less polar impurities.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC, and evaporate the solvent under reduced pressure to yield the purified this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

TechniqueExpected Results
¹H NMR Peaks corresponding to the protons of the biotin moiety, the PEG linker, and the methylene group adjacent to the azide.
¹³C NMR Signals for the carbons in the biotin ring, the valeric acid side chain, the PEG linker, and the carbon attached to the azide group.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the calculated mass of this compound ([M+H]⁺ or [M+Na]⁺).

Commercial suppliers often provide a certificate of analysis with this data.

Applications

This compound is a versatile reagent with a wide range of applications in life sciences and drug development, including:

  • Biotinylation of Biomolecules: For detection, purification, and immobilization of proteins, peptides, and nucleic acids.

  • Click Chemistry: For the construction of complex bioconjugates and drug delivery systems.

  • Probe Development: For the creation of probes for imaging and diagnostic assays.

  • Surface Functionalization: For the modification of surfaces and nanoparticles.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound. The described protocols offer a robust framework for researchers to produce this important bifunctional linker in-house. Proper purification and characterization are essential to ensure the quality and reliability of the reagent for downstream applications. The versatility of this compound makes it an indispensable tool for a wide array of bioconjugation and drug development endeavors.

References

An In-Depth Technical Guide to the Mechanism of Action of Biotin-PEG2-Azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, applications, and experimental protocols for Biotin-PEG2-Azide, a key reagent in the field of bioconjugation. Leveraging the power of "click chemistry," this molecule facilitates the efficient and specific labeling of biomolecules, a critical process in diagnostics, therapeutics, and fundamental research. This document delves into the two primary click chemistry pathways involving this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Concepts: The Power of Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for creating complex molecular architectures. The cornerstone of click chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable triazole ring. This compound incorporates a reactive azide group, enabling its participation in these powerful conjugation reactions. The inclusion of a polyethylene glycol (PEG) spacer enhances water solubility and minimizes steric hindrance, ensuring efficient binding of the biotin moiety to its binding partners, such as streptavidin.

Mechanism of Action: Two Paths to Biotinylation

This compound can be utilized in two distinct yet related click chemistry reactions, each with its own advantages and specific applications. The choice between these methods often depends on the biological system and the tolerance for a metal catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for conjugating azides and terminal alkynes. This reaction is characterized by its high yields and specificity, proceeding rapidly under mild conditions.[1][2]

Mechanism: The reaction is catalyzed by a copper(I) ion, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3] The copper(I) catalyst coordinates with the terminal alkyne, lowering the activation energy for the cycloaddition with the azide group of this compound. This results in the formation of a stable 1,4-disubstituted triazole linkage. To enhance the reaction efficiency and protect biomolecules from potential damage by copper ions, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is often employed.[3]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Biotin_PEG2_Azide Biotin-PEG2-N₃ Reaction_Center Cycloaddition Biotin_PEG2_Azide->Reaction_Center Terminal_Alkyne R-C≡CH (Biomolecule) Terminal_Alkyne->Reaction_Center CuSO4 CuSO₄ (Cu²⁺) CuI Cu⁺ CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Reaction_Center Catalysis Triazole_Product Biotin-PEG2-Triazole-R (Biotinylated Biomolecule) Reaction_Center->Triazole_Product

Figure 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow. This diagram illustrates the key components and steps in the CuAAC reaction, leading to the formation of a stable biotinylated biomolecule.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of a copper catalyst is a concern, such as in living cells or whole organisms, SPAAC offers a powerful metal-free alternative.[4]

Mechanism: SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO), instead of a terminal alkyne. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction with the azide group of this compound, allowing the reaction to proceed rapidly without the need for a catalyst. This bioorthogonal reaction forms a stable triazole linkage under physiological conditions.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Biotin_PEG2_Azide Biotin-PEG2-N₃ Reaction_Center [3+2] Cycloaddition (Metal-Free) Biotin_PEG2_Azide->Reaction_Center Strained_Alkyne Strained Cyclooctyne (e.g., DBCO-Biomolecule) Strained_Alkyne->Reaction_Center Triazole_Product Biotin-PEG2-Triazole-Cyclooctyl-R (Biotinylated Biomolecule) Reaction_Center->Triazole_Product

Figure 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow. This diagram outlines the catalyst-free SPAAC reaction, highlighting the interaction between this compound and a strained cyclooctyne to form the biotinylated product.

Quantitative Data Presentation

The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Comparison of CuAAC and SPAAC for Biotinylation

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Reaction Rate Very fast (minutes to a few hours)Fast, but generally slower than CuAAC
Biocompatibility Potentially cytotoxic due to copperExcellent, suitable for live-cell imaging
Reaction Partners Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN, DIBO)
Typical Yield High to quantitative (>90%)High to quantitative

Table 2: Performance in Proteomics Applications

ParameterCuAAC with Biotin-AlkyneSPAAC with Biotin-DIBO-AlkyneReference
Number of Identified O-GlcNAc Modified Proteins 229188
Number of Overlapping Proteins -114
Proteins Found in dbOGAP Database 7446

These data suggest that while both methods are effective, CuAAC may lead to the identification of a larger number of modified proteins in some proteomics workflows.

Experimental Protocols

The following are detailed methodologies for key experiments using this compound.

Protocol for Labeling Alkyne-Modified DNA using CuAAC

This protocol describes the biotinylation of DNA containing a terminal alkyne modification using this compound and a copper-catalyzed click reaction.

Materials:

  • Alkyne-modified DNA

  • This compound (10 mM stock in DMSO)

  • 2M Triethylammonium acetate buffer, pH 7.0

  • DMSO

  • 5 mM Ascorbic Acid (freshly prepared in water)

  • 10 mM Copper(II)-TBTA stock in 55% DMSO

  • Inert gas (e.g., argon or nitrogen)

  • Acetone or ethanol for precipitation

  • Nuclease-free water

Procedure:

  • Dissolve the alkyne-modified DNA in nuclease-free water in a pressure-tight vial.

  • Add 2M triethylammonium acetate buffer, pH 7.0, to a final concentration of 0.2 M.

  • Add DMSO to a final concentration of 50% (v/v) and vortex to mix.

  • Add the this compound stock solution to a final concentration that is 1.5 times the concentration of the alkyne-modified DNA and vortex.

  • Add the 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM and vortex briefly.

  • Degas the solution by bubbling with an inert gas for 30 seconds.

  • Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the vial with inert gas and cap tightly.

  • Vortex the mixture thoroughly. If precipitation is observed, heat the vial at 80°C for 3 minutes and vortex again.

  • Incubate the reaction at room temperature overnight.

  • Precipitate the biotinylated DNA by adding at least a 4-fold volume of acetone (for oligonucleotides) or ethanol (for DNA). Mix thoroughly and incubate at -20°C for 20 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes. Discard the supernatant.

  • Wash the pellet with acetone or 70% ethanol, centrifuge again, and discard the supernatant.

  • Air-dry the pellet and resuspend in a suitable buffer. The biotinylated DNA can be purified by RP-HPLC or PAGE.

Protocol for Labeling Azide-Modified Proteins using SPAAC

This protocol details the biotinylation of proteins containing an azide modification with a DBCO-functionalized biotin reagent.

Materials:

  • Azide-modified protein (e.g., containing p-azido-L-phenylalanine) in a suitable buffer (e.g., PBS, pH 7.2)

  • DBCO-Biotin (10 mM stock in DMF or DMSO)

  • PBS, pH 7.2

  • Amicon Ultra concentrator (10 kDa MWCO) or other suitable protein purification system

Procedure:

  • Prepare the azide-modified protein at a concentration of 50-100 µM in PBS, pH 7.2.

  • Add a 10- to 20-fold molar excess of the DBCO-Biotin stock solution to the protein solution.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Remove the excess, unreacted DBCO-Biotin by repeated washes with PBS, pH 7.2, using an Amicon Ultra concentrator or by another suitable protein purification method such as size-exclusion chromatography.

  • The biotinylated protein is now ready for downstream applications. Successful labeling can be confirmed by a shift in molecular weight on SDS-PAGE or by Western blot using streptavidin-HRP.

Conclusion

This compound is a versatile and powerful tool for the biotinylation of biomolecules through click chemistry. The choice between the CuAAC and SPAAC mechanisms depends on the specific requirements of the experiment, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for live-cell applications. The detailed protocols and quantitative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively implement these techniques in their work, ultimately advancing our understanding of complex biological systems and facilitating the development of novel diagnostics and therapeutics.

References

A Technical Guide to the Solubility of Biotin-PEG2-Azide in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG2-Azide, a critical heterobifunctional linker used in bioconjugation, drug delivery, and diagnostic probe development. Understanding its solubility in various solvents is paramount for the successful design and execution of experimental workflows, ensuring reproducibility and optimal reaction conditions. This document outlines its solubility in common aqueous and organic solvents, presents detailed experimental protocols for solubility determination, and provides visual aids to conceptualize experimental workflows and molecular interactions.

Core Concepts of this compound Solubility

This compound (C₁₆H₂₈N₆O₄S) is a versatile molecule featuring a biotin moiety for strong affinity binding to avidin and streptavidin, an azide group for click chemistry reactions, and a polyethylene glycol (PEG) spacer.[1] The inclusion of the hydrophilic PEG spacer is a key design feature intended to enhance the aqueous solubility of the compound and the molecules it conjugates.[2][3][4] This PEG linker also helps to minimize steric hindrance during the binding of biotin to avidin molecules.[5]

The solubility of this compound is governed by the interplay of its different functional components with the solvent molecules. The biotin and PEG components contribute to its solubility in polar, aqueous media, while the overall organic structure allows for solubility in various organic solvents.

Quantitative and Qualitative Solubility Data

This compound exhibits solubility in a range of organic solvents and is also soluble in water. The most commonly cited solvents are Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF). Other organic solvents in which it is soluble include Dichloromethane (DCM) and Methanol (MeOH).

For aqueous solutions, achieving maximum solubility often involves a two-step process. For sparingly soluble biotinylated compounds, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.

The following table summarizes the known solubility of this compound and related compounds in various solvents based on available technical data sheets.

CompoundSolventSolubilityNotes
This compound WaterSolubleThe hydrophilic PEG spacer enhances aqueous solubility.
DMSOSolubleA common solvent for creating stock solutions.
DMFSolubleAnother common solvent for creating stock solutions.
DCMSoluble
Methanol (MeOH)Soluble
Biotin-azide (similar structure)DMSO~ 5 mg/mLA stock solution can be made by dissolving in DMSO.
DMSO:PBS (pH 7.2) (1:1)~ 0.5 mg/mLSparingly soluble in aqueous buffers alone.
Biotin-PEG3-azide (similar structure)H₂O10 mg/mL (with ultrasonic)
DMSO100 mg/mL (with ultrasonic)

Experimental Protocols for Solubility Determination

While specific high-resolution quantitative data for this compound is not extensively published in peer-reviewed literature, its solubility can be determined using standard laboratory methods. The "shake-flask" method is a widely recognized technique for determining thermodynamic solubility.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a specific solvent, representing the true thermodynamic solubility.

Materials:

  • This compound

  • Solvent of interest (e.g., water, PBS buffer, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Microcentrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The solution should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed to pellet any remaining suspended solid.

  • Sampling: Carefully extract a known volume of the supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Determine the concentration of this compound in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Protocol 2: High-Throughput Screening using PEG Precipitation

For comparing the relative solubility of different biotinylated compounds or formulations, a PEG precipitation assay can be adapted. This method relies on PEG as a crowding agent to induce precipitation, and the concentration of PEG required to cause precipitation is related to the protein's or compound's apparent solubility.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Aqueous buffer (e.g., 50 mM histidine, pH 6.0)

  • High-concentration PEG stock solution (e.g., 40% PEG 10k in the same buffer)

  • 96-well microplate

  • Plate reader capable of measuring absorbance (e.g., at 280 nm or a specific wavelength for a chromophore)

Methodology:

  • Plate Preparation: In a 96-well plate, create a gradient of PEG concentrations by mixing different ratios of the PEG stock solution with the buffer.

  • Compound Addition: Add a fixed amount of the this compound stock solution to each well to achieve a constant final concentration of the compound.

  • Incubation: Mix the contents by pipetting and incubate the plate at room temperature for a set period (e.g., 15-30 minutes).

  • Measurement: Measure the absorbance or turbidity in each well using a plate reader. An increase in absorbance indicates precipitation.

  • Data Analysis: Plot the absorbance against the PEG concentration. The point at which precipitation begins (the "PEG midpoint") provides a measure of the apparent solubility. This can be used to rank the solubility of different compounds under various conditions.

Visualizing Experimental and Molecular Concepts

Diagrams created using Graphviz can help illustrate complex workflows and molecular interactions, providing a clear visual reference for researchers.

G Workflow for Shake-Flask Solubility Determination A Sample Preparation (Excess solid in solvent) B Equilibration (Shaking at constant T for 24-48h) A->B C Phase Separation (Centrifugation) B->C D Supernatant Extraction C->D E Dilution Series D->E F Concentration Measurement (e.g., HPLC, UV-Vis) E->F G Data Analysis (Calculate Solubility) F->G

Caption: A flowchart illustrating the key steps in determining thermodynamic solubility.

G Solvation of this compound cluster_molecule This compound cluster_solvents Solvents Biotin Biotin (Hydrophilic) PEG PEG Spacer (Hydrophilic) Aqueous Aqueous (e.g., Water) Polar Biotin->Aqueous H-bonding Organic Organic (e.g., DMSO, DMF) Polar Aprotic Biotin->Organic Dipole-Dipole Azide Azide Group (-N3) PEG->Aqueous H-bonding PEG->Organic Dipole-Dipole Azide->Organic Dipole-Dipole

Caption: Interactions between this compound functional groups and solvent types.

Conclusion

This compound is a valuable tool in biotechnology and drug development, with its utility being significantly influenced by its solubility. It is readily soluble in common polar aprotic organic solvents such as DMSO and DMF and also exhibits solubility in aqueous solutions, a feature enhanced by its PEG spacer. For applications requiring high aqueous concentrations, a preliminary dissolution in a minimal amount of a water-miscible organic solvent is a standard and effective practice. The experimental protocols provided herein offer robust methods for quantifying its solubility, enabling researchers to optimize their experimental designs and achieve reliable and reproducible results.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of Biotin-PEG2-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and application of Biotin-PEG2-Azide, a versatile heterobifunctional linker crucial for bioconjugation, proteomics, and drug discovery. The information presented herein is intended to equip researchers with the necessary knowledge for the effective and safe use of this reagent.

Safety, Handling, and Storage

Proper management of this compound is essential to ensure reagent integrity and user safety. While some suppliers classify it as non-hazardous, others provide specific warnings. Therefore, it is prudent to handle this compound with care, adhering to standard laboratory safety practices.

1.1 Safety Precautions

Some Safety Data Sheets (SDS) indicate that this compound may cause acute oral toxicity, skin irritation, and serious eye irritation. It may also cause respiratory irritation. Therefore, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Use this product in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Handling: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

  • First Aid:

    • If inhaled: Move the person to fresh air.

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

1.2 Storage and Stability

Proper storage is critical to maintain the stability and reactivity of this compound.

ParameterRecommendationCitation
Storage Temperature -20°C[1]
Storage Conditions Store in a tightly sealed container, protected from light and moisture.[1]
Shelf Life Up to 12 months or longer under proper storage conditions.[1]
Shipping Typically shipped at ambient temperature.[1]

For long-term storage, it is advisable to desiccate the compound. Aqueous solutions are not recommended for storage for more than one day.

Physicochemical and Technical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueCitation
Chemical Formula C₁₆H₂₈N₆O₄S[1]
Molecular Weight 400.5 g/mol
CAS Number 945633-30-7
Purity ≥95% (typically >98% by HPLC)
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM, and water.

Core Applications and Experimental Protocols

This compound is primarily utilized in "click chemistry," a set of biocompatible reactions that enable the specific and efficient covalent ligation of molecules. The azide group of this compound reacts with an alkyne-functionalized molecule in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or with a strained cyclooctyne (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) in a copper-free system. This versatility makes it a valuable tool for a wide range of applications, including:

  • Bioconjugation: Attaching biotin to proteins, peptides, nucleic acids, and other biomolecules for subsequent detection, purification, or immobilization using avidin or streptavidin.

  • Proteomics: Identifying and quantifying proteins in complex biological samples. Chemical proteomics workflows often use this compound to enrich and identify proteins that have been metabolically or chemically labeled with an alkyne-containing probe.

  • Drug Discovery: Identifying the protein targets of small molecule drugs.

  • Cellular Imaging: Visualizing the localization of biomolecules within cells.

3.1 Experimental Protocol: Chemical Proteomics Workflow for Protein Target Identification

This protocol outlines a general workflow for identifying the protein targets of an alkyne-functionalized small molecule probe using this compound for affinity enrichment.

Materials:

  • Alkyne-functionalized small molecule probe

  • Cells or cell lysate

  • Lysis buffer (e.g., 20 mM HEPES, pH 7.5, 1% (v/v) NP-40, 0.2% (w/v) SDS)

  • This compound (10 mM stock in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (100 mM stock in water)

  • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (16.7 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (50 mM stock in water)

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer

  • Reagents for protein digestion (e.g., trypsin) and mass spectrometry analysis

Methodology:

  • Probe Treatment: Treat cells with the alkyne-functionalized small molecule probe at the desired concentration and for the appropriate duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells to obtain a protein lysate. Determine the protein concentration of the lysate.

  • Click Chemistry Reaction (CuAAC): a. In a microcentrifuge tube, dilute the protein lysate to a final volume of 200 µL with lysis buffer. b. Prepare a master mix of the click chemistry reagents by combining 2 µL of 10 mM this compound, 2 µL of 100 mM TCEP, and 0.25 µL of 16.7 mM TBTA per sample. c. Add the master mix to the protein lysate and vortex gently. d. Initiate the reaction by adding 4 µL of 50 mM CuSO₄. e. Incubate the reaction for 1.5 hours at room temperature with gentle shaking.

  • Protein Enrichment: a. Add streptavidin-coated magnetic beads to the reaction mixture. b. Incubate for 1 hour at room temperature to allow the biotinylated proteins to bind to the beads. c. Use a magnetic stand to capture the beads and discard the supernatant. d. Wash the beads extensively with appropriate wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: a. Resuspend the beads in a digestion buffer containing a protease such as trypsin. b. Incubate overnight at 37°C to digest the enriched proteins into peptides.

  • Mass Spectrometry Analysis: a. Collect the supernatant containing the digested peptides. b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled with the alkyne probe.

Visualizations

Diagram 1: Chemical Proteomics Workflow

G cluster_cell Cellular Environment cluster_lysate In Vitro Processing cluster_analysis Analysis Cells Cells Alkyne_Probe Alkyne-functionalized Small Molecule Probe Cells->Alkyne_Probe Treatment Target_Protein Target Protein Alkyne_Probe->Target_Protein Binding Lysis Cell Lysis Target_Protein->Lysis Lysate Protein Lysate with Alkyne-labeled Target Lysis->Lysate Click_Reaction Click Chemistry Reaction (CuAAC) Lysate->Click_Reaction Enrichment Affinity Enrichment on Streptavidin Beads Click_Reaction->Enrichment Biotin_Azide This compound Biotin_Azide->Click_Reaction Digestion On-bead Digestion (Trypsin) Enrichment->Digestion Peptides Enriched Peptides Digestion->Peptides LC_MS LC-MS/MS Analysis Peptides->LC_MS Identification Protein Identification LC_MS->Identification

Caption: Workflow for identifying protein targets using this compound.

Diagram 2: Elucidating Signaling Pathways

Caption: Using chemical proteomics to uncover protein interactions in a signaling pathway.

References

Biotin-PEG2-Azide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of Biotin-PEG2-Azide, a versatile heterobifunctional linker critical in modern biochemical and pharmaceutical research. This document provides a comprehensive overview of its commercial availability and cost, detailed experimental protocols for its use in bioconjugation, and visual representations of relevant workflows and its application in studying cellular signaling.

Commercial Suppliers and Cost

This compound is readily available from a variety of commercial suppliers. The cost can vary based on the quantity, purity, and supplier. Below is a summary of representative vendors and their pricing. Researchers are advised to request quotes for bulk quantities, as significant discounts are often available.

SupplierProduct NameCatalog NumberQuantityPurityPrice (USD)
Conju-ProbeThis compoundCP-304025 mg>95%$140.00
100 mg>95%$400.00
250 mg>95%$600.00[1]
BroadpharmThis compoundBP-22118500 mg98%$713.40 (via Fisher Scientific)[2]
AxisPharmThis compound-->95%Inquire for pricing
Tenova PharmaThis compound-100 mg>= 95%$220.00
Precise PEGThis compoundAG-2791->96%Inquire for pricing
LumiprobeThis compound---Inquire for pricing
Shanghai Nianxing Industrial Co., Ltd.This compound--98.0%Inquire for pricing[3]
Dayang Chem (Hangzhou) Co., Ltd.This compound-100g, 1kg98.0%Inquire for pricing[3]
BroadPharmUV Cleavable this compoundBP-2269010 MG98%$430.00[4]

Core Technology: Click Chemistry

This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction enables the efficient and specific covalent labeling of alkyne-modified biomolecules with biotin. The azide group on the linker reacts with a terminal alkyne on a target molecule to form a stable triazole linkage. The polyethylene glycol (PEG) spacer enhances the water solubility of the molecule and minimizes steric hindrance, ensuring efficient binding of the biotin moiety to avidin or streptavidin.

Experimental Protocols

General Protocol for Labeling Alkyne-Modified Biomolecules with this compound

This protocol provides a general guideline for the copper-catalyzed click chemistry reaction to label alkyne-modified proteins, DNA, or other biomolecules. Optimization of reaction conditions may be necessary for specific applications.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand

  • Sodium ascorbate (freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving this compound (e.g., DMSO or DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh for each experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer to the desired final concentration.

    • Add this compound from the stock solution to achieve a final concentration typically ranging from 10 to 100 µM. The optimal concentration will depend on the concentration of the alkyne-modified biomolecule.

    • Prepare the copper catalyst premix by combining the CuSO₄ and THPTA/TBTA stock solutions in a 1:5 molar ratio.

    • Add the copper catalyst premix to the reaction mixture to a final copper concentration of 1-2 mM.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. Gentle shaking or rotation can improve reaction efficiency. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • Purification:

    • Remove excess unreacted this compound and copper catalyst using an appropriate method based on the nature of the biomolecule. Common methods include:

      • Protein Precipitation: Precipitate the labeled protein using cold acetone or trichloroacetic acid (TCA).

      • Size Exclusion Chromatography: Use a desalting column to separate the labeled biomolecule from smaller reactants.

      • Dialysis: Dialyze the sample against a suitable buffer.

  • Analysis:

    • Confirm the successful biotinylation of the target biomolecule using methods such as:

      • Western Blot: Detect the biotinylated protein using streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore.

      • Mass Spectrometry: Analyze the mass shift of the labeled biomolecule.

      • Gel Electrophoresis: Visualize the labeled biomolecule using a streptavidin-based gel stain.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Proximity-Dependent Biotinylation (BioID)

Proximity-dependent biotinylation identification (BioID) is a powerful technique to identify protein-protein interactions and proximate proteins in a cellular context. This workflow illustrates the key steps involved in a BioID experiment where a protein of interest (POI) is fused to a promiscuous biotin ligase (e.g., BirA*). While BioID itself doesn't directly use this compound, the downstream analysis of biotinylated proteins often involves click chemistry for attaching reporter tags, making this workflow highly relevant.

G A Transfection of Cells with POI-BirA* construct B Expression of POI-BirA* fusion protein A->B Incubation C Addition of excess Biotin B->C Induction D Proximity-dependent Biotinylation of neighboring proteins C->D Enzymatic reaction E Cell Lysis under denaturing conditions D->E Harvest F Affinity Purification of biotinylated proteins (Streptavidin beads) E->F Capture G On-bead tryptic digestion F->G Sample Prep H LC-MS/MS Analysis G->H Injection I Data Analysis and Protein Identification H->I Bioinformatics

Caption: Workflow of a BioID experiment to identify protein-protein interactions.

Logical Relationship in a Click Chemistry-Based Proteomics Experiment

This diagram illustrates the logical flow of a chemical proteomics experiment designed to identify the protein targets of a small molecule probe. An alkyne-modified version of the small molecule is introduced to cells, and this compound is used to tag the interacting proteins for subsequent purification and identification.

G A Cell treatment with alkyne-modified small molecule probe B Cell Lysis A->B C Click Chemistry Reaction with This compound and Cu(I) catalyst B->C D Biotinylation of probe-bound proteins C->D E Streptavidin Affinity Purification D->E F Elution of biotinylated proteins E->F G Tryptic Digestion and LC-MS/MS Analysis F->G H Identification of protein targets G->H

Caption: Identifying protein targets using a click chemistry approach.

Application in Studying Signaling Pathways: Identifying HNE-Adducted Proteins

While a direct signaling pathway elucidated solely by this compound is not prominently featured in the searched literature, a highly relevant application is the identification of proteins modified by signaling molecules. For instance, 4-hydroxynonenal (HNE) is a lipid peroxidation product involved in oxidative stress signaling. Researchers have used azido- or alkynyl-HNE derivatives in combination with biotin-azide or -alkyne probes (functionally equivalent to this compound) and click chemistry to identify HNE-adducted proteins in cells. This allows for the identification of proteins that are targets of oxidative stress, which can then be mapped to specific signaling pathways.

The following diagram illustrates the conceptual relationship in such a study.

G A Oxidative Stress B Increased HNE Production A->B C HNE Adduction of Proteins B->C D Use of Azido-HNE Probe C->D Studied using G Implication in Stress Signaling Pathways C->G Leads to understanding of E Click Chemistry with Biotin-Alkyne D->E F Identification of HNE-Targeted Proteins (e.g., HSP70, HSP90) E->F F->G H Cellular Response (e.g., Apoptosis, Antioxidant Gene Expression) G->H

Caption: Investigating oxidative stress signaling by identifying HNE-protein adducts.

References

An In-depth Technical Guide to Biotin-Azide Labeling for Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of biotin-azide labeling for proteomics. This powerful technique enables the selective enrichment and identification of specific protein populations from complex biological samples, facilitating a deeper understanding of cellular processes and the identification of potential drug targets.

Core Principles of Biotin-Azide Labeling

Biotin-azide labeling is a two-step chemo-selective strategy used to isolate and identify specific subsets of proteins. The core of this technique lies in the principles of bioorthogonal chemistry, which utilizes chemical reactions that can occur in living systems without interfering with native biochemical processes.[1]

The general workflow involves two key stages:

  • Metabolic or Enzymatic Incorporation of a Bioorthogonal Handle: A non-canonical amino acid or sugar containing a reactive group (the "handle"), typically an azide or an alkyne, is introduced into proteins of interest.[2][3] This is often achieved by hijacking the cell's natural metabolic pathways. For instance, L-azidohomoalanine (AHA), an analog of methionine, can be incorporated into newly synthesized proteins during translation.[1][4]

  • Bioorthogonal Ligation with a Biotin Probe: The incorporated azide or alkyne handle is then covalently linked to a biotin-containing probe through a highly specific and efficient chemical reaction known as "click chemistry". This reaction forms a stable triazole linkage.

Once biotinylated, the labeled proteins can be efficiently captured and enriched using the high-affinity interaction between biotin and streptavidin (or its variants like neutravidin), which are typically immobilized on beads. The enriched proteins can then be identified and quantified using mass spectrometry.

The "Click Chemistry" Reactions

Two primary types of click chemistry are employed in biotin-azide labeling for proteomics:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and high-yielding reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. While highly efficient, the cytotoxicity of the copper catalyst can be a concern for in vivo labeling applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a cytotoxic copper catalyst by using a strained cyclooctyne that readily reacts with an azide. The release of ring strain drives the reaction forward. SPAAC is generally more biocompatible than CuAAC, making it suitable for labeling in living cells. However, it can sometimes exhibit slower reaction kinetics and potential side reactions with cysteine residues.

Quantitative Data Presentation

The choice of click chemistry method and the specific biotin probe can significantly impact the outcome of a proteomics experiment. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Comparison of CuAAC and SPAAC for O-GlcNAc Proteomics
FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin-Diazo-AlkyneStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Biotin-DIBO-AlkyneReference
Putative O-GlcNAc Modified Proteins Identified 229188
Overlapping Proteins Identified -114
Proteins Found in dbOGAP Database 7446
Reported Background Reactivity LowerHigher (potential reaction with cysteine thiols)

This data suggests that for in vitro applications on cell lysates, CuAAC may lead to a higher number of protein identifications with greater accuracy compared to SPAAC.

Table 2: Comparison of Cleavable Linkers for Biotin-Azide Probes
Linker TypeCleavage ConditionCleavage TimeResidual Mass on PeptideReference
Dialkoxydiphenylsilane (DADPS) 10% Formic Acid0.5 hours143 Da
Azobenzene (AZO) 50 mM Sodium DithioniteNot specifiedAminophenol moiety
Disulfide 2% 2-MercaptoethanolNot specifiedVaries
Photocleavable 365 nm UV lightNot specifiedVaries

The DADPS linker offers a combination of mild cleavage conditions, rapid cleavage time, and a small residual mass, making it an attractive option for proteomic studies.

Table 3: Enrichment Efficiency of Biotinylated Peptides
Enrichment StrategyPercentage of Unmodified Peptides IdentifiedReference
DiDBiT (Direct Detection of Biotin-containing Tags) < 15%
Conventional Protein Enrichment and Elution > 95%
Conventional On-Bead Digestion > 95%

The DiDBiT method, which focuses on enriching biotinylated peptides rather than whole proteins, significantly reduces the proportion of contaminating unmodified peptides, leading to a much higher identification rate of true hits.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in a biotin-azide labeling proteomics experiment.

Metabolic Labeling with Azidohomoalanine (AHA)

This protocol describes the incorporation of AHA into newly synthesized proteins in mammalian cells.

Materials:

  • Methionine-free cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-azidohomoalanine (AHA)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Culture mammalian cells to the desired confluency (e.g., 70-80%).

  • To deplete endogenous methionine, aspirate the growth medium and wash the cells twice with warm PBS. Then, incubate the cells in methionine-free medium supplemented with dFBS for 30-60 minutes.

  • Prepare the AHA labeling medium by supplementing the methionine-free medium with the desired concentration of AHA (e.g., 50 µM).

  • Remove the starvation medium and add the AHA labeling medium to the cells.

  • Incubate the cells for the desired labeling period (e.g., 1-4 hours).

  • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysate

This protocol details the "click" reaction to attach a biotin-alkyne tag to AHA-labeled proteins.

Materials:

  • AHA-labeled protein lysate (1-5 mg/mL)

  • PBS buffer, pH 7.4

  • Biotin-alkyne probe (e.g., Biotin-PEG4-Alkyne)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)

  • Copper(II) sulfate (CuSO₄) solution (20 mM in water)

  • Sodium ascorbate solution (300 mM in water, freshly prepared)

Procedure:

  • In a microfuge tube, combine 50 µL of the AHA-labeled protein lysate with 90 µL of PBS buffer.

  • Add 20 µL of a 2.5 mM solution of the biotin-alkyne probe.

  • Add 10 µL of the 100 mM THPTA solution and vortex briefly.

  • Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.

  • Initiate the click reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.

  • Protect the reaction from light and incubate for 30 minutes at room temperature.

  • The biotinylated proteins are now ready for enrichment.

Streptavidin Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated magnetic beads.

Materials:

  • Biotinylated protein lysate

  • Streptavidin magnetic beads

  • Binding/Wash Buffer (e.g., RIPA buffer or PBS with 0.1% SDS)

  • Elution Buffer (for non-cleavable linkers, e.g., 1% SDS, 2 mM biotin) or Cleavage Buffer (for cleavable linkers)

Procedure:

  • Equilibrate the required volume of streptavidin magnetic beads by washing them three times with the binding/wash buffer.

  • Add the biotinylated protein lysate to the equilibrated beads.

  • Incubate for at least 4 hours (or overnight) at 4°C with gentle rotation to allow for binding.

  • Pellet the beads using a magnetic rack and discard the supernatant.

  • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., 2x with RIPA buffer, 1x with 1M KCl, 1x with 0.1M Na₂CO₃, 1x with 2M Urea in 10mM Tris-HCl pH 8.0, and finally 3x with PBS).

  • Proceed with either on-bead digestion or elution of the captured proteins.

On-Bead Digestion for Mass Spectrometry

This protocol is for digesting the captured proteins directly on the beads, which is a common method for preparing samples for mass spectrometry.

Materials:

  • Streptavidin beads with bound biotinylated proteins

  • Ammonium bicarbonate (Ambic) solution (50 mM, pH 8-9)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Iodoacetamide (IAA)

  • Trypsin solution (e.g., 0.005 µg/µL in 50 mM Ambic)

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Wash the beads with the bound proteins three times with 50 mM Ambic solution.

  • Resuspend the beads in 50 mM Ambic.

  • Reduce the disulfide bonds by adding TCEP to a final concentration of 5 mM and incubating at 55°C for 30 minutes.

  • Alkylate the free thiols by adding IAA to a final concentration of 11 mM and incubating in the dark at room temperature for 30 minutes.

  • Quench the alkylation reaction by adding DTT to a final concentration of 15 mM.

  • Wash the beads three times with 50 mM Ambic to remove the reducing and alkylating agents.

  • Resuspend the beads in a minimal volume of trypsin solution to just cover the beads.

  • Incubate at 37°C for 6-8 hours (or overnight) with gentle shaking.

  • Pellet the beads and collect the supernatant containing the digested peptides.

  • To elute any remaining peptides, wash the beads with a solution of 50% acetonitrile/0.1% formic acid.

  • Combine the supernatant and the wash solution.

  • Acidify the peptide solution with formic acid or TFA to a final concentration of 0.1%.

  • The peptides are now ready for desalting (e.g., using C18 StageTips) and analysis by mass spectrometry.

Mandatory Visualizations

Chemical Reaction of Biotin-Azide Labeling (CuAAC)

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Protein_Azide Protein-N₃ Biotinylated_Protein Biotin-Triazole-Protein Protein_Azide->Biotinylated_Protein Biotin_Alkyne Biotin-Alkyne Biotin_Alkyne->Biotinylated_Protein Catalyst Cu(I) Catalyst->Biotinylated_Protein CuAAC

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Workflow for Biotin-Azide Proteomics

Proteomics_Workflow Metabolic_Labeling 1. Metabolic Labeling (e.g., with AHA) Cell_Lysis 2. Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Chemistry 3. Click Chemistry (CuAAC or SPAAC) with Biotin-Alkyne Cell_Lysis->Click_Chemistry Affinity_Purification 4. Streptavidin Affinity Purification Click_Chemistry->Affinity_Purification Washing 5. Stringent Washes Affinity_Purification->Washing On_Bead_Digestion 6. On-Bead Digestion (Trypsin) Washing->On_Bead_Digestion MS_Analysis 7. LC-MS/MS Analysis On_Bead_Digestion->MS_Analysis Data_Analysis 8. Protein Identification & Quantification MS_Analysis->Data_Analysis Signaling_Pathway Stimulus External Stimulus (e.g., Drug Treatment) Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Stimulus->Signaling_Cascade Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Protein_Synthesis Changes in de novo Protein Synthesis Gene_Expression->Protein_Synthesis AHA_Labeling Metabolic Labeling with AHA Protein_Synthesis->AHA_Labeling Proteomic_Analysis Biotin-Azide Labeling & Mass Spectrometry AHA_Labeling->Proteomic_Analysis Identified_Proteins Identification of Differentially Synthesized Proteins Proteomic_Analysis->Identified_Proteins

References

An In-depth Technical Guide to the Applications of Biotin-PEG2-Azide in Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling has emerged as a powerful technique for the investigation of dynamic cellular processes. By introducing bioorthogonal functional groups into biomolecules, researchers can track their synthesis, trafficking, and interactions in living systems. Biotin-PEG2-Azide is a key reagent in this field, enabling the selective biotinylation of alkyne-modified proteins, glycans, and other biomolecules through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

This technical guide provides an in-depth overview of the applications of this compound in metabolic labeling, with a focus on protein analysis. It details experimental protocols for metabolic labeling, click chemistry-mediated biotinylation, and downstream analysis by western blot and mass spectrometry. Furthermore, it presents quantitative data from relevant studies and visualizes key experimental workflows and signaling pathways.

Core Concepts: Metabolic Labeling and Click Chemistry

Metabolic labeling with this compound involves a two-step process:

  • Metabolic Incorporation of an Alkyne Reporter: Cells are cultured with a metabolic precursor containing an alkyne group. For protein labeling, the non-canonical amino acid L-homopropargylglycine (HPG) can be used as a surrogate for methionine.[1][2][3] Cellular machinery incorporates HPG into newly synthesized proteins.

  • Click Chemistry Biotinylation: Following metabolic labeling, cell lysates are treated with this compound. In the presence of a copper(I) catalyst, the azide group of this compound reacts with the alkyne group of the incorporated HPG, forming a stable triazole linkage.[4][5] This reaction covalently attaches a biotin tag to the newly synthesized proteins.

The biotin tag allows for the subsequent enrichment of these proteins using streptavidin-based affinity purification, enabling their identification and quantification. The PEG2 linker in this compound enhances the water solubility of the reagent and provides a spacer arm that improves the accessibility of the biotin moiety for binding to streptavidin.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with L-Homopropargylglycine (HPG)

This protocol describes the metabolic labeling of newly synthesized proteins in adherent mammalian cells.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free DMEM

  • L-Homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

Procedure:

  • Cell Culture: Culture cells to 70-80% confluency in a standard cell culture dish or plate.

  • Methionine Starvation: Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free DMEM and incubate for 30-60 minutes at 37°C and 5% CO₂ to deplete intracellular methionine pools.

  • HPG Labeling: Replace the methionine-free medium with methionine-free DMEM supplemented with HPG. The final concentration of HPG can range from 25 to 100 µM. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal. A typical labeling time is 4-16 hours.

  • Cell Harvest: After the labeling period, wash the cells twice with ice-cold PBS.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells and collect the lysate.

  • Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the proteome.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.

Protocol 2: Click Chemistry Biotinylation of HPG-Labeled Proteins with this compound

This protocol details the copper(I)-catalyzed click reaction to biotinylate HPG-labeled proteins in cell lysates.

Materials:

  • HPG-labeled cell lysate (1-5 mg/mL)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper ligand

  • Sodium ascorbate (freshly prepared)

  • DMSO

  • PBS

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • CuSO₄: 50 mM in water.

    • THPTA: 100 mM in water.

    • Sodium Ascorbate: 500 mM in water (prepare fresh).

  • Click Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order. This is a representative reaction for 1 mg of protein in 1 mL of lysate. The volumes can be scaled accordingly.

    • HPG-labeled cell lysate: 1 mg

    • This compound (10 mM): 5 µL (final concentration: 50 µM)

    • THPTA (100 mM): 10 µL (final concentration: 1 mM)

    • CuSO₄ (50 mM): 2 µL (final concentration: 100 µM)

  • Initiate the Reaction: Add 10 µL of freshly prepared 500 mM sodium ascorbate (final concentration: 5 mM) to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) and initiate the click reaction.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation, protected from light.

  • Protein Precipitation (Optional but Recommended): To remove excess click chemistry reagents, precipitate the proteins. A common method is methanol/chloroform precipitation.

  • The biotinylated proteome is now ready for enrichment.

Protocol 3: Enrichment of Biotinylated Proteins using Streptavidin Affinity Purification

Materials:

  • Biotinylated cell lysate

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash buffers (e.g., PBS with varying concentrations of SDS and/or urea)

  • Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)

Procedure:

  • Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions to remove storage buffers.

  • Binding: Add the washed streptavidin beads to the biotinylated cell lysate. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to allow for the binding of biotinylated proteins.

  • Washing: Pellet the beads using a magnetic stand or centrifugation and discard the supernatant. Wash the beads extensively with a series of wash buffers of increasing stringency to remove non-specifically bound proteins. A typical wash series might include:

    • PBS with 1% SDS

    • PBS with 4 M Urea

    • PBS

  • Elution: Elute the bound proteins from the streptavidin beads. This can be achieved by:

    • Competitive Elution: Incubating the beads with a buffer containing a high concentration of free biotin.

    • Denaturing Elution: Boiling the beads in SDS-PAGE sample buffer. This method is suitable for downstream analysis by western blot.

Protocol 4: Downstream Analysis
  • Elute the enriched biotinylated proteins by boiling the streptavidin beads in 1x SDS-PAGE loading buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a streptavidin-HRP conjugate to detect the biotinylated proteins.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • On-Bead Digestion: After the final wash of the streptavidin beads, resuspend them in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Reduction and Alkylation: Reduce the disulfide bonds of the captured proteins with DTT and alkylate the resulting free thiols with iodoacetamide.

  • Tryptic Digestion: Add sequencing-grade trypsin to the beads and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the tryptic peptides.

  • Desalting: Desalt the peptides using C18 spin columns or similar methods.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the newly synthesized proteins.

Quantitative Data

The following tables summarize representative quantitative data that can be obtained from metabolic labeling experiments using an alkyne-amino acid and a biotin-azide probe. While these specific examples may not have used this compound, they illustrate the type of data generated in such studies.

Table 1: Enrichment Efficiency of Newly Synthesized Proteins

Cell LineLabeling ConditionProtein Input (µg)Eluted Protein (µg)Enrichment FoldReference
HEK293THPG (50 µM, 16h)100025~2.5% of totalFictional Data
JurkatAHA (50 µM, 8h)50015~3.0% of total
HeLaHPG (100 µM, 4h)200045~2.3% of totalFictional Data

Table 2: Quantitative Proteomic Analysis of Newly Synthesized Proteins

ProteinFunctionFold Change (Treatment vs. Control)p-valueReference
HSP90AA1Chaperone1.8<0.01
ACTBCytoskeleton0.9>0.05
GAPDHMetabolism1.1>0.05
EGFRSignaling2.5<0.001Fictional Data
MYCTranscription3.1<0.001Fictional Data

Visualizations

Experimental Workflow

experimental_workflow cluster_labeling Metabolic Labeling cluster_click Click Chemistry cluster_analysis Downstream Analysis cells Mammalian Cells hpg L-Homopropargylglycine (HPG) cells->hpg Incubate hpg_cells HPG-labeled Cells hpg->hpg_cells lysate Cell Lysate hpg_cells->lysate click_reaction CuAAC Reaction lysate->click_reaction biotin_azide This compound biotin_azide->click_reaction biotin_lysate Biotinylated Proteome click_reaction->biotin_lysate enrichment Streptavidin Enrichment biotin_lysate->enrichment western Western Blot enrichment->western ms Mass Spectrometry enrichment->ms

Caption: Workflow for metabolic labeling and analysis of newly synthesized proteins.

Signaling Pathway: mTOR Signaling

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis. Metabolic labeling with HPG and this compound can be used to study the effects of mTOR inhibitors on the synthesis of new proteins.

mtor_pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects growth_factors Growth Factors mTORC1 mTORC1 growth_factors->mTORC1 Activates nutrients Nutrients nutrients->mTORC1 Activates s6k1 S6K1 mTORC1->s6k1 Phosphorylates eif4ebp1 4E-BP1 mTORC1->eif4ebp1 Phosphorylates (Inhibits) protein_synthesis Protein Synthesis (HPG Incorporation) s6k1->protein_synthesis Promotes eif4ebp1->protein_synthesis Inhibits (when active)

Caption: Simplified mTOR signaling pathway and its impact on protein synthesis.

Signaling Pathway: Unfolded Protein Response (UPR)

The Unfolded Protein Response (UPR) is a cellular stress response related to the endoplasmic reticulum (ER). Metabolic labeling can be employed to investigate how ER stress affects the synthesis of specific proteins involved in the UPR.

upr_pathway cluster_sensors ER Stress Sensors cluster_response UPR Outcomes er_stress ER Stress (Unfolded Proteins) ire1 IRE1α er_stress->ire1 Activates perk PERK er_stress->perk Activates atf6 ATF6 er_stress->atf6 Activates chaperones Increased Chaperone Synthesis (HPG Incorporation) ire1->chaperones er_degradation ER-Associated Degradation (ERAD) ire1->er_degradation translation_attenuation Global Translation Attenuation perk->translation_attenuation atf6->chaperones

Caption: Overview of the Unfolded Protein Response (UPR) signaling pathways.

Conclusion

This compound is a versatile and powerful tool for the metabolic labeling and analysis of alkyne-modified biomolecules. Its application in conjunction with non-canonical amino acid tagging has significantly advanced our ability to study the dynamics of the proteome. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the knowledge to effectively utilize this compound in their investigations of complex biological systems and to accelerate discoveries in basic research and drug development.

References

Methodological & Application

Application Note: A Detailed Protocol for Biotin-PEG2-Azide Protein Labeling via Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein biotinylation is a cornerstone technique in life sciences, enabling the detection, purification, and study of proteins and their interactions. The use of Biotin-PEG2-Azide in conjunction with "click chemistry" offers a highly efficient and specific method for labeling proteins.[1][2][3] This bioorthogonal reaction involves the copper(I)-catalyzed cycloaddition of an azide (present on the this compound) to a terminal alkyne, which has been metabolically or chemically incorporated into the protein of interest.[1][4] The polyethylene glycol (PEG) spacer enhances the solubility of the reagent and reduces steric hindrance, facilitating the binding of the biotin tag to avidin or streptavidin. This application note provides a detailed, step-by-step protocol for the biotinylation of an alkyne-modified protein using this compound, followed by purification and quantification of the labeled protein.

Experimental Workflow

The overall experimental workflow for this compound protein labeling is depicted below. This process begins with an alkyne-modified protein and proceeds through the click chemistry reaction, purification, and finally, quantification of the biotin incorporation.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Chemistry Reaction cluster_purification 3. Purification cluster_quantification 4. Quantification & Analysis prep_protein Prepare Alkyne-Modified Protein Solution reaction_mix Combine Reagents and Incubate prep_protein->reaction_mix prep_biotin Prepare this compound Stock Solution prep_biotin->reaction_mix prep_cu Prepare Copper(II) Sulfate Stock Solution prep_cu->reaction_mix prep_reductant Prepare Reducing Agent (e.g., Sodium Ascorbate) prep_reductant->reaction_mix prep_ligand Prepare Ligand (optional) (e.g., THPTA) prep_ligand->reaction_mix purify Remove Excess Biotin (Desalting Column/Dialysis) reaction_mix->purify Labeled Protein Mixture quantify Quantify Biotinylation (HABA Assay) purify->quantify Purified Biotinylated Protein analyze Downstream Applications (Western Blot, ELISA, etc.) quantify->analyze

Caption: Experimental workflow for this compound protein labeling.

Experimental Protocols

This section details the methodologies for protein labeling, purification, and quantification.

Preparation of Reagents

It is crucial to prepare fresh solutions, especially for the reducing agent, to ensure optimal reaction efficiency.

  • Alkyne-Modified Protein: Dissolve the protein containing a terminal alkyne modification in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) to a final concentration of 1-5 mg/mL.

  • This compound Stock Solution (10 mM): Dissolve this compound in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • Copper(II) Sulfate (CuSO₄) Stock Solution (20 mM): Dissolve copper(II) sulfate pentahydrate in deionized water.

  • Reducing Agent (Sodium Ascorbate) Stock Solution (300 mM): Prepare this solution fresh by dissolving sodium ascorbate in deionized water. This solution is susceptible to oxidation.

  • Copper-chelating Ligand (e.g., THPTA) Stock Solution (100 mM, Optional but Recommended): Tris(hydroxypropyltriazolylmethyl)amine (THPTA) can be used to stabilize the Cu(I) ion and protect the protein from oxidative damage. Dissolve in deionized water.

This compound Labeling via Click Chemistry

The following protocol is a general guideline and may require optimization for specific proteins.

  • In a microcentrifuge tube, combine the following reagents in order:

    • 50 µL of the alkyne-modified protein solution (1-5 mg/mL).

    • 100 µL of PBS buffer (pH 7.4).

    • 4 µL of 1 mM this compound solution (final concentration of 20 µM). The final concentration may need to be optimized (ranging from 2 µM to 40 µM).

  • Add 10 µL of 100 mM THPTA solution and vortex briefly.

  • Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

  • Initiate the reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution.

  • Vortex the mixture gently and incubate at room temperature for 30-90 minutes, protected from light.

Purification of Biotinylated Protein

After the labeling reaction, it is essential to remove excess, unreacted this compound.

  • Desalting Column: For rapid purification, use a desalting spin column (e.g., Zeba™ Spin Desalting Columns) according to the manufacturer's instructions. Equilibrate the column with PBS, then apply the reaction mixture and centrifuge to collect the purified protein.

  • Dialysis: For larger sample volumes, dialysis is an effective method. Transfer the reaction mixture to a dialysis cassette (with an appropriate molecular weight cutoff) and dialyze against a large volume of PBS at 4°C with several buffer changes over 24-48 hours.

Quantification of Biotinylation Degree using the HABA Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to estimate the amount of biotin incorporated into a protein. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent mix according to the supplier's protocol.

  • Measure Baseline Absorbance: In a cuvette or 96-well plate, add the HABA/Avidin solution and measure the absorbance at 500 nm.

  • Measure Sample Absorbance: Add a known concentration of the purified biotinylated protein to the HABA/Avidin solution, mix well, and measure the absorbance at 500 nm again once the reading stabilizes.

  • Calculate the Degree of Biotinylation: The molar ratio of biotin to protein can be calculated using the change in absorbance and the Beer-Lambert law.

Data Presentation

The degree of biotinylation can be quantified and presented as the number of moles of biotin per mole of protein. Below is a table with example data obtained from a HABA assay.

ParameterValue
Protein Concentration 1.0 mg/mL
Protein Molecular Weight 50,000 g/mol
Initial A₅₀₀ (HABA/Avidin) 0.980
Final A₅₀₀ (HABA/Avidin + Biotinylated Protein) 0.650
ΔA₅₀₀ 0.330
Molar Extinction Coefficient of HABA/Avidin at 500 nm (ε) 34,000 M⁻¹cm⁻¹
Calculated Biotin Concentration 9.7 µM
Calculated Moles of Protein 20 µM
Moles of Biotin per Mole of Protein 4.85

Note: The calculations for this table are based on the principles of the HABA assay. Actual results will vary depending on the protein and reaction conditions.

Signaling Pathway and Logical Relationship Diagram

The process of this compound protein labeling is a chemical conjugation reaction rather than a biological signaling pathway. The following diagram illustrates the logical relationship of the key chemical components in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

CuAAC_reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Protein_Alkyne Alkyne-Modified Protein Labeled_Protein Biotinylated Protein (Triazole Linkage) Protein_Alkyne->Labeled_Protein Biotin_Azide This compound Biotin_Azide->Labeled_Protein CuSO4 Copper(II) Sulfate Cu_I Cu(I) CuSO4->Cu_I Forms Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuSO4 Reduction Cu_I->Labeled_Protein Catalyzes Cycloaddition

Caption: The chemical logic of the CuAAC reaction for protein biotinylation.

Conclusion

The use of this compound in a copper-catalyzed click chemistry reaction provides a robust and specific method for labeling alkyne-modified proteins. The protocol outlined in this application note offers a comprehensive guide for researchers, from reagent preparation to the final quantification of the biotinylated product. Careful execution of these steps will enable the successful application of this powerful technique in various research and drug development contexts.

References

Optimizing Biotin-PEG2-Azide Click Chemistry Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing click chemistry reactions with Biotin-PEG2-Azide. It is intended for researchers, scientists, and drug development professionals who are utilizing biotinylation for detection, purification, or targeted delivery of biomolecules. The following sections offer a comprehensive guide to achieving optimal reaction conditions for both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Introduction to this compound Click Chemistry

Click chemistry provides a powerful and versatile method for covalently linking molecules with high efficiency and specificity under mild, biocompatible conditions. The reaction between an azide and an alkyne to form a stable triazole is a cornerstone of this chemical philosophy. This compound is a valuable reagent that incorporates an azide functional group, enabling its conjugation to alkyne-modified biomolecules such as proteins, nucleic acids, and small molecules.[1][2][3][4] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making the biotin moiety more accessible for binding to streptavidin or avidin.

There are two primary strategies for performing click chemistry with this compound:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide.[]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative employs a strained cyclooctyne, which reacts readily with an azide without the need for a metal catalyst, making it ideal for applications in living systems where copper toxicity is a concern.

The choice between CuAAC and SPAAC depends on the specific application, the nature of the biomolecule, and the experimental environment.

Key Reaction Components and Optimal Conditions

Achieving high yields and specific labeling requires careful optimization of reaction parameters. The following tables summarize the key components and recommended conditions for both CuAAC and SPAAC reactions involving this compound.

Table 1: Optimal Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
ParameterRecommended ConditionsNotes
This compound Concentration 10 µM - 1 mMA 2- to 10-fold molar excess over the alkyne-modified molecule is often recommended.
Copper(II) Source 50 µM - 1 mM Copper(II) Sulfate (CuSO₄)Copper(I) is generated in situ from a Cu(II) salt.
Reducing Agent 1 mM - 5 mM Sodium AscorbateFreshly prepared solution is crucial as it readily oxidizes. Reduces Cu(II) to the active Cu(I) state.
Copper(I)-Stabilizing Ligand 250 µM - 5 mM THPTA or TBTAA 5:1 ligand to copper ratio is often recommended to protect the Cu(I) state and prevent biomolecule degradation.
Solvents Aqueous buffers (e.g., PBS), DMSO, DMF, t-BuOH/H₂OThe choice of solvent depends on the solubility of the reactants. DMSO can help prevent precipitation of the azide reagent.
Reaction Temperature Room temperature (20-25°C)Gentle heating (up to 80°C) can be used to redissolve precipitated reagents but is not typically necessary for the reaction itself.
Reaction Time 30 minutes to overnightReaction progress can be monitored by techniques such as HPLC or mass spectrometry.
pH ~7.0A neutral pH is generally optimal for CuAAC reactions with biomolecules.
Table 2: Optimal Conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
ParameterRecommended ConditionsNotes
This compound Concentration Varies with cyclooctyne (e.g., 20-50 µM for DBCO)The optimal concentration is dependent on the specific cyclooctyne used and the cellular context in live-cell imaging.
Cyclooctyne Reagent DBCO, BCN, DIBO, etc.The choice of cyclooctyne affects the reaction kinetics.
Solvents Aqueous buffers (e.g., PBS), DMSO, DMFHighly compatible with biological systems.
Reaction Temperature 4°C to 37°CReactions proceed efficiently at physiological temperatures.
Reaction Time 15 minutes to 2 hoursSPAAC is generally a very fast reaction.
pH ~7.4Compatible with physiological pH.

Experimental Workflows and Diagrams

Visualizing the experimental process is crucial for understanding and executing the protocols effectively.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis/Purification A Prepare Alkyne-Modified Biomolecule D Combine Reactants in Appropriate Solvent A->D B Prepare this compound Stock Solution B->D C Prepare Catalyst/Ligand and Reducing Agent Stocks E Add Catalyst/Ligand Premix C->E D->E F Add Reducing Agent to Initiate Reaction E->F G Incubate at Room Temperature F->G H Quench Reaction (Optional) G->H I Purify Biotinylated Product (e.g., HPLC, precipitation) H->I J Analyze Product (e.g., Mass Spec, Western Blot) I->J SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Alkyne (Cyclooctyne)-Modified Biomolecule or System C Combine Reactants in Biocompatible Buffer A->C B Prepare this compound Stock Solution B->C D Incubate at Physiological Temperature (e.g., 37°C) C->D E Wash to Remove Excess Reagent D->E F Analyze Labeled Product (e.g., Microscopy, Flow Cytometry) E->F

References

Application Notes and Protocols for Cell Surface Protein Identification Using Biotin-PEG2-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the identification of cell surface proteins utilizing a powerful chemoproteomic approach that combines metabolic labeling with an alkyne-modified sugar and subsequent bioorthogonal ligation with Biotin-PEG2-Azide via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Introduction

The plasma membrane and its associated proteins, collectively known as the surfaceome, are central to a myriad of cellular processes, including signal transduction, cell adhesion, and nutrient transport. Consequently, cell surface proteins represent a major class of therapeutic drug targets. The precise identification and quantification of these proteins are crucial for understanding disease pathogenesis and for the discovery of novel biomarkers and drug targets.

Traditional methods for cell surface protein labeling, such as those using N-hydroxysuccinimide (NHS) esters to target primary amines, can sometimes suffer from a lack of specificity, as they may also label intracellular proteins if the cell membrane is compromised. The workflow described here offers a highly specific alternative by employing a two-step labeling strategy. First, cells are metabolically labeled with a synthetic sugar analog containing an alkyne group. This alkyne-modified sugar is incorporated into the glycan structures of cell surface glycoproteins through the cell's natural biosynthetic pathways. In the second step, the alkyne-tagged proteins are covalently labeled with this compound through a highly specific and efficient click chemistry reaction. The biotin tag then allows for the selective enrichment of these proteins for subsequent identification and quantification by mass spectrometry.

The inclusion of a short polyethylene glycol (PEG2) linker in the this compound reagent enhances its aqueous solubility and provides a spacer arm that reduces steric hindrance, thereby improving the efficiency of both the click reaction and the subsequent binding of biotin to streptavidin.

Principle of the Method

The identification of cell surface proteins using this compound is a multi-step process that leverages the bioorthogonal nature of the azide-alkyne cycloaddition reaction.

  • Metabolic Labeling: Cells are cultured in the presence of a peracetylated alkyne-modified monosaccharide, such as N-acetylmannosamine (ManNAc) or N-acetylgalactosamine (GalNAc) analog (e.g., Ac4ManNAlk). The peracetylated form enhances cell permeability. Once inside the cell, esterases remove the acetyl groups, and the cell's metabolic machinery incorporates the alkyne-sugar into the glycan chains of glycoproteins destined for the cell surface. This results in the presentation of alkyne handles on the extracellular domains of these proteins.[1][2][3]

  • Click Chemistry Reaction: After metabolic labeling, the cells are treated with a reaction cocktail containing this compound, a copper(I) catalyst, and a copper-chelating ligand. The copper(I) catalyst facilitates the [3+2] cycloaddition between the azide group of the biotin reagent and the terminal alkyne on the cell surface glycoproteins, forming a stable triazole linkage. This reaction is highly specific and does not interfere with native biological functional groups.[1][4]

  • Cell Lysis and Protein Extraction: The cells are lysed to release the biotinylated proteins into a soluble fraction.

  • Enrichment of Biotinylated Proteins: The cell lysate is incubated with streptavidin-conjugated beads. The high affinity of the biotin-streptavidin interaction allows for the efficient capture and enrichment of the labeled cell surface proteins, while non-labeled intracellular proteins are washed away.

  • On-Bead Digestion and Mass Spectrometry Analysis: The enriched proteins are proteolytically digested, typically with trypsin, while still bound to the beads. The resulting peptides are then eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_click_chemistry Bioorthogonal Ligation cluster_protein_processing Protein Processing cluster_analysis Analysis a Cells in Culture b Metabolic Labeling (Alkynyl Sugar) a->b Incubate c Click Reaction (this compound) b->c React d Cell Lysis c->d e Streptavidin Affinity Purification d->e f On-Bead Digestion (Trypsin) e->f g LC-MS/MS Analysis f->g h Protein Identification & Quantification g->h

Caption: Experimental workflow for cell surface protein identification.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Data Presentation

Table 1: Comparison of Cell Surface Protein Labeling Methods

FeatureMetabolic Labeling + Click ChemistryNHS-Ester Biotinylation
Target Glycoproteins with incorporated alkyne sugarsProteins with primary amines (Lysine, N-terminus)
Specificity High; targets metabolically active cells and specific sugar pathwaysLower; can label intracellular proteins upon membrane disruption
Cell Viability Generally high, but depends on precursor toxicityCan be compromised by extensive washing steps
Workflow Two-step labeling (metabolic + click)One-step labeling
Contaminants Fewer intracellular protein contaminantsHigher potential for intracellular protein contamination

Table 2: Quantitative Data from a Representative Cell Surface Proteomics Experiment

ParameterValueReference
Cell Line A549 Human Lung Carcinoma
Metabolic Labeling Reagent N-Propargyloxycarbonyl-L-phenylalanine (NPA)
Click Chemistry Reagent Azide-TEG-Biotin
Number of Proteins Identified > 1000 total proteins
Number of Cell Surface Proteins Identified ~300 (based on GO annotation)
Labeling Efficiency Dose-dependent increase in biotin signal

Note: The data presented is a representative example and may vary depending on the cell type, experimental conditions, and mass spectrometry platform used.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins
  • Cell Culture: Plate cells in complete growth medium and allow them to reach 70-80% confluency.

  • Preparation of Labeling Medium: Prepare fresh medium containing the desired concentration of the peracetylated alkyne-modified sugar (e.g., 25-50 µM Ac4ManNAlk).

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO2) to allow for the incorporation of the alkyne-sugar into cell surface glycans.

Protocol 2: Click Chemistry Reaction with this compound
  • Preparation of Click Chemistry Reagents:

    • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate (CuSO4) Stock Solution: Prepare a 50 mM stock solution in water.

    • Tris(2-carboxyethyl)phosphine (TCEP) Stock Solution: Prepare a 50 mM stock solution in water (prepare fresh). TCEP reduces Cu(II) to the catalytic Cu(I) in situ.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) Stock Solution: Prepare a 1.7 mM stock solution in DMSO:tert-butanol (1:4 v/v). TBTA is a ligand that stabilizes the Cu(I) catalyst.

  • Cell Washing: After metabolic labeling, wash the cells twice with ice-cold PBS.

  • Click Reaction Cocktail Preparation: For each sample, prepare the click reaction cocktail in PBS. The final concentrations of the reagents should be optimized, but a starting point is:

    • 100 µM this compound

    • 1 mM CuSO4

    • 1 mM TCEP

    • 100 µM TBTA

  • Labeling Reaction: Add the click reaction cocktail to the cells and incubate for 1 hour at room temperature with gentle agitation.

  • Washing: After the reaction, wash the cells three times with ice-cold PBS to remove excess reagents.

Protocol 3: Protein Extraction and Enrichment
  • Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Lysate Clarification: Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Streptavidin Bead Preparation: Wash streptavidin-conjugated agarose or magnetic beads with the lysis buffer.

  • Affinity Purification: Add the cell lysate to the prepared streptavidin beads and incubate for 1-2 hours at 4°C with rotation to allow for the binding of biotinylated proteins.

  • Washing: Wash the beads extensively with lysis buffer followed by high-salt and/or urea-containing buffers to remove non-specifically bound proteins.

Protocol 4: On-Bead Digestion and Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate. Then, add an alkylating agent (e.g., iodoacetamide) and incubate in the dark.

  • Trypsin Digestion: Wash the beads to remove the reduction and alkylation reagents. Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C.

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Further elute any remaining peptides from the beads with an acidic solution.

  • Desalting: Desalt the peptide samples using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS using a high-resolution mass spectrometer.

Conclusion

The use of this compound in conjunction with metabolic labeling provides a robust and specific method for the identification of cell surface proteins. This approach minimizes the co-purification of abundant intracellular proteins, thereby enhancing the detection of lower abundance surface proteins. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful technique in their studies of the cell surface proteome.

References

Application Note: Biotin-PEG2-Azide Bioconjugation to Antibodies via Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the bioconjugation of Biotin-PEG2-Azide to antibodies. This method utilizes a two-step process involving the modification of the antibody with a dibenzocyclooctyne (DBCO) group, followed by a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with this compound. This "click chemistry" approach offers high specificity, efficiency, and biocompatibility, as it does not require a cytotoxic copper catalyst.[1][2] The resulting biotinylated antibody can be used in a variety of applications, including immunoassays (ELISA, Western blotting, immunohistochemistry), affinity purification, and cell sorting.[3] The inclusion of a hydrophilic polyethylene glycol (PEG) spacer reduces potential steric hindrance and enhances the aqueous solubility of the conjugate.[4]

Principle of the Method

The bioconjugation is achieved through a two-step process:

  • Antibody Activation: The antibody is first functionalized with a DBCO group. This is typically achieved by reacting the primary amines (e.g., lysine residues) on the antibody with a DBCO-NHS ester.[5]

  • Copper-Free Click Chemistry: The DBCO-activated antibody is then reacted with this compound. The strained alkyne in the DBCO group readily and specifically reacts with the azide group on the biotin reagent to form a stable triazole linkage.

Quantitative Data Summary

The efficiency of the bioconjugation process can be assessed by determining the Degree of Labeling (DOL), which represents the average number of biotin molecules conjugated to each antibody. The DOL can be influenced by factors such as the molar ratio of reagents and reaction times.

ParameterTypical RangeMethod of DeterminationReferences
Molar Excess of DBCO-NHS Ester to Antibody 10:1 to 30:1Optimized for desired DOL
Molar Excess of this compound to Antibody 2:1 to 10:1Optimized for reaction efficiency
Reaction Time for Antibody Activation 30 - 60 minutesMonitored by purification
Reaction Time for Click Chemistry 4 - 18 hours (overnight)Monitored by purification and DOL measurement
Typical Degree of Labeling (DOL) 2 - 8 biotins/antibodyUV-Vis Spectrophotometry
Reaction Yield >90%Based on click chemistry efficiency

Experimental Protocols

Part 1: Antibody Preparation and Activation with DBCO-NHS Ester

This protocol describes the modification of an antibody with DBCO groups.

Materials:

  • Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4). Buffers containing primary amines such as Tris must be avoided.

  • DBCO-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis against PBS.

    • It is critical that sodium azide, which can react with the DBCO reagent, is removed from the antibody solution.

  • DBCO-NHS Ester Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

  • Antibody Activation Reaction:

    • Add a 10- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution.

    • The final concentration of DMSO in the reaction mixture should be around 20%.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification of DBCO-activated Antibody:

    • Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column according to the manufacturer's instructions.

    • Collect the purified DBCO-activated antibody.

Part 2: Biotinylation of DBCO-activated Antibody with this compound

This protocol describes the copper-free click chemistry reaction between the DBCO-activated antibody and this compound.

Materials:

  • Purified DBCO-activated antibody

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare this compound Solution:

    • Dissolve the this compound in the reaction buffer or DMSO to a suitable stock concentration.

  • Click Chemistry Reaction:

    • Add a 2- to 10-fold molar excess of this compound to the DBCO-activated antibody solution.

    • Incubate the reaction mixture overnight (12-18 hours) at 4°C with gentle mixing.

  • Purification of Biotinylated Antibody:

    • Remove the excess, unreacted this compound by dialysis, spin filtration, or using a desalting column.

    • The purified biotinylated antibody is now ready for characterization and use.

Part 3: Characterization of Biotinylated Antibody (Optional)

Determination of Degree of Labeling (DOL):

The DOL can be estimated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~310 nm (for the DBCO group, as a proxy for biotin incorporation).

Equation for DOL Calculation:

A more precise method involves using a HABA assay or other biotin quantification kits.

Experimental Workflow and Signaling Pathway Diagrams

Biotinylation_Workflow cluster_activation Step 1: Antibody Activation cluster_click Step 2: Click Chemistry A Purified Antibody in Amine-Free Buffer B Add DBCO-NHS Ester (10-30x molar excess) A->B C Incubate (RT, 30-60 min) B->C D Quench Reaction (Tris Buffer) C->D E Purify (Desalting Column) D->E F DBCO-Activated Antibody E->F G Add this compound (2-10x molar excess) F->G H Incubate (4°C, overnight) G->H I Purify (Desalting/Dialysis) H->I J Biotinylated Antibody I->J Signaling_Pathway cluster_0 Activation cluster_1 Click Reaction (SPAAC) Antibody Antibody (-NH2) Activated_Ab DBCO-Activated Antibody Antibody->Activated_Ab + DBCO-NHS DBCO_NHS DBCO-NHS Ester Biotin_Azide This compound (-N3) Biotinylated_Ab Biotinylated Antibody Activated_Ab->Biotinylated_Ab + Biotin-Azide

References

The Versatile Role of Biotin-PEG2-Azide in Accelerating Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Biotin-PEG2-Azide has emerged as a critical chemical tool for researchers, scientists, and drug development professionals. Its unique trifunctional structure, comprising a biotin moiety for high-affinity binding, a polyethylene glycol (PEG) spacer for enhanced solubility and reduced steric hindrance, and a terminal azide group for bioorthogonal "click" chemistry, enables a wide array of applications in modern drug discovery. This application note provides a detailed overview of its utility in bioconjugation, proximity labeling, targeted drug delivery, and the development of antibody-drug conjugates (ADCs), complete with experimental protocols and illustrative diagrams.

This compound's core functionality lies in its ability to covalently link biotin to alkyne-modified biomolecules through a copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction, a cornerstone of click chemistry.[][2] This highly specific and efficient reaction allows for the precise biotinylation of proteins, peptides, nucleic acids, and other molecules of interest, facilitating their detection, isolation, and characterization.[2][3] The integrated short PEG2 spacer not only improves the aqueous solubility of the reagent and its conjugates but also extends the biotin group away from the target molecule, ensuring efficient interaction with streptavidin or avidin.[2]

Key Applications in Drug Discovery

The unique properties of this compound make it an invaluable reagent in several key areas of drug discovery and development:

  • Bioconjugation and Pull-Down Assays: this compound is extensively used to biotinylate alkyne-containing proteins or other biomolecules. The resulting biotinylated molecules can then be easily isolated from complex mixtures, such as cell lysates, using streptavidin-coated beads. This "pull-down" technique is fundamental for identifying protein-protein interactions, validating drug targets, and purifying modified biomolecules.

  • Proximity Labeling for Interactome Profiling: In proximity-dependent biotin identification (BioID), this compound can be used in combination with metabolic labeling strategies to identify proteins in close proximity to a protein of interest. By introducing alkyne-bearing unnatural amino acids into proteins, subsequent click reaction with this compound allows for the biotinylation and subsequent identification of near neighbors by mass spectrometry, providing a snapshot of the protein's interactome.

  • Targeted Drug Delivery: The biotin moiety of this compound can serve as a targeting ligand for cancer cells that overexpress biotin receptors. By functionalizing drug-loaded nanoparticles or other drug delivery systems with this compound, the therapeutic payload can be selectively delivered to tumor sites, enhancing efficacy and reducing off-target toxicity.

  • Antibody-Drug Conjugate (ADC) Development: In the development of ADCs, biotinylation is a crucial tool for characterization and purification. This compound can be used to attach a biotin handle to an ADC, facilitating its capture on streptavidin-coated surfaces for analytical techniques like ELISA, surface plasmon resonance (SPR), or for purification during process development.

Data Presentation

While specific quantitative data for this compound across all applications is often context-dependent and proprietary, the following tables provide representative data to illustrate its utility.

PropertyValueReference
Molecular Weight400.5 g/mol
Purity>95%
SolubilitySoluble in DMSO, DMF, and water
Storage Conditions-20°C, desiccated and protected from light
Click Chemistry Reaction Parameters (Representative)
ReactantsThis compound and Alkyne-modified Protein
CatalystCopper(II) sulfate and a reducing agent
Typical Reaction Time1-4 hours at room temperature
Estimated Reaction Yield>90% (highly efficient)

Table 1: Physicochemical Properties and Representative Reaction Parameters of this compound. This table summarizes the key properties of this compound and typical conditions for its use in copper-catalyzed click chemistry.

ParameterDescriptionRepresentative Value (Illustrative)
Targeted Nanoparticle Delivery
Drug Loading Efficiency (%)The percentage of the initial drug that is successfully encapsulated into the nanoparticles.75-90%
Encapsulation Efficiency (%)The percentage of the drug that is encapsulated within the nanoparticle versus being adsorbed on the surface.>95%
In Vivo Tumor AccumulationThe percentage of the injected dose of nanoparticles that accumulates in the tumor tissue after a specific time.5-10% ID/g (Injected Dose per gram)
ADC Characterization
Drug-to-Antibody Ratio (DAR)The average number of drug molecules conjugated to a single antibody. Biotinylation can be used in analytical methods to help determine this crucial parameter.2-4
Proximity Labeling (BioID)
Protein Fold ChangeThe ratio of the abundance of a protein identified in the BioID experiment (with the bait protein) compared to a control experiment (without the bait protein).>2-fold for significant interactors

Table 2: Representative Quantitative Data in Drug Discovery Applications. This table provides illustrative quantitative data for various applications of biotin-functionalized molecules in drug discovery. The values are representative and can vary significantly depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Biotinylation of an Alkyne-Modified Protein using Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the general steps for biotinylating a protein that has been metabolically labeled with an alkyne-containing amino acid.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • DMSO

  • Desalting column

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

    • Add this compound to a final concentration of 100-500 µM (a 10-50 fold molar excess over the protein).

    • Prepare the copper/THPTA catalyst complex by mixing CuSO₄ and THPTA in a 1:5 molar ratio. Add this complex to the reaction mixture to a final copper concentration of 50-100 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Quantification and Storage:

    • Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA assay).

    • Confirm biotinylation using a Western blot with streptavidin-HRP or through mass spectrometry.

    • Store the biotinylated protein at -20°C or -80°C.

Protocol 2: Pull-Down of Biotinylated Proteins from Cell Lysate

This protocol outlines the procedure for enriching biotinylated proteins from a complex protein mixture.

Materials:

  • Cell lysate containing biotinylated protein

  • Streptavidin-agarose or magnetic beads

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

Procedure:

  • Bead Preparation:

    • Wash the streptavidin beads three times with lysis buffer to remove any storage solution.

  • Binding:

    • Add the cell lysate to the washed streptavidin beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.

  • Washing:

    • Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

    • Remove the supernatant and wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • To elute the bound proteins, resuspend the beads in elution buffer.

    • For analysis by SDS-PAGE, use 1x SDS-PAGE sample buffer and heat at 95°C for 5-10 minutes.

    • For applications requiring the native protein, elute with a buffer containing a high concentration of free biotin (e.g., 2-10 mM) for 30-60 minutes at room temperature.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

G cluster_0 Click Chemistry Bioconjugation Workflow A Alkyne-Modified Biomolecule D Biotinylated Biomolecule A->D Azide-Alkyne Cycloaddition B This compound B->D C Cu(I) Catalyst C->A

Caption: Workflow for Biotinylating a Biomolecule.

G cluster_1 Proximity Labeling (BioID) using this compound P Protein of Interest fused to a promiscuous ligase PL Proximity Labeling in Live Cells P->PL S Alkyne-bearing Amino Acid Substrate S->PL AP Alkyne-tagged Proximal Proteins PL->AP BP Biotinylated Proximal Proteins AP->BP BPA This compound BPA->BP CC Click Chemistry CC->AP SA Streptavidin Affinity Purification BP->SA MS Mass Spectrometry Identification SA->MS

Caption: Proximity Labeling Workflow.

G cluster_2 Targeted Drug Delivery with this compound Functionalized Nanoparticles NP Alkyne-modified Nanoparticle with Encapsulated Drug BNP Biotinylated Nanoparticle NP->BNP BPA This compound BPA->BNP CC Click Reaction CC->NP U Receptor-Mediated Endocytosis BNP->U TC Tumor Cell with Biotin Receptors TC->U DR Drug Release inside Tumor Cell U->DR

Caption: Targeted Drug Delivery Workflow.

References

Application Notes: Biotin-PEG2-Azide for Advanced Nucleic Acid Labeling and Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Biotin-PEG2-Azide is a versatile chemical tool designed for the efficient and specific biotinylation of nucleic acids (DNA and RNA) through a bio-orthogonal reaction known as "click chemistry".[1][2][3] This reagent consists of three key components: a biotin moiety for high-affinity binding to streptavidin, a hydrophilic diethylene glycol (PEG2) spacer to enhance solubility and minimize steric hindrance, and a terminal azide group for the click reaction.[1] The process involves the incorporation of an alkyne-modified nucleotide into a nucleic acid, followed by a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) with this compound.[2] This method is highly specific and efficient, occurring under mild conditions compatible with biological systems. The resulting biotin-labeled nucleic acids can be used in a wide array of applications, from purification and immobilization to detection in various assays. The avidin-biotin complex is the strongest known non-covalent biological interaction, ensuring high sensitivity and robust performance in downstream applications.

Principle of the Method

The labeling strategy is a two-step process. First, a nucleic acid is synthesized or modified to contain an alkyne group. This is typically achieved by incorporating alkyne-bearing nucleotides (e.g., 5-ethynyl-2'-deoxyuridine, EdU) during enzymatic synthesis like PCR or by using alkyne-modified phosphoramidites in oligonucleotide synthesis.

Second, the alkyne-modified nucleic acid is reacted with this compound in the presence of a copper(I) catalyst. The azide group of the biotin reagent and the alkyne group on the nucleic acid undergo a cycloaddition reaction to form a stable triazole linkage, covalently attaching the biotin label.

G cluster_0 Step 1: Alkyne Incorporation cluster_1 Step 2: Click Chemistry Reaction Alkyne_NA Alkyne-modified Nucleotide (e.g., EdU) NA_Polymerase DNA/RNA Polymerase (e.g., during PCR) Alkyne_NA->NA_Polymerase Enzymatic Incorporation Labeled_NA Alkyne-labeled Nucleic Acid NA_Polymerase->Labeled_NA Enzymatic Incorporation Target_NA Target DNA/RNA Target_NA->NA_Polymerase Final_Product Biotinylated Nucleic Acid Labeled_NA->Final_Product Covalent Bond Formation Biotin_Azide This compound Biotin_Azide->Final_Product Catalyst Cu(I) Catalyst (e.g., CuSO4 + Ascorbic Acid) Catalyst->Final_Product Labeled_NA_ref

Caption: Workflow for labeling nucleic acids using this compound.

Once labeled, the biotin tag allows for highly specific detection and purification using streptavidin, a protein with an exceptionally high affinity for biotin. Streptavidin can be conjugated to various reporters, such as fluorescent dyes or enzymes (e.g., Horseradish Peroxidase, HRP), for visualization and quantification.

G Biotin_NA Biotinylated Nucleic Acid Binding High-Affinity Binding (Kd ≈ 10⁻¹⁵ M) Biotin_NA->Binding Streptavidin Streptavidin Conjugate (e.g., Streptavidin-HRP) Streptavidin->Binding Detection Signal Generation (e.g., Chemiluminescence, Fluorescence) Binding->Detection

Caption: Principle of detection for biotinylated nucleic acids.

Key Applications

  • Pull-Down Assays : Biotin-labeled nucleic acids are used as bait to capture and identify interacting molecules, such as DNA-binding proteins, RNA-binding proteins, or complementary nucleic acid sequences from complex mixtures like cell lysates.

  • Electrophoretic Mobility Shift Assays (EMSA) : This technique is used to study protein-nucleic acid interactions. Biotinylated probes offer a sensitive, non-radioactive alternative for detecting the protein-DNA/RNA complex.

  • Hybridization Assays : In techniques like Southern and Northern blotting, biotinylated probes can detect specific DNA or RNA sequences with high sensitivity. They are also applicable for in situ hybridization (ISH) to localize nucleic acid sequences within cells or tissues.

  • Cell Proliferation Assays : The incorporation of the alkyne-modified nucleoside EdU into newly synthesized DNA in living cells can be detected by subsequent click reaction with this compound, allowing for the quantification of cell proliferation.

  • Immobilization : Biotinylated nucleic acids can be easily immobilized on streptavidin-coated surfaces, such as magnetic beads, microplates, or biosensors, for various high-throughput screening and diagnostic applications.

Quantitative Data

The performance of biotin-based labeling and detection relies on the exceptionally strong and specific interaction between biotin and streptavidin. While labeling efficiency with this compound is generally high due to the nature of click chemistry, precise yields can vary based on experimental conditions.

ParameterValue / ObservationApplication ContextSource(s)
Biotin-Streptavidin Affinity Dissociation Constant (Kd) ≈ 10-15 MThis extremely strong, non-covalent bond is fundamental to all detection and purification applications, ensuring high stability and low off-rates.
Detection Sensitivity As low as 0.25 pg of target DNAAchievable in Southern blot applications using biotinylated probes and colorimetric detection with streptavidin-enzyme conjugates.
Pull-Down Efficiency >90% capture of target RNAIn streptavidin bead pull-down assays, biotinylated RNAs can be efficiently recovered from solutions.
Labeling Yield (In Vitro Transcription) Approx. 10 µg of full-length biotin-labeled RNA from 1 µg of template DNADemonstrates high yield for enzymatic incorporation of biotinylated nucleotides. While not a click chemistry method, it provides a benchmark for labeling yields.
Cleavage/Elution Efficiency 50-60% elution with 2.0 M 2-mercaptoethanolDemonstrates conditions for disrupting the biotin-streptavidin interaction to release captured molecules, although the bond is generally resistant to harsh conditions.

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Oligonucleotides with this compound

This protocol describes the copper-catalyzed click chemistry (CuAAC) reaction to label an alkyne-modified DNA or RNA oligonucleotide.

Materials and Reagents:

  • Alkyne-modified oligonucleotide

  • This compound (e.g., 10 mM stock in DMSO)

  • DMSO (Dimethyl sulfoxide)

  • Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)

  • Ascorbic acid (5 mM stock in nuclease-free water, freshly prepared)

  • Copper(II)-TBTA complex (10 mM stock in 55% DMSO)

  • Nuclease-free water

  • Reagents for nucleic acid precipitation (e.g., 3 M sodium acetate, ethanol)

G start Start: Alkyne-Oligo dissolve 1. Dissolve Oligo in Water + TEAA Buffer start->dissolve add_dmso 2. Add DMSO and Vortex dissolve->add_dmso add_azide 3. Add this compound and Vortex add_dmso->add_azide add_ascorbic 4. Add Ascorbic Acid (Reducing Agent) add_azide->add_ascorbic degas 5. Degas with Inert Gas (e.g., Argon) add_ascorbic->degas add_copper 6. Add Cu(II)-TBTA (Catalyst) degas->add_copper incubate 7. Incubate Overnight at Room Temperature add_copper->incubate precipitate 8. Precipitate Labeled Oligo (e.g., Ethanol Precipitation) incubate->precipitate purify 9. Purify Conjugate (e.g., HPLC or PAGE) precipitate->purify end_product End: Purified Biotinylated Oligo purify->end_product

Caption: Experimental workflow for click chemistry labeling of oligonucleotides.

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water.

  • Add 2 M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.

  • Add DMSO to a final concentration of 50% (v/v) and vortex thoroughly.

  • Add this compound from a 10 mM stock solution to a final concentration of 1.5 times the oligonucleotide concentration. Vortex to mix.

  • Add freshly prepared 5 mM ascorbic acid to a final concentration of 0.5 mM. This reduces Cu(II) to the active Cu(I) state. Vortex briefly.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 seconds to prevent re-oxidation of the copper catalyst.

  • Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the tube with inert gas again and cap it tightly.

  • Vortex the reaction mixture thoroughly and incubate at room temperature overnight in the dark.

  • After incubation, precipitate the labeled nucleic acid. Add sodium acetate to a final concentration of 0.3 M, followed by 2.5-3 volumes of cold 100% ethanol.

  • Incubate at -20°C for at least 30 minutes, then centrifuge at high speed (e.g., >12,000 x g) for 20 minutes to pellet the nucleic acid.

  • Carefully discard the supernatant, wash the pellet with 70% ethanol, and air-dry.

  • Resuspend the purified biotinylated oligonucleotide in a suitable buffer (e.g., TE buffer or nuclease-free water).

  • (Optional) Further purify the conjugate by HPLC or PAGE to remove unreacted reagents.

Protocol 2: Pull-Down of Interacting Proteins Using Biotinylated Nucleic Acids

This protocol describes the use of a biotinylated DNA or RNA probe to isolate binding proteins from a cell lysate using streptavidin-coated magnetic beads.

Materials and Reagents:

  • Purified biotinylated nucleic acid probe

  • Control (non-biotinylated or scrambled sequence) probe

  • Streptavidin-coated magnetic beads

  • Cell lysate containing target proteins

  • Binding/Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE loading buffer or a high salt/low pH buffer)

  • Magnetic stand

G start Start: Streptavidin Beads + Biotinylated Probe prepare_beads 1. Prepare Beads: Wash and Resuspend start->prepare_beads incubate_probe 2. Immobilize Probe: Incubate Probe with Beads prepare_beads->incubate_probe wash_probe 3. Wash Away Unbound Probe incubate_probe->wash_probe add_lysate 4. Bind Target: Add Cell Lysate to Beads wash_probe->add_lysate incubate_lysate 5. Incubate to Allow Protein-NA Binding add_lysate->incubate_lysate wash_complex 6. Wash Beads to Remove Non-specific Binders incubate_lysate->wash_complex elute 7. Elute Bound Proteins (e.g., with SDS Buffer) wash_complex->elute analyze 8. Analyze Proteins (e.g., Western Blot, Mass Spec) elute->analyze end_product End: Identified Interacting Proteins analyze->end_product

Caption: Workflow for a biotin-based pull-down assay.

Procedure:

  • Bead Preparation : Resuspend the streptavidin magnetic beads in their storage buffer. Transfer the required amount to a new tube. Place the tube on a magnetic stand to pellet the beads, then discard the supernatant.

  • Wash the beads twice with 500 µL of Binding/Wash Buffer. After the final wash, resuspend the beads in 200 µL of the same buffer.

  • Probe Immobilization : Add the biotinylated nucleic acid probe to the washed beads. The amount of probe will need to be optimized but typically ranges from 10 to 100 pmol per 25 µL of bead slurry.

  • Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated probe to bind to the streptavidin beads.

  • Place the tube on the magnetic stand, discard the supernatant, and wash the beads three times with Binding/Wash Buffer to remove any unbound probe.

  • Protein Binding : After the final wash, resuspend the probe-bound beads in your prepared cell lysate (e.g., 300-500 µL).

  • Incubate the mixture for 1-2 hours at 4°C with rotation to allow the target protein(s) to bind to the nucleic acid probe.

  • Washing : Pellet the beads using the magnetic stand and carefully remove the lysate (this can be saved as the "unbound" fraction).

  • Wash the beads 3-5 times with 500 µL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution : After the final wash, remove all supernatant. Elute the bound proteins by resuspending the beads in 30-50 µL of 1X SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.

  • Place the tube on the magnetic stand and carefully collect the supernatant, which contains the eluted proteins.

  • Analysis : Analyze the eluted proteins by Western blotting using an antibody against a specific protein of interest or by mass spectrometry for proteomic identification.

References

Application Notes: Utilizing Biotin-PEG2-Azide for the Pull-Down of Interacting Proteins

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for the identification of protein-protein interactions (PPIs) using a biotin-PEG2-azide probe in conjunction with click chemistry. This method offers a powerful approach for capturing and enriching protein complexes for subsequent analysis by mass spectrometry.

Introduction

The study of protein-protein interactions is fundamental to understanding cellular processes and signaling pathways.[1][2][3] Pull-down assays are a widely used in vitro technique to isolate and identify binding partners for a protein of interest (the "bait") from a complex mixture like a cell lysate (containing the "prey").[3][4] This protocol employs a bio-orthogonal "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently attach a biotin tag to the bait protein after it has interacted with its binding partners.

The this compound probe is central to this workflow. It consists of three key components:

  • Biotin: A high-affinity ligand for streptavidin, enabling robust capture and enrichment of biotinylated molecules.

  • PEG2 Linker: A short, hydrophilic polyethylene glycol spacer that enhances the aqueous solubility of the probe and minimizes steric hindrance, ensuring efficient binding of biotin to streptavidin.

  • Azide Group: A stable chemical moiety that specifically reacts with a terminal alkyne group in the presence of a copper(I) catalyst to form a stable triazole linkage.

This method involves engineering a "bait" protein to contain an alkyne group, incubating it with a cell lysate to allow for the formation of protein complexes, performing the click reaction to attach the biotin-azide probe, and finally enriching the entire complex on streptavidin-coated beads for analysis.

Experimental Protocols

This protocol is divided into three main stages:

  • Preparation and Incubation: Preparation of an alkyne-containing bait protein and cell lysate, followed by incubation to form protein complexes.

  • Click Chemistry Biotinylation: Covalent attachment of the this compound probe to the bait-prey complex.

  • Affinity Purification and Analysis: Enrichment of biotinylated complexes and subsequent identification of interacting proteins by mass spectrometry.

Materials and Reagents

  • Bait Protein: Purified protein engineered to contain a terminal alkyne group (e.g., via incorporation of an unnatural amino acid like L-Azidohomoalanine (AHA) or by chemical modification).

  • Cell Lysate: Prepared from cells or tissues expressing potential "prey" proteins.

  • Probes and Reagents:

    • This compound

    • Copper(II) Sulfate (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

    • Sodium Ascorbate (freshly prepared)

    • Streptavidin Agarose Resin or Streptavidin Magnetic Beads

  • Buffers:

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Wash Buffer (e.g., PBS with 0.1% Tween-20)

    • Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, or Biotin solution for competitive elution)

Diagram of the Biochemical Principle

G cluster_0 Step 1: Interaction cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Capture Bait Bait Protein (with Alkyne) Prey Prey Protein Bait->Prey Binding Complex Bait-Prey Complex Probe This compound Complex->Probe + Cu(I) Catalyst BiotinylatedComplex Biotinylated Complex Bead Streptavidin Bead BiotinylatedComplex->Bead High-Affinity Binding

Caption: Schematic of the this compound pull-down process.

Step-by-Step Protocol

  • Preparation of Cell Lysate:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (clarified lysate) and determine the protein concentration using a standard assay (e.g., BCA assay).

  • Formation of Bait-Prey Complex:

    • To 1 mg of cell lysate, add the alkyne-labeled bait protein to a final concentration of 1-10 µM.

    • Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for the formation of protein complexes.

    • Optional: Include a negative control reaction with a non-alkyne labeled version of the bait protein or a mock bait.

  • Click Chemistry Reaction:

    • Prepare a fresh "click mix" by pre-mixing the following reagents. The final concentrations in the reaction should be:

      • 100 µM this compound

      • 1 mM CuSO₄

      • 5 mM THPTA

      • 5 mM Sodium Ascorbate

    • Add the click mix to the lysate containing the bait-prey complexes.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Capture of Biotinylated Complexes:

    • Add 50 µL of a 50% slurry of streptavidin agarose resin to the reaction mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated complexes to bind to the beads.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).

    • Discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes, for example:

      • 2 washes with Wash Buffer (PBS + 0.1% Tween-20).

      • 2 washes with high-salt buffer (e.g., PBS + 500 mM NaCl).

      • 2 final washes with standard PBS.

  • Elution:

    • Elute the bound proteins from the streptavidin beads. This can be achieved in two ways:

      • Denaturing Elution (for Mass Spectrometry): Add 50 µL of 2X SDS-PAGE loading buffer to the beads and boil for 5-10 minutes. This method is common for subsequent analysis by gel electrophoresis and mass spectrometry.

      • Competitive Elution: Incubate the beads with a buffer containing a high concentration of free biotin (2-10 mM) for 30-60 minutes at room temperature.

  • Downstream Analysis (Mass Spectrometry):

    • The eluted proteins are typically separated by SDS-PAGE.

    • The gel lane is excised, and the proteins are subjected to in-gel tryptic digestion.

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Diagram of the Experimental Workflow

G start Start prep_lysate Prepare Cell Lysate (Prey Proteins) start->prep_lysate prep_bait Prepare Alkyne-Bait Protein start->prep_bait incubation Incubate Bait + Lysate (Form Complexes) prep_lysate->incubation prep_bait->incubation click_reaction Click Reaction with This compound incubation->click_reaction capture Capture with Streptavidin Beads click_reaction->capture wash Wash Beads to Remove Non-specific Binders capture->wash elution Elute Bound Proteins wash->elution analysis Analyze by LC-MS/MS elution->analysis end Identify Interacting Proteins analysis->end

Caption: Workflow for identifying protein interactions using a pull-down assay.

Data Presentation

Quantitative data from mass spectrometry analysis is crucial for distinguishing true interaction partners from non-specific background proteins. Data should be summarized to compare the abundance of proteins identified in the experimental sample versus control samples.

Table 1: Example Reagent Concentrations for Click Reaction

ReagentStock ConcentrationFinal ConcentrationPurpose
This compound10 mM in DMSO100 µMBiotinylates the alkyne-bait protein
CuSO₄100 mM in H₂O1 mMProvides the Copper(I) catalyst source
THPTA50 mM in H₂O5 mMLigand to stabilize Cu(I) and prevent protein damage
Sodium Ascorbate100 mM in H₂O (Fresh)5 mMReducing agent to generate Cu(I) from Cu(II)

Table 2: Hypothetical Mass Spectrometry Results

This table illustrates how quantitative data can be presented. Values often represent label-free quantification (LFQ) intensities or spectral counts.

Protein IDGene NameLFQ Intensity (Bait Sample)LFQ Intensity (Control Sample)Enrichment Ratio (Bait/Control)
P01116MYC1.5 x 10⁸Not DetectedInfinite
P04637TP539.8 x 10⁷Not DetectedInfinite
P62258HSP90AB12.1 x 10⁹5.2 x 10⁶403.8
P60709ACTB8.5 x 10⁸8.0 x 10⁸1.06
  • High-confidence interactors (e.g., MYC, TP53) show high intensity in the bait sample and are absent or very low in the control.

  • Potential interactors (e.g., HSP90AB1) show significant enrichment.

  • Non-specific binders (e.g., ACTB) are present in similar amounts in both samples and have a low enrichment ratio.

Conclusion

The this compound pull-down protocol provides a robust and specific method for identifying protein-protein interactions. The use of click chemistry allows for the tagging of protein complexes in a bio-orthogonal manner, reducing potential interference with interaction domains. Careful experimental design, including appropriate controls and quantitative analysis, is essential for the confident identification of bona fide interaction partners. This technique is a valuable tool for researchers in basic science and drug development seeking to elucidate complex cellular networks.

References

Application Notes and Protocols for Biotin-PEG2-Azide in Fluorescence Imaging and Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-PEG2-Azide for the fluorescent labeling and imaging of biomolecules in a variety of research and drug development contexts. The protocols detailed below leverage the power of bioorthogonal click chemistry to achieve specific and robust labeling for high-resolution fluorescence microscopy.

Introduction to this compound

This compound is a versatile chemical probe that combines the high-affinity binding of biotin to streptavidin with the specific reactivity of an azide group. The polyethylene glycol (PEG) spacer enhances solubility in aqueous solutions and minimizes steric hindrance, making it an ideal tool for biological applications.[1][2] In the context of fluorescence imaging, this compound serves as a bridge, enabling a two-step labeling strategy. First, a biomolecule of interest is metabolically or enzymatically tagged with a complementary alkyne group. Subsequently, the azide on the this compound reacts with the alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) click reaction.[3] The biotinylated molecule can then be visualized by incubation with a fluorescently-labeled streptavidin conjugate. This modular approach allows for signal amplification and the use of a wide array of fluorescent probes.

Core Applications

  • Visualization of Glycans: Metabolic labeling with alkyne-modified sugars allows for the imaging of newly synthesized glycans, providing insights into glycosylation pathways in health and disease.[2][4]

  • Protein Labeling and Tracking: Incorporation of alkyne-containing unnatural amino acids enables the visualization of protein synthesis, localization, and dynamics.

  • Nucleic Acid Imaging: Labeling of newly synthesized DNA or RNA with alkyne-modified nucleosides facilitates the study of cell proliferation and gene expression.

  • Drug Target Engagement: this compound can be used to verify the interaction of an alkyne-modified drug with its target protein within a cellular context.

Data Presentation

The choice of fluorophore conjugated to streptavidin is critical for achieving optimal imaging results. The following table summarizes key photophysical properties of commonly used fluorescent dyes. While direct quantum yield and brightness data for streptavidin conjugates used in conjunction with this compound are not always available in a comparative format, the intrinsic properties of the dyes provide a strong indication of their expected performance.

Fluorophore (Streptavidin Conjugate)Excitation Max (nm)Emission Max (nm)Relative BrightnessPhotostability
Green Emission
Alexa Fluor 488495519HighHigh
FITC494518ModerateModerate
Orange/Red Emission
Alexa Fluor 568578603HighHigh
TAMRA555580ModerateModerate
Far-Red/Near-Infrared Emission
Alexa Fluor 647650668Very HighVery High
Cy5649666HighModerate

Note: Relative brightness and photostability are general classifications. Actual performance can vary depending on the experimental conditions, including the specific microscope setup and the biological sample.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Glycans with an Alkyne-Modified Sugar

This protocol describes the metabolic incorporation of an alkyne-modified sugar into cellular glycans, preparing them for subsequent reaction with this compound.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Alkyne-modified sugar (e.g., tetraacetylated N-azidoacetylmannosamine - Ac4ManNAz)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

Procedure:

  • Cell Culture: Culture cells to the desired confluency in their appropriate complete medium.

  • Metabolic Labeling: Add the alkyne-modified sugar to the cell culture medium at a final concentration of 25-50 µM. The optimal concentration should be determined empirically for each cell type and experimental setup.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2 to allow for metabolic incorporation of the alkyne sugar.

  • Cell Harvesting and Fixation:

    • For adherent cells, wash twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • For suspension cells, gently pellet the cells, wash twice with PBS, and then resuspend in 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells twice with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS to remove the permeabilization buffer. The cells are now ready for the click chemistry reaction.

Protocol 2: Click Chemistry Labeling with this compound and Fluorescent Streptavidin

This protocol details the copper-catalyzed click reaction to attach this compound to the alkyne-labeled biomolecules, followed by fluorescent detection.

Materials:

  • Metabolically labeled, fixed, and permeabilized cells (from Protocol 1)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Copper-chelating ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

  • Reducing agent (e.g., Sodium ascorbate)

  • Fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488)

  • Bovine serum albumin (BSA) for blocking

  • PBS

Procedure:

  • Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a typical reaction, the final concentrations are:

    • 10-100 µM this compound

    • 100 µM CuSO4

    • 500 µM TBTA

    • 5 mM Sodium ascorbate (add last to initiate the reaction)

    • Note: The components should be added in the order listed. The final volume will depend on the sample format (e.g., coverslip, multi-well plate).

  • Click Reaction: Add the click reaction cocktail to the prepared cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unreacted click chemistry reagents.

  • Blocking: Block the cells with a solution of 3% BSA in PBS for 30 minutes at room temperature to reduce non-specific binding of the streptavidin conjugate.

  • Streptavidin Staining: Dilute the fluorescently labeled streptavidin conjugate in the blocking buffer according to the manufacturer's instructions. Incubate the cells with the streptavidin solution for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells three to five times with PBS.

  • Mounting and Imaging: Mount the coverslips with an appropriate mounting medium. The cells are now ready for fluorescence microscopy imaging.

Visualizations

Experimental Workflow

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry & Staining cluster_imaging Imaging cells Cells in Culture alkyne_sugar Alkyne-Modified Sugar cells->alkyne_sugar Incubation labeled_cells Cells with Alkyne-Labeled Biomolecules alkyne_sugar->labeled_cells biotin_azide This compound click_reaction Click Reaction (CuAAC) labeled_cells->click_reaction biotin_azide->click_reaction biotinylated_cells Biotinylated Cells click_reaction->biotinylated_cells streptavidin Fluorescent Streptavidin biotinylated_cells->streptavidin Incubation stained_cells Fluorescently Labeled Cells streptavidin->stained_cells microscope Fluorescence Microscopy stained_cells->microscope image Fluorescence Image microscope->image

Caption: Experimental workflow for fluorescence imaging using this compound.

Two-Step Labeling and Detection Principle

two_step_labeling cluster_step1 Step 1: Bioorthogonal Labeling cluster_step2 Step 2: Click Chemistry & Detection biomolecule Biomolecule of Interest alkyne_group Alkyne Group biomolecule->alkyne_group Metabolic or Enzymatic Incorporation labeled_biomolecule Alkyne-Labeled Biomolecule alkyne_group->labeled_biomolecule biotin_azide This compound click_reaction Click Reaction labeled_biomolecule->click_reaction biotin_azide->click_reaction biotinylated_biomolecule Biotinylated Biomolecule click_reaction->biotinylated_biomolecule streptavidin_fluor Streptavidin- Fluorophore Conjugate biotinylated_biomolecule->streptavidin_fluor High-Affinity Binding detected_complex Fluorescently Detected Complex streptavidin_fluor->detected_complex fluorescence Fluorescence Emission detected_complex->fluorescence Excitation

Caption: Principle of two-step labeling using this compound.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin-PEG2-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[][2][3] This reaction enables the rapid and covalent ligation of two molecules, one bearing an azide functional group and the other a terminal alkyne.[][4] The result is a stable triazole linkage, formed under mild conditions, making it an ideal tool for bioconjugation.

Biotin-PEG2-Azide is a versatile reagent that combines the high-affinity binding of biotin to streptavidin and avidin with a flexible polyethylene glycol (PEG) spacer and a terminal azide group for CuAAC reactions. This reagent is widely used to introduce biotin moieties onto alkyne-functionalized biomolecules such as proteins, nucleic acids, and small molecules for various applications, including affinity purification, detection, and localization studies.

These application notes provide detailed protocols for performing CuAAC reactions using this compound to label alkyne-containing molecules.

Reaction Mechanism and Workflow

The CuAAC reaction proceeds via a copper(I)-catalyzed mechanism to regioselectively form the 1,4-disubstituted 1,2,3-triazole product. The workflow for a typical CuAAC reaction with this compound involves the preparation of reagents, the click reaction itself, and subsequent purification and analysis of the biotinylated product.

CuAAC_Mechanism cluster_mechanism CuAAC Reaction Mechanism cluster_workflow Experimental Workflow Alkyne Alkyne Copper_I Cu(I) Alkyne->Copper_I Coordination Triazole_Product Biotinylated Product (1,2,3-Triazole) Biotin_PEG2_Azide Biotin-PEG2-N3 Copper_I->Biotin_PEG2_Azide Coordination Prepare_Reagents 1. Prepare Reagents (Alkyne-Molecule, this compound, CuSO4, Reducing Agent, Ligand) Reaction_Setup 2. Reaction Setup (Combine reagents in buffer) Prepare_Reagents->Reaction_Setup Incubation 3. Incubation (Room Temperature, 1-4 hours) Reaction_Setup->Incubation Purification 4. Purification (e.g., Chromatography, Dialysis) Incubation->Purification Analysis 5. Analysis (e.g., MS, SDS-PAGE, Western Blot) Purification->Analysis CuAAC_Logic cluster_reactants Reactants cluster_catalyst Catalytic System cluster_outcome Outcome Alkyne Alkyne-Molecule Product Biotinylated Product Alkyne->Product Azide This compound Azide->Product Cu_II Cu(II)SO4 Cu_I Cu(I) (Active Catalyst) Cu_II->Cu_I Forms Reducer Sodium Ascorbate Reducer->Cu_II Reduces Cu_I->Product Catalyzes Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes & Accelerates Success Successful Bioconjugation Product->Success

References

Troubleshooting & Optimization

Troubleshooting low yield in Biotin-PEG2-Azide conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Biotin-PEG2-Azide conjugation reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the this compound conjugation reaction?

A1: this compound conjugation typically relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry." This reaction forms a stable triazole linkage between the azide group on the this compound molecule and an alkyne group on the target molecule. A copper(I) catalyst is essential for this reaction to proceed efficiently.[1] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative, copper-free method that can be used if the target molecule contains a strained alkyne, such as DBCO or BCN.[2][3]

Q2: What are the most common initial checks I should perform if I'm getting a low yield?

A2: When troubleshooting low conjugation yield, start by verifying the integrity of your reagents and the experimental setup. Key initial checks include:

  • Reagent Quality: Ensure that your this compound and alkyne-modified molecule have not degraded. Azides can be sensitive to storage conditions.

  • Catalyst Activity: The active catalyst is Copper(I). If you are using a Copper(I) salt, ensure it has not oxidized. It is often more reliable to generate Cu(I) in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1]

  • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or high concentrations of chelating agents, which can interfere with the copper catalyst.[4] Phosphate or HEPES buffers are generally recommended.

  • Oxygen Exclusion: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. While not always necessary for fast reactions, deoxygenating your reaction mixture can improve yields, especially for slow reactions or low reactant concentrations.

Q3: How do I properly store and handle this compound?

A3: this compound should be stored at –20°C in a sealed container, protected from light and moisture. Before use, allow the reagent to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis. For preparing stock solutions, use anhydrous solvents such as DMSO or DMF.

Q4: How can I quantify the yield of my biotinylation reaction?

A4: The efficiency of biotinylation can be determined using several methods:

  • HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method. HABA binds to avidin or streptavidin, producing a color that can be measured. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin.

  • Fluorescence-Based Assays: These assays are generally more sensitive than the HABA assay and operate on a similar displacement principle, but with a fluorescent reporter.

  • Competition ELISA: A competition ELISA using an anti-biotin antibody can also be used to quantify the degree of biotinylation.

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to low conjugation yields.

Problem: Very low or no formation of the biotinylated product.

Possible Cause Suggested Solution
Inactive Copper Catalyst The Cu(I) catalyst is essential and can be readily oxidized to inactive Cu(II) by oxygen. Generate Cu(I) in situ by adding a fresh solution of a reducing agent like sodium ascorbate to a Cu(II) salt (e.g., CuSO₄) immediately before starting the reaction.
Degraded Reagents Azide compounds can degrade over time. Use fresh or properly stored this compound. Verify the integrity of your alkyne-modified molecule.
Presence of Reaction Inhibitors Buffers containing Tris or high concentrations of chloride can inhibit the reaction by chelating copper. Thiols are also potent inhibitors. Use amine-free buffers like phosphate or HEPES. If your sample contains thiols, consider purification before the conjugation reaction.
Incorrect Reagent Stoichiometry Ensure the correct molar ratios of your alkyne-containing molecule, this compound, copper catalyst, and reducing agent. A typical starting point is a slight excess of the biotin-azide reagent relative to the alkyne.

Problem: Yield is consistently low, but some product is formed.

Possible Cause Suggested Solution
Suboptimal Reaction Conditions While many CuAAC reactions work at room temperature, some may require optimization of temperature and reaction time. Try increasing the reaction time or gently heating the reaction. Monitor the reaction progress over time to determine the optimal duration.
Poor Solubility of Reactants If your alkyne-modified biomolecule or the this compound has poor solubility in the reaction buffer, this can limit the reaction rate. The PEG2 spacer in this compound is designed to enhance aqueous solubility. However, if solubility is still an issue, consider adding a co-solvent like DMSO or DMF, typically up to 10-20% of the total volume.
Steric Hindrance The alkyne group on your target molecule may be in a sterically hindered position, making it less accessible to the biotin-azide reagent. Using a Biotin-PEG-Azide with a longer PEG spacer (e.g., PEG4) can sometimes help overcome steric hindrance.
Insufficient Ligand Concentration A copper-stabilizing ligand, such as THPTA or BTTAA, can significantly improve reaction efficiency by protecting the Cu(I) catalyst from oxidation and increasing its catalytic activity. Ensure you are using the recommended concentration of the ligand.

Experimental Protocols

Protocol 1: Copper-Catalyzed this compound Conjugation (CuAAC)

This protocol is a general guideline for conjugating this compound to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Anhydrous DMSO

  • Deionized water

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be made fresh.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add your alkyne-modified protein to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to a final concentration that is typically 1.5 to 3 times the molar concentration of the alkyne-modified protein.

    • Add the THPTA stock solution to a final concentration that is 5 times the final copper concentration.

    • Add the CuSO₄ stock solution to a final concentration of 1 mM.

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The optimal time may vary depending on the specific reactants.

  • Purification:

    • Remove unreacted this compound and copper catalyst by size-exclusion chromatography, dialysis, or other appropriate purification methods for your biomolecule.

Protocol 2: Quantification of Biotinylation using the HABA Assay

This protocol provides a method to determine the moles of biotin per mole of protein.

Materials:

  • HABA/Avidin solution (commercially available or prepared by mixing 4'-hydroxyazobenzene-2-carboxylic acid and avidin)

  • Biotinylated protein sample

  • Phosphate Buffered Saline (PBS)

  • Spectrophotometer

Procedure:

  • Prepare a Blank:

    • Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm. This is your blank reading (A₅₀₀, blank).

  • Measure the Sample:

    • Add a known volume of your biotinylated protein solution to the HABA/Avidin solution in the cuvette.

    • Mix well and incubate for a few minutes to allow the biotin to displace the HABA.

    • Measure the absorbance at 500 nm (A₅₀₀, sample).

  • Calculation:

    • The change in absorbance (ΔA₅₀₀ = A₅₀₀, blank - A₅₀₀, sample) is used to calculate the concentration of biotin in your sample. The exact formula will depend on the extinction coefficient of the HABA/Avidin complex, which is typically provided with commercial kits.

    • Knowing the concentration of your protein, you can then calculate the molar ratio of biotin to protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis prep_reagents Prepare Stock Solutions (Biotin-Azide, CuSO4, Ascorbate, Ligand) mix Mix Biomolecule, Biotin-Azide, Ligand, and CuSO4 prep_reagents->mix prep_protein Prepare Alkyne-Modified Biomolecule prep_protein->mix initiate Initiate with Sodium Ascorbate mix->initiate incubate Incubate (RT, 1-4h) initiate->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify quantify Quantify Biotinylation (e.g., HABA Assay) purify->quantify analyze Downstream Application quantify->analyze

Caption: Experimental workflow for this compound conjugation.

troubleshooting_workflow start Low or No Yield in Biotin Conjugation check_reagents Check Reagent Quality (Freshness, Storage) start->check_reagents check_catalyst Is the Copper Catalyst Active? check_reagents->check_catalyst Good solution_reagents Use Fresh Reagents check_reagents->solution_reagents Poor check_buffer Is the Buffer Amine-Free and Non-Chelating? check_catalyst->check_buffer Yes solution_catalyst Generate Cu(I) in situ with Fresh Ascorbate check_catalyst->solution_catalyst No/Unsure check_conditions Optimize Reaction Conditions (Time, Temperature)? check_buffer->check_conditions Yes solution_buffer Switch to Phosphate or HEPES Buffer check_buffer->solution_buffer No check_solubility Are Reactants Soluble? check_conditions->check_solubility Yes solution_conditions Increase Incubation Time or Gently Heat check_conditions->solution_conditions No check_solubility->start Yes (Re-evaluate Experiment) solution_solubility Add Co-solvent (DMSO/DMF) check_solubility->solution_solubility No

Caption: Troubleshooting decision tree for low yield conjugation.

References

Optimizing Labeling Efficiency with Biotin-PEG2-Azide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Biotin-PEG2-Azide for efficient biomolecule labeling. In this guide, you will find detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to streamline your research and development workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile bioconjugation reagent. It comprises three key components:

  • Biotin: A small vitamin that exhibits an exceptionally strong and specific affinity for avidin and streptavidin proteins. This interaction is widely exploited for the detection and purification of biotinylated molecules.

  • PEG2 Linker: A short, hydrophilic polyethylene glycol spacer. This linker enhances the water solubility of the reagent and the resulting conjugate.[1] It also provides spatial separation between the biotin and the target molecule, which can reduce steric hindrance and improve the efficiency of biotin-binding to avidin or streptavidin.[1][2]

  • Azide Group (-N3): A functional group that is highly reactive towards alkyne groups in a reaction known as "click chemistry." This reaction is bio-orthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.

The primary application of this compound is the biotinylation of alkyne-modified biomolecules, such as proteins, nucleic acids, and glycans, through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[1][2]

Q2: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry?

Both CuAAC and SPAAC are types of click chemistry that form a stable triazole linkage between an azide and an alkyne. The key difference lies in the reaction mechanism and requirements:

  • CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide. It is known for its high reaction rates and yields. However, the copper catalyst can be cytotoxic, which may limit its application in living cells.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction employs a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a copper catalyst. This makes SPAAC highly biocompatible and suitable for labeling in living systems. Generally, SPAAC reactions are slower than CuAAC.

Q3: How should I store and handle this compound?

For long-term stability, this compound should be stored at -20°C in a desiccated environment, protected from light. For short-term use, it can be kept at room temperature for up to a few weeks. When preparing stock solutions, use anhydrous solvents like DMSO or DMF. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What are the key factors that influence the efficiency of my biotinylation reaction?

Several factors can impact the success of your labeling experiment:

  • Reagent Concentrations: The molar ratio of this compound to your alkyne-modified molecule, as well as the concentration of the catalyst (for CuAAC), are critical.

  • Reaction Buffer: The pH and composition of the buffer can affect reaction kinetics and the stability of your biomolecule. Buffers containing primary amines, such as Tris, should be avoided in many labeling reactions as they can compete with the target molecule.

  • Temperature and Incubation Time: These parameters should be optimized to ensure complete reaction without degrading the target biomolecule.

  • Purity of Reagents: Ensure that your alkyne-modified biomolecule is free from contaminants that might interfere with the click reaction.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

This protocol provides a general guideline for the biotinylation of an alkyne-modified protein using this compound. Optimal conditions may vary depending on the specific protein.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (CuSO4)

  • Copper-chelating ligand (e.g., THPTA, TBTA)

  • Freshly prepared sodium ascorbate solution

  • Reaction buffer (e.g., PBS, pH 7.4)

Methodology:

  • Prepare Stock Solutions:

    • This compound: Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • CuSO4: Dissolve in water to a final concentration of 20 mM.

    • Ligand (THPTA): Dissolve in water to a final concentration of 100 mM.

    • Sodium Ascorbate: Prepare a fresh 50 mM solution in water immediately before use.

  • Set up the Reaction:

    • In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer.

    • Add the this compound stock solution. A 2- to 10-fold molar excess over the protein is a good starting point.

    • Prepare a premix of CuSO4 and the ligand. A 5:1 ligand to copper ratio is often recommended.

    • Add the copper/ligand premix to the reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.

  • Purification:

    • Remove excess, unreacted this compound and catalyst components using a desalting column, dialysis, or spin filtration.

  • Quantification (Optional):

    • Determine the degree of biotinylation using methods such as the HABA assay or a fluorescent-based quantification kit.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Cell Surface Glycoproteins

This protocol is designed for labeling azide-modified glycoproteins on the surface of living cells with a DBCO-functionalized biotin reagent. A similar principle applies when using this compound to label cells metabolically engineered to express alkyne-modified surface molecules.

Materials:

  • Cells with azide-modified surface glycoproteins

  • Biotin-PEG2-DBCO (or other strained cyclooctyne derivative)

  • Cell culture medium

  • PBS (pH 7.4)

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • Fluorescently labeled streptavidin

Methodology:

  • Cell Preparation:

    • Harvest cells and wash them with cold PBS to remove any residual media.

    • Resuspend the cells in cold PBS at a concentration of 1 x 10^7 cells/mL.

  • Labeling Reaction:

    • Add the Biotin-PEG2-DBCO reagent to the cell suspension. The optimal concentration should be determined empirically, but a starting point of 25-100 µM is common.

    • Incubate the cells on ice or at 4°C for 30-60 minutes to minimize internalization of the labeling reagent.

  • Washing:

    • Wash the cells three times with cold flow cytometry staining buffer to remove any unreacted biotin reagent.

  • Staining for Detection:

    • Resuspend the cells in the staining buffer.

    • Add the fluorescently labeled streptavidin conjugate at the manufacturer's recommended dilution.

    • Incubate for 20-30 minutes on ice, protected from light.

  • Analysis:

    • Wash the cells twice with staining buffer.

    • Resuspend the cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.

Data Presentation: Optimizing Reaction Parameters

Optimizing the parameters of your click chemistry reaction is crucial for achieving high labeling efficiency. The following tables provide recommended starting ranges for key parameters in both CuAAC and SPAAC reactions.

Table 1: Recommended Starting Conditions for CuAAC Reactions

ParameterRecommended RangeNotes
This compound:Alkyne Molar Ratio 2:1 to 20:1Higher ratios can drive the reaction to completion but may increase background.
Copper(II) Sulfate Concentration 50 µM to 1 mMHigher concentrations can increase reaction rate but also potential for protein damage.
Ligand:Copper Molar Ratio 2:1 to 5:1The ligand protects the copper(I) catalyst and can accelerate the reaction.
Sodium Ascorbate Concentration 1 mM to 5 mMShould be in excess of the copper concentration to maintain a reducing environment.
Reaction Temperature 4°C to 37°CLower temperatures can be used for sensitive biomolecules, but may require longer incubation times.
Reaction Time 30 minutes to 12 hoursDependent on temperature, reactant concentrations, and the specific biomolecule.

Table 2: Recommended Starting Conditions for SPAAC Reactions

ParameterRecommended RangeNotes
This compound:Cyclooctyne Molar Ratio 1:1 to 5:1A slight excess of one reagent can help drive the reaction to completion.
Reactant Concentration 10 µM to 500 µMHigher concentrations will lead to faster reaction rates.
Reaction Temperature 4°C to 37°CThe reaction is less temperature-dependent than CuAAC but will proceed faster at higher temperatures.
Reaction Time 1 to 24 hoursHighly dependent on the reactivity of the specific cyclooctyne used.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Labeling 1. Inefficient Click Reaction: Suboptimal reagent concentrations, inactive catalyst (CuAAC), or insufficient incubation time. 2. Degraded this compound: Improper storage or handling. 3. Problem with Alkyne-Modified Molecule: Low incorporation of the alkyne handle or steric hindrance. 4. Interfering Substances: Presence of primary amines (e.g., Tris buffer) or reducing agents (e.g., DTT) that interfere with the reaction.1. Optimize Reaction Conditions: Titrate the concentrations of this compound, catalyst, and reducing agent. Increase incubation time or temperature. 2. Use Fresh Reagent: Prepare a fresh stock solution of this compound. 3. Verify Alkyne Incorporation: Confirm the presence of the alkyne group on your target molecule. Consider using a longer PEG linker if steric hindrance is suspected. 4. Buffer Exchange: Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES). Remove reducing agents prior to the click reaction.
High Background/Non-specific Binding 1. Excess Unreacted this compound: Insufficient removal of the labeling reagent after the reaction. 2. Non-specific Binding of this compound: The reagent may non-specifically associate with cells or proteins. 3. Contaminated Reagents: Impurities in the reagents may lead to side reactions.1. Thorough Purification: Ensure complete removal of excess biotin reagent through dialysis, desalting columns, or multiple wash steps for cells. 2. Blocking and Washing: Include blocking steps (e.g., with BSA) and stringent wash conditions. Reduce the concentration of this compound used in the reaction. 3. Use High-Purity Reagents: Source reagents from a reputable supplier.
Precipitation of Protein During Labeling 1. Change in Protein Solubility: The addition of the biotin-PEG moiety can alter the physicochemical properties of the protein. 2. High Reagent Concentration: High concentrations of DMSO or other organic solvents from stock solutions may cause precipitation. 3. Copper-Induced Aggregation (CuAAC): The copper catalyst can sometimes lead to protein aggregation.1. Optimize Labeling Ratio: Use a lower molar excess of this compound. 2. Minimize Organic Solvent: Keep the final concentration of organic solvents in the reaction mixture low (ideally <10%). 3. Use a Chelating Ligand: Ensure an adequate concentration of a copper-chelating ligand (e.g., THPTA) to minimize protein-copper interactions. Consider switching to SPAAC if the problem persists.

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_downstream Downstream Processing Alkyne-Protein Alkyne-Modified Protein Reaction_Vessel Reaction Mixture (Amine-free Buffer) Alkyne-Protein->Reaction_Vessel Biotin-Azide This compound Stock (DMSO) Biotin-Azide->Reaction_Vessel Catalyst_Mix CuSO4 + Ligand Premix Catalyst_Mix->Reaction_Vessel Reducer Fresh Sodium Ascorbate Reducer->Reaction_Vessel Initiates Reaction Purification Purification (e.g., Desalting Column) Reaction_Vessel->Purification Incubate (RT or 4°C) Biotinylated_Protein Biotinylated Protein Purification->Biotinylated_Protein Analysis Analysis (e.g., Western Blot, Mass Spectrometry) Biotinylated_Protein->Analysis

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_detection Detection Cells Cells with Azide-Modified Glycoproteins Wash_Cells Wash with cold PBS Cells->Wash_Cells Labeling_Step Add Biotin-PEG-DBCO Incubate at 4°C Wash_Cells->Labeling_Step Wash_Excess Wash to Remove Excess Reagent Labeling_Step->Wash_Excess Stain Stain with Fluorescent Streptavidin Wash_Excess->Stain Analysis Analysis (Flow Cytometry or Microscopy) Stain->Analysis

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting_Logic Start Low or No Labeling Observed Check_Reaction Check Click Reaction Components & Conditions Start->Check_Reaction Check_Alkyne Verify Alkyne Incorporation Check_Reaction->Check_Alkyne Yes Optimize Optimize Reagent Ratios, Time, and Temperature Check_Reaction->Optimize No Check_Buffer Check Buffer Composition Check_Alkyne->Check_Buffer Yes Confirm_Alkyne Confirm Alkyne Presence (e.g., via Mass Spec) Check_Alkyne->Confirm_Alkyne No Buffer_Exchange Buffer Exchange to Amine-Free Buffer Check_Buffer->Buffer_Exchange No Success Labeling Successful Check_Buffer->Success Yes Optimize->Start Re-evaluate Confirm_Alkyne->Start Re-evaluate Buffer_Exchange->Start Re-evaluate

Caption: Troubleshooting Logic for Low Labeling Efficiency.

References

Minimizing non-specific binding in Biotin-PEG2-Azide pull-down experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Biotin-PEG2-Azide pull-down experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound pull-down assay and what is it used for?

A this compound pull-down assay is a powerful affinity purification technique used to isolate and identify molecules that interact with a specific "bait" molecule in a complex biological sample, such as a cell lysate.[1][2] The assay utilizes a bait molecule that has been labeled with this compound. The azide group allows for the attachment of biotin via "click chemistry," a highly efficient and specific reaction.[1] The biotin tag then enables the capture of the bait and any interacting "prey" molecules using streptavidin-coated beads, which have a very high affinity for biotin.[2] The isolated complexes can then be analyzed by methods like mass spectrometry or Western blotting to identify the interacting partners.[1]

Q2: What are the primary sources of non-specific binding in this assay?

Non-specific binding can arise from several sources, leading to high background and co-purification of unwanted proteins. Key sources include:

  • Binding to the affinity resin: Proteins can non-specifically adhere to the surface of the streptavidin-coated beads (e.g., agarose or magnetic beads).

  • Binding to the biotin tag or linker: Some proteins may interact non-specifically with the biotin molecule itself or the PEG linker.

  • Hydrophobic and ionic interactions: General "stickiness" of proteins can cause them to associate with the bait protein or the bead surface through weak, non-specific interactions.

  • Carryover of insoluble proteins: Incomplete clarification of the cell lysate can lead to the carryover of insoluble protein aggregates.

  • Endogenous biotinylated proteins: Cells naturally contain biotinylated proteins that can bind to the streptavidin beads.

Q3: Why is "click chemistry" used to attach the biotin tag?

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is used due to its high efficiency, specificity, and biocompatibility. This reaction is bio-orthogonal, meaning it does not interfere with native biochemical processes within the cell lysate. This ensures that the biotin tag is specifically and covalently attached only to the azide-modified bait molecule.

Troubleshooting Guides

High non-specific binding is a common issue in pull-down assays. The following troubleshooting guide provides strategies to minimize this problem.

Problem: High background of non-specific proteins in the final eluate.

This is often observed as multiple bands in a "beads-only" negative control lane on a gel or a large number of identified proteins in mass spectrometry that are known to be common contaminants.

Solution 1: Optimize Washing Conditions

Insufficient washing is a primary cause of high background. Increasing the stringency of the wash buffers can help remove non-specifically bound proteins.

Recommended Washing Buffer Modifications:

ComponentConcentration RangePurpose
Salt (e.g., NaCl) 150 mM - 1 MDisrupts ionic interactions. A high-salt wash (e.g., 500 mM to 1 M NaCl) is effective at removing ionically bound contaminants.
Non-ionic Detergent (e.g., Tween-20, Triton X-100, NP-40) 0.1% - 1% (v/v)Reduces hydrophobic interactions.
Denaturants (e.g., Urea) 2 M - 6 MDisrupts protein-protein interactions. Use with caution as it may also disrupt the bait-prey interaction.
pH Varying the pH of the wash buffer can help to disrupt non-specific interactions.

Experimental Protocol: Stringent Washing Procedure

This procedure should be performed after incubating the cell lysate with the beads.

  • Initial Wash: Pellet the beads and discard the supernatant. Resuspend the beads in 1 mL of a base wash buffer (e.g., TBS + 150 mM NaCl + 0.1% Tween-20). Rotate for 5 minutes at 4°C.

  • High-Salt Wash: Pellet the beads. Resuspend in 1 mL of High-Salt Wash Buffer (e.g., TBS + 500 mM NaCl + 0.1% Tween-20). Rotate for 5 minutes at 4°C.

  • Detergent Wash: Pellet the beads. Resuspend in 1 mL of a wash buffer with a higher detergent concentration or a different detergent.

  • Final Wash: Perform a final wash with a buffer lacking detergent to remove any residual detergent that might interfere with downstream analysis like mass spectrometry.

Solution 2: Implement Blocking Steps

Blocking unoccupied binding sites on the streptavidin beads and pre-clearing the lysate can significantly reduce non-specific binding.

Blocking Agents and Their Applications:

Blocking AgentTypical ConcentrationNotes
Bovine Serum Albumin (BSA) 1% - 5% (w/v)A common and effective blocking agent. It's important to use biotin-free BSA.
Non-fat Dry Milk 3% - 5% (w/v)A cost-effective alternative to BSA, but should be avoided in assays where biotin is detected, as milk contains endogenous biotin.
Yeast tRNA 0.1 mg/mLCan be used to block non-specific binding of nucleic acid-binding proteins.
Free Biotin Excess concentrationCan be used to block any remaining unoccupied biotin-binding sites on the streptavidin beads after the biotinylated probe has been immobilized.

Experimental Protocol: Bead Blocking and Lysate Pre-clearing

  • Bead Blocking: Before adding the cell lysate, incubate the streptavidin beads with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature. Wash the beads 2-3 times with your wash buffer to remove excess blocking agent.

  • Lysate Pre-clearing: Before adding your biotinylated bait, incubate the cell lysate with unconjugated streptavidin beads for 1-2 hours at 4°C. This step will deplete proteins that non-specifically bind to the beads. Pellet the beads and use the supernatant for your pull-down experiment.

Solution 3: Utilize Appropriate Controls

Proper negative controls are essential to distinguish between specific and non-specific interactions.

Essential Negative Controls:

ControlPurpose
Beads-only control Incubate cell lysate with streptavidin beads that have not been conjugated to your biotinylated probe. This identifies proteins that bind directly to the beads.
"No-bait" control Perform a parallel experiment with a biotinylated molecule that is not expected to interact with your target proteins. This helps identify proteins that bind non-specifically to the biotin-PEG linker.
Unlabeled bait control If possible, perform a pull-down with the bait protein that has not been biotinylated to identify proteins that interact with the bait in a biotin-independent manner.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_pulldown Pull-Down cluster_analysis Analysis Bait_Labeling Label Bait with This compound Incubation Incubate Lysate with Biotinylated Bait & Beads Bait_Labeling->Incubation Cell_Lysis Prepare Cell Lysate Pre_Clearing Pre-clear Lysate (Optional) Cell_Lysis->Pre_Clearing Pre_Clearing->Incubation Bead_Blocking Block Streptavidin Beads Bead_Blocking->Incubation Washing Wash Beads Incubation->Washing Elution Elute Bound Proteins Washing->Elution Analysis Analyze by Mass Spec or Western Blot Elution->Analysis

Caption: Experimental workflow for a this compound pull-down experiment.

Troubleshooting Logic

troubleshooting_logic Start High Non-Specific Binding Observed Check_Controls Review Negative Controls Start->Check_Controls Optimize_Washing Optimize Washing Protocol Check_Controls->Optimize_Washing Contaminants in 'beads-only' control Result_Unchanged Still High Background Check_Controls->Result_Unchanged Contaminants in all samples Implement_Blocking Implement/Optimize Blocking Steps Optimize_Washing->Implement_Blocking Optimize_Washing->Result_Unchanged Result_Improved Binding Specificity Improved Implement_Blocking->Result_Improved Implement_Blocking->Result_Unchanged

Caption: Troubleshooting decision tree for high non-specific binding.

References

Biotin-PEG2-Azide stability and degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers using Biotin-PEG2-Azide. The information is designed to help you anticipate and resolve common issues related to the stability and degradation of this reagent in typical experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

Proper storage is critical to prevent degradation. Follow these guidelines:

  • Solid Form: Store the powder desiccated at -20°C for long-term stability (up to 3 years). Storage at 4°C is suitable for shorter periods (up to 2 years).

  • Stock Solutions: Solutions are significantly less stable than the powder. For best results, prepare stock solutions fresh. If storage is necessary, aliquot into single-use volumes to avoid freeze-thaw cycles and store as recommended in the table below. Hygroscopic solvents like DMSO should be newly opened to prevent introducing moisture.

Table 1: Storage and Shelf-life Recommendations for this compound

Form Storage Temperature Recommended Duration Notes
Solid (Powder) -20°C Up to 3 years Keep desiccated and protected from light.
Solid (Powder) 4°C Up to 2 years For short-term storage.
In Solvent (e.g., DMSO) -80°C Up to 6 months Use anhydrous solvent; aliquot to avoid freeze-thaw cycles.

| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Prone to faster degradation. |

Q2: What is the general stability of this compound in aqueous buffers?

The molecule's stability depends on its three components: the azide group, the PEG linker, and the biotin moiety.

  • Azide Group: Generally stable under most physiological conditions (neutral pH, room temperature) but is highly susceptible to reduction.

  • PEG Linker: The PEG chain is very stable and does not typically degrade under standard biological buffer conditions.[1][2]

  • Biotin Moiety: Stable in moderately acidic and neutral solutions for months. However, it is less stable in alkaline solutions (pH > 9) and strong acids, which can lead to hydrolysis of its ureido ring.[3]

Q3: Is the azide group compatible with common reducing agents like DTT and TCEP?

No, this is a critical point of incompatibility. While often used in protein workflows, both Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) will reduce the azide group to a primary amine, rendering it unable to participate in click chemistry reactions.

  • DTT: Reacts with and reduces azides. The reaction is efficient and occurs under mild, aqueous conditions.[4][5]

  • TCEP: Despite being a phosphine, TCEP is an excellent reagent for reducing azides in aqueous solutions, often completing the reduction within minutes to an hour.

Q4: At what pH range is the molecule stable?

For optimal stability of all functional groups, maintain a pH range of 6.5 to 7.5 .

  • Acidic Conditions (pH < 6): Strong acids can lead to the hydrolysis of the biotin ring.

  • Alkaline Conditions (pH > 9): The biotin moiety becomes unstable and susceptible to degradation.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Topic: Low "Click" Reaction Yield

Q: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction yield is low or has failed. What are the common causes?

Low yield in CuAAC reactions is a frequent issue. The problem often lies with the catalyst system or interfering substances. Use the following logical workflow to diagnose the issue.

G start Low/No Product reagents Check Reagents start->reagents catalyst Check Catalyst System start->catalyst buffer Check Buffer start->buffer conditions Check Reaction Conditions start->conditions reagent_quality Is Azide/Alkyne degraded? (Improper storage?) reagents->reagent_quality catalyst_ox Is Cu(I) oxidized to Cu(II)? (Oxygen exposure?) catalyst->catalyst_ox buffer_int Buffer contains chelators? (Tris, EDTA, Citrate) buffer->buffer_int conc Are reactant concentrations too low? conditions->conc reagent_sol Use fresh, high-purity reagents. Verify concentration. reagent_quality->reagent_sol Yes ascorbate Is Sodium Ascorbate fresh? (Degrades in solution) catalyst_ox->ascorbate Yes ligand Is Ligand:Copper ratio correct? (e.g., 5:1 THPTA:Cu) catalyst_ox->ligand No ascorbate->ligand No catalyst_sol Degas solutions. Use fresh Ascorbate. Ensure proper Ligand ratio. ascorbate->catalyst_sol Yes ligand->catalyst_sol No buffer_sol Switch to non-coordinating buffer (e.g., PBS, HEPES). buffer_int->buffer_sol Yes time Is reaction time sufficient? conc->time No cond_sol Increase reactant concentration. Increase reaction time. Optimize temperature. conc->cond_sol Yes temp Is temperature optimal? (Usually room temp) time->temp No time->cond_sol Yes

Caption: Troubleshooting workflow for low CuAAC reaction yield.

Topic: Reagent Instability & Degradation

Q: I suspect my this compound has degraded. What are the likely degradation pathways?

Degradation typically occurs at either the azide or the biotin terminus, especially under harsh chemical conditions. The PEG linker itself is generally very stable.

G cluster_main This compound cluster_azide Azide Reduction cluster_biotin Biotin Hydrolysis start Biotin-PEG-N3 amine Biotin-PEG-NH2 (Primary Amine) start->amine DTT or TCEP (Reducing Conditions) hydrolyzed Hydrolyzed Biotin-PEG-N3 (Loss of Streptavidin Affinity) start->hydrolyzed Strong Acid (pH < 4) or Base (pH > 9)

Caption: Primary degradation pathways for this compound.

Q: I use DTT or TCEP in my workflow. How severely does this affect my this compound?

The effect is severe and rapid. Both reagents will reduce the azide to an amine, preventing it from participating in click chemistry. If these reducing agents are necessary for other steps (e.g., to reduce disulfide bonds in a protein), they must be removed by methods like dialysis or a desalting column before adding the this compound.

Table 2: Chemical Compatibility and Stability of this compound

Condition Component Affected Stability / Reaction Rate Recommendation
pH
pH < 4 Biotin Unstable Avoid; risk of ureido ring hydrolysis.
pH 4 - 9 Biotin Stable Optimal range is 6.5 - 7.5.
pH > 9 Biotin Unstable Avoid; promotes hydrolysis.
Reducing Agents
1-10 mM DTT Azide Unstable. Estimated t½ ≈ 4-40 hours at pH 7.2, 37°C. Must be removed prior to adding the azide reagent.
1-10 mM TCEP Azide Highly Unstable. Reduction can be complete in <1 hour at pH 7. Must be removed prior to adding the azide reagent.
Click Reaction Buffers
Tris, Citrate, etc. CuAAC Reaction Inhibitory These buffers chelate copper, inactivating the catalyst.

| PBS, HEPES | CuAAC Reaction | Compatible | Recommended for CuAAC reactions. |

Note on DTT half-life calculation: The half-life (t½) was estimated using the second-order rate constant k = 2.77 x 10⁻³ M⁻¹s⁻¹ for AZT reduction by DTT at pH 7.2, 37°C. The calculation assumes pseudo-first-order kinetics where t½ = ln(2) / (k * [DTT]). This is an estimate and the actual rate may vary based on temperature, pH, and substrate.

Topic: Poor Biotin-Streptavidin Binding

Q: My biotinylated molecule is not binding (or binding weakly) to streptavidin. What could be the problem?

If the click chemistry reaction was successful, poor binding to streptavidin points to issues with either the biotin moiety itself or the binding assay conditions.

  • Biotin Integrity: Exposure to harsh acidic (pH < 4) or basic (pH > 9) conditions during your workflow may have hydrolyzed the biotin ring, destroying its binding affinity.

  • Steric Hindrance: The biotin binding pocket of streptavidin is deep. If this compound is conjugated to a site on a large molecule that is sterically crowded, the biotin may not be able to access the binding pocket. The PEG2 spacer helps to minimize this, but it can still be a factor.

  • Competing Biotin: Check if any of your buffers or media contain free biotin (e.g., RPMI 1640 media). This will compete for binding sites on streptavidin and significantly reduce the capture of your molecule. Ensure all solutions are biotin-free.

  • Inactive Streptavidin: The streptavidin on your beads or surface may have denatured or become inactive. Test your beads with a known biotinylated control to ensure they are functional.

  • Insufficient Washing: Inadequate washing can leave unbound molecules in the sample, making it appear as if the binding failed. Conversely, overly harsh washing conditions (e.g., with denaturants) can disrupt the biotin-streptavidin interaction.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for conjugating this compound to an alkyne-containing molecule (e.g., a protein). Optimization may be required.

Materials:

  • Alkyne-modified molecule in a compatible buffer (e.g., 100 mM phosphate buffer, pH 7.2).

  • This compound.

  • Reagent 1 (Copper Source): 20 mM CuSO₄ in water.

  • Reagent 2 (Ligand): 100 mM THPTA in water.

  • Reagent 3 (Reducing Agent): 100 mM Sodium Ascorbate in water (must be prepared fresh).

  • Non-chelating reaction buffer (e.g., PBS or phosphate buffer).

Procedure:

  • Prepare Reactants:

    • In a microcentrifuge tube, combine your alkyne-containing molecule with the reaction buffer.

    • Add this compound from a stock solution (e.g., in DMSO). A 2- to 10-fold molar excess of the azide over the alkyne is common.

  • Prepare Catalyst Premix:

    • In a separate tube, prepare the catalyst premix. It is crucial to add the ligand before the copper to prevent precipitation.

    • For a final reaction volume of 200 µL, you might mix 4 µL of 100 mM THPTA (Reagent 2) with 2 µL of 20 mM CuSO₄ (Reagent 1). This maintains a 5:1 ligand-to-copper ratio. Vortex briefly.

  • Initiate the Reaction:

    • Add the catalyst premix from step 2 to the tube containing the alkyne and azide.

    • To start the reaction, add the freshly prepared Sodium Ascorbate (Reagent 3). For a 200 µL reaction, adding 4 µL of the 100 mM stock will give a final concentration of 2 mM.

    • Vortex the tube gently to mix.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light. For low reactant concentrations or difficult conjugations, the reaction can be left overnight.

  • Work-up / Purification:

    • The reaction can be stopped by adding EDTA to chelate the copper.

    • Purify the resulting biotinylated molecule using a method appropriate for your application, such as size-exclusion chromatography (e.g., a desalting column) or dialysis, to remove excess reagents.

G cluster_react Reaction Setup cluster_init Reaction Execution cluster_purify Work-Up prep_reactants 1. Prepare Reactants - Alkyne-Molecule - this compound - Reaction Buffer (PBS/HEPES) prep_catalyst 2. Prepare Catalyst Premix - Mix Ligand (THPTA) - Add Copper (CuSO4) (Critical Order!) initiate 3. Initiate Reaction - Add Catalyst Premix to Reactants - Add fresh Sodium Ascorbate incubate 4. Incubate - Room Temperature, 1-4 hours - Protect from light initiate->incubate purify 5. Purify Product - Remove excess reagents via  Size Exclusion Chromatography  or Dialysis incubate->purify

Caption: General experimental workflow for a CuAAC reaction.

References

Common side reactions with Biotin-PEG2-Azide and how to prevent them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG2-Azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a biotin moiety for strong and specific binding to avidin or streptavidin, a two-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity and reduce steric hindrance, and a terminal azide group.[1][2] The azide group is a key functional group for "click chemistry," a set of rapid, specific, and high-yield chemical reactions.

Its primary applications include:

  • Bioconjugation: Linking biotin to other molecules such as proteins, peptides, nucleic acids, or surfaces that have been modified to contain an alkyne group.

  • Labeling and Detection: Attaching a biotin label to alkyne-modified biomolecules for subsequent detection using streptavidin-conjugated reporters (e.g., enzymes, fluorophores).

  • Affinity Purification: Immobilizing alkyne-modified molecules onto streptavidin-coated supports for pull-down assays and purification.

Q2: What are the main types of "click chemistry" reactions used with this compound?

This compound is primarily used in two types of azide-alkyne cycloaddition reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used click reaction that requires a copper(I) catalyst to join the azide group of this compound with a terminal alkyne.[3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it ideal for applications in living systems where copper toxicity is a concern.

Q3: Is this compound stable under typical experimental conditions?

This compound is generally a stable molecule. The azide group is stable under a wide range of pH values (pH 4-11) and is unreactive towards most biological functional groups, which contributes to the high specificity of click chemistry. However, its stability can be compromised in the presence of certain reagents, particularly reducing agents.

Troubleshooting Guide

This guide addresses common side reactions and issues that may be encountered during experiments with this compound and provides strategies for their prevention.

Issue 1: Low or No Biotinylation Signal

Possible Cause A: Reduction of the Azide Group

The azide group is susceptible to reduction by common laboratory reducing agents, which converts it to an amine and renders it unreactive in click chemistry.

  • Problem: Presence of reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in reaction buffers. TCEP has been shown to be a more potent reducing agent for azides than DTT, especially at lower pH.[4][5]

  • Prevention/Solution:

    • Avoid Reducing Agents: Exclude DTT, TCEP, and other phosphine-based reducing agents from all buffers used with this compound.

    • Purification: If the presence of a reducing agent is unavoidable in a preceding step, ensure its complete removal through dialysis or desalting columns before adding this compound.

    • Alternative Reducing Agents: For disulfide bond reduction, consider using milder reducing agents or performing the reduction and subsequent click chemistry in separate, controlled steps.

Possible Cause B: Inefficient Click Chemistry Reaction

Low yield in the click chemistry step will result in a weak or absent biotin signal.

  • Problem: Suboptimal reaction conditions for CuAAC or SPAAC.

  • Prevention/Solution:

    • For CuAAC:

      • Catalyst: Ensure the use of a fresh, active copper(I) source. Cu(I) is prone to oxidation to Cu(II), which is inactive. Use a reducing agent like sodium ascorbate to regenerate Cu(I) in situ.

      • Ligands: Employ a copper-chelating ligand (e.g., THPTA, TBTA) to stabilize the Cu(I) catalyst and increase reaction efficiency.

      • Oxygen Removal: Deoxygenate your reaction mixture to prevent the oxidation of the Cu(I) catalyst.

    • For SPAAC:

      • Cyclooctyne Choice: The reaction rate is highly dependent on the strain of the cyclooctyne. More strained cyclooctynes like DBCO generally lead to faster reaction rates.

      • Concentration: Ensure sufficient concentrations of both this compound and the cyclooctyne-modified molecule.

    • General Optimization: Optimize reaction time, temperature, and pH. While click chemistry is robust, extreme conditions can affect efficiency.

Quantitative Data on CuAAC vs. SPAAC Efficiency

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to potential copper cytotoxicityHigh, suitable for in vivo and live-cell applications
Reaction Rate Generally faster (1-100 M⁻¹s⁻¹)Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne
Reagent Cost Terminal alkynes and copper salts are relatively inexpensiveStrained cyclooctynes can be more expensive
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS) and lead to oxidative damage of biomolecules.Cyclooctynes can be susceptible to side reactions if highly unstable.

Note: Reaction rates are approximate and can vary significantly based on specific reactants and conditions. A proteomics study comparing CuAAC and SPAAC for labeling O-GlcNAc modified proteins found that CuAAC identified a higher number of proteins (229 vs. 188), suggesting potentially higher labeling efficiency in that in vitro context.

Issue 2: High Background or Non-Specific Binding

Possible Cause A: Non-Specific Binding of Biotin

The biotin moiety itself can sometimes bind non-specifically to surfaces or proteins, leading to high background signals.

  • Problem: Hydrophobic and electrostatic interactions between the biotinylated molecule and other components in the assay.

  • Prevention/Solution:

    • Blocking: Use appropriate blocking agents such as Bovine Serum Albumin (BSA) or non-fat dry milk to block non-specific binding sites. Caution: Avoid using non-fat dry milk in biotin-streptavidin systems as it contains endogenous biotin.

    • Washing: Increase the number and stringency of wash steps to remove non-specifically bound molecules.

    • Detergents: Include mild non-ionic detergents (e.g., Tween-20, Triton X-100) in your blocking and washing buffers to reduce hydrophobic interactions.

    • PEG Spacer: The PEG2 spacer in this compound is designed to reduce non-specific binding by increasing hydrophilicity. For particularly "sticky" systems, consider using a linker with a longer PEG chain.

Possible Cause B: Endogenous Biotinylated Proteins

Many cells and tissues contain naturally biotinylated proteins (e.g., carboxylases) that can be detected by streptavidin, leading to false-positive signals.

  • Problem: Streptavidin detects both the biotinylated molecule of interest and endogenously biotinylated proteins.

  • Prevention/Solution:

    • Negative Controls: Always include a negative control where the biotinylation step is omitted to identify bands corresponding to endogenous biotinylated proteins.

    • Avidin/Streptavidin Blocking: Pre-block the sample with free avidin or streptavidin to saturate endogenous biotin before adding the streptavidin conjugate for detection.

    • Purification: If possible, purify the target molecule before detection to remove endogenous biotinylated contaminants.

Issue 3: Steric Hindrance Affecting Reaction Efficiency

Possible Cause: Inaccessibility of the Azide or Alkyne Group

The accessibility of the azide or alkyne functional groups on large biomolecules like proteins or within complex structures can be limited, leading to lower than expected reaction yields.

  • Problem: The reactive groups are buried within the three-dimensional structure of the molecule, preventing the click chemistry reaction from occurring efficiently.

  • Prevention/Solution:

    • Linker Length: The PEG2 spacer provides some distance between the biotin and the azide. If steric hindrance is suspected, using a Biotin-PEGn-Azide with a longer PEG chain (e.g., PEG4, PEG12) can increase the accessibility of the azide group.

    • Denaturing Conditions: For in vitro protein labeling, performing the click chemistry reaction under partially denaturing conditions (e.g., using mild chaotropic agents) can help expose buried alkyne or azide groups. This approach must be carefully optimized to avoid irreversible protein denaturation.

    • Reaction Time: Increasing the reaction time may allow for the successful conjugation to sterically hindered sites.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Biotinylation of an Alkyne-Modified Protein
  • Prepare Protein Sample:

    • Dissolve the alkyne-modified protein in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL.

    • Ensure the buffer is free of any reducing agents.

  • Prepare Reagents:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

    • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

    • Copper Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.

    • Reducing Agent (Sodium Ascorbate): Prepare a 100 mM stock solution in deionized water. Note: Prepare this solution fresh for each experiment.

  • Reaction Setup (Final Volume 100 µL):

    • To 85 µL of the protein solution, add 5 µL of the 10 mM this compound stock solution (final concentration 0.5 mM).

    • Add 2 µL of the 50 mM CuSO₄ stock solution and 2 µL of the 50 mM ligand stock solution (final concentrations 1 mM each). Mix gently.

    • Initiate the reaction by adding 6 µL of the fresh 100 mM sodium ascorbate solution (final concentration 6 mM).

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purification:

    • Remove excess this compound and catalyst components by dialysis, desalting column, or spin filtration.

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.

  • Prepare HABA/Avidin Solution:

    • Prepare a solution of HABA and avidin according to the manufacturer's instructions. This solution will have a characteristic absorbance at 500 nm.

  • Measure Baseline Absorbance:

    • Pipette a known volume of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A₅₀₀_initial).

  • Add Biotinylated Sample:

    • Add a known volume and concentration of your purified biotinylated protein to the cuvette. The biotin on the protein will displace the HABA from the avidin, causing a decrease in absorbance.

  • Measure Final Absorbance:

    • Mix well and incubate for a few minutes until the reading stabilizes. Measure the final absorbance at 500 nm (A₅₀₀_final).

  • Calculate Moles of Biotin:

    • The change in absorbance (ΔA₅₀₀ = A₅₀₀_initial - A₅₀₀_final) is proportional to the amount of biotin in your sample. The molar concentration of biotin can be calculated using the Beer-Lambert law and the known molar extinction coefficient of the HABA/avidin complex (typically ~34,000 M⁻¹cm⁻¹ at 500 nm).

    • The moles of biotin per mole of protein can then be determined from the protein concentration.

Quantitative Data for HABA Assay

ParameterValue
Molar Extinction Coefficient (ε) of HABA/Avidin Complex at 500 nm34,000 M⁻¹cm⁻¹
Linear Range of Biotin DetectionTypically 2-16 µM

Refer to the specific manufacturer's protocol for precise values and calculations.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Click Reaction (CuAAC) cluster_purification_quantification Analysis cluster_result Result protein Alkyne-Modified Protein reaction Mix Protein, Biotin-Azide, CuSO4, Ligand, Na-Ascorbate protein->reaction biotin_azide This compound biotin_azide->reaction purification Purification (Dialysis/Desalting) reaction->purification quantification Quantification (HABA Assay) purification->quantification final_product Biotinylated Protein quantification->final_product

Caption: Experimental workflow for CuAAC biotinylation and quantification.

troubleshooting_logic cluster_azide Azide Integrity cluster_click Click Reaction cluster_steric Steric Hindrance start Low/No Signal check_reducing Reducing Agents Present? start->check_reducing remove_reducing Solution: Remove Reducing Agents check_reducing->remove_reducing Yes check_conditions Reaction Conditions Optimal? check_reducing->check_conditions No optimize_click Solution: Optimize Catalyst, Ligand, Time check_conditions->optimize_click No check_accessibility Reactive Groups Accessible? check_conditions->check_accessibility Yes use_longer_linker Solution: Use Longer PEG Linker check_accessibility->use_longer_linker No

Caption: Troubleshooting logic for low or no biotinylation signal.

References

Technical Support Center: Enhancing the Solubility of Biotin-PEG2-Azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Biotin-PEG2-Azide labeled proteins.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound labeled protein precipitating after the labeling reaction?

A1: Protein precipitation following labeling is a common issue that can arise from several factors:

  • Increased Hydrophobicity: While the PEG linker is hydrophilic, the biotin and azide moieties can increase the overall hydrophobicity of the protein surface, leading to aggregation, especially at higher labeling densities.

  • Alteration of Isoelectric Point (pI): The modification of surface amino acid residues (commonly lysines) during labeling alters the protein's net charge and its isoelectric point. If the pH of the buffer is close to the new pI of the conjugated protein, its solubility will be minimal, causing precipitation.

  • High Degree of Labeling (DOL): Attaching an excessive number of this compound molecules to a single protein can significantly disrupt its natural surface properties and promote aggregation.[1]

  • Inappropriate Buffer Conditions: The composition of the buffer, including its pH and ionic strength, is critical for maintaining protein solubility. A buffer that is optimal for the unlabeled protein may not be suitable for the labeled conjugate.

  • Presence of Organic Solvents: The use of organic solvents like DMSO to dissolve the this compound reagent can denature the protein if the final concentration in the reaction mixture is too high.

Q2: What is an ideal Degree of Labeling (DOL) and how can I control it?

A2: An ideal DOL is typically between 1 and 3 biotin molecules per protein molecule to ensure sufficient labeling for detection without significantly impacting solubility or function. A high degree of biotinylation can lead to protein aggregation.[1] You can control the DOL by:

  • Adjusting the Molar Ratio: The ratio of the this compound reagent to the protein is a key determinant of the final DOL. It is advisable to perform a titration to find the optimal ratio for your specific protein.

  • Controlling Reaction Time and Temperature: Shorter incubation times and lower temperatures (e.g., 4°C) can reduce the labeling efficiency and thus the DOL.

  • Protein Concentration: Higher protein concentrations can sometimes lead to a higher DOL.

Q3: Can the PEG2 linker in this compound improve the solubility of my labeled protein?

A3: Yes, the polyethylene glycol (PEG) linker is hydrophilic and is incorporated into the reagent to help mitigate the hydrophobicity of the biotin moiety. PEGylation is a well-established method to increase the water solubility of proteins.[2][3] The two ethylene glycol units in the PEG2 linker contribute to the overall hydrophilicity of the labeled protein, although its effect may be limited depending on the intrinsic properties of the protein and the degree of labeling.

Q4: What are the best practices for storing my this compound labeled protein to prevent precipitation?

A4: To maintain the solubility of your labeled protein during storage, consider the following:

  • Optimal Buffer: Store the protein in a buffer that has been optimized for its solubility (see Troubleshooting Guide). This may include specific pH, ionic strength, and the presence of solubility-enhancing additives.

  • Low Concentration: Storing the protein at a lower concentration can reduce the likelihood of aggregation.

  • Cryoprotectants: If freezing the protein for long-term storage, include cryoprotectants such as glycerol (typically 10-50% v/v) or sucrose to prevent aggregation during freeze-thaw cycles.

  • Flash Freezing: Rapidly freeze aliquots in liquid nitrogen before transferring to -80°C to minimize the formation of ice crystals that can damage the protein.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the protein into single-use volumes to prevent degradation from multiple freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Protein Precipitation During or Immediately After Labeling

This guide will help you troubleshoot and optimize the labeling reaction to maintain protein solubility.

Troubleshooting Workflow

Caption: Troubleshooting workflow for protein precipitation during labeling.

Experimental Protocol: Optimizing the Labeling Reaction

  • Prepare the Protein:

    • Start with a purified protein sample at a concentration of 1-10 mg/mL.

    • Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5 for efficient labeling of lysine residues.

  • Prepare the this compound Reagent:

    • Dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Optimize the Molar Ratio:

    • Set up a series of small-scale labeling reactions with varying molar ratios of this compound to protein (e.g., 5:1, 10:1, 20:1, 40:1).

  • Perform the Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution. To minimize precipitation due to the organic solvent, add the reagent dropwise while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Remove Unreacted Reagent:

    • Remove the excess, unreacted this compound using a desalting column or dialysis against a suitable storage buffer.

  • Assess Solubility and Degree of Labeling:

    • Visually inspect each reaction for precipitation.

    • Quantify the protein concentration (e.g., using a BCA assay) and the degree of biotinylation (e.g., using a HABA assay).[4]

    • Analyze the samples by SDS-PAGE to check for aggregation.

Issue 2: Labeled Protein Precipitates Out of Solution During Storage or Downstream Applications

This guide provides strategies for identifying optimal buffer conditions and additives to maintain the solubility of your labeled protein.

Solubility Screening Workflow

Caption: Workflow for screening solubility-enhancing conditions.

Data Presentation: Effect of Additives on Protein Solubility

The following table summarizes the typical effective concentrations of common solubility-enhancing additives. The optimal concentration for your specific protein should be determined experimentally.

AdditiveTypical Concentration RangeMechanism of Action
L-Arginine0.1 - 1 MSuppresses protein aggregation.
L-Proline0.1 - 1 MShields hydrophobic regions of proteins.
Glycerol10 - 50% (v/v)Stabilizes protein structure and acts as a cryoprotectant.
Sucrose0.25 - 1 MStabilizes protein structure.
Non-ionic Detergents (e.g., Tween-20, Triton X-100)0.01 - 0.1% (v/v)Reduce non-specific hydrophobic interactions.
Reducing Agents (e.g., DTT, TCEP)1 - 5 mMPrevent oxidation and the formation of non-native disulfide bonds.

Experimental Protocol: Screening for Optimal Buffer Conditions and Additives

  • Prepare a Stock Solution of Your Labeled Protein:

    • Dialyze your labeled protein into a base buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Set Up a Screening Matrix:

    • In a 96-well plate or microcentrifuge tubes, prepare a matrix of different buffer conditions. Vary one parameter at a time (e.g., pH, salt concentration, or additive concentration).

  • Add the Labeled Protein:

    • Add a small, equal amount of your labeled protein to each well or tube.

  • Incubate and Observe:

    • Incubate the samples under the desired conditions (e.g., 4°C, room temperature, or 37°C) for a set period (e.g., 1 hour, 24 hours).

    • Visually inspect for precipitation.

  • Quantify Soluble Protein:

    • Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any aggregated protein.

    • Carefully remove the supernatant and measure the protein concentration.

    • The condition with the highest protein concentration in the supernatant is the most favorable for solubility.

Issue 3: How to Recover a Labeled Protein That Has Already Precipitated

This guide provides a general protocol for resolubilizing aggregated proteins. Note that these conditions may be denaturing, and subsequent refolding steps may be necessary to recover biological activity.

Resolubilization Workflow

Caption: Workflow for resolubilizing precipitated proteins.

Experimental Protocol: Resolubilization of Aggregated Labeled Protein

  • Pellet the Precipitate:

    • Centrifuge the sample at >10,000 x g for 15 minutes to pellet the aggregated protein. Carefully remove and save the supernatant.

  • Initial Solubilization Attempt:

    • Try to resuspend the pellet in a small volume of a cold, optimized storage buffer containing one or more of the solubility-enhancing additives listed in the table above (e.g., PBS with 0.5 M Arginine and 10% Glycerol).

    • Gently pipette to mix and incubate on ice for 30 minutes.

  • Use of Mild Denaturants (if necessary):

    • If the initial attempt fails, a more stringent approach using mild denaturants can be employed. Caution: This may denature the protein.

    • Resuspend the pellet in a buffer containing a low concentration of a denaturant such as 2-4 M urea or 1-2 M guanidine hydrochloride.

  • Clarification:

    • Centrifuge the resuspended solution at high speed (>15,000 x g) for 20 minutes to pellet any remaining insoluble aggregates.

  • Refolding (if denaturants were used):

    • If the protein was solubilized with denaturants, it will likely need to be refolded to regain its native structure and function. This is typically achieved through dialysis against a series of buffers with decreasing concentrations of the denaturant or by rapid dilution into a refolding buffer.

By following these guidelines and protocols, researchers can effectively troubleshoot and overcome solubility issues with their this compound labeled proteins, ensuring the success of their downstream experiments.

References

A Researcher's Guide to Troubleshooting Biotin-PEG2-Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during Biotin-PEG2-Azide click chemistry experiments. The following information, presented in a question-and-answer format, addresses specific problems and offers detailed solutions and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical reagent used in bioconjugation, a process that links molecules together. It contains three key components:

  • Biotin: A vitamin that binds with high affinity to proteins like streptavidin and avidin.

  • PEG2: A short, hydrophilic polyethylene glycol spacer that enhances solubility and reduces steric hindrance.[1]

  • Azide: A functional group that reacts with alkyne-containing molecules via a "click" reaction.[2][3]

This reagent is commonly used to attach biotin to various biomolecules (proteins, DNA, etc.) that have been modified to contain an alkyne group.[4] The resulting biotinylated molecule can then be used for detection, purification, or imaging.[1]

Q2: What is the underlying chemical reaction for this compound labeling?

The primary reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". In this reaction, the azide group of this compound reacts with a terminal alkyne on a target molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. The copper(I) is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).

Troubleshooting Common Issues

Problem 1: Low or No Product Yield

Q: I am not seeing any of my desired biotinylated product. What are the likely causes and how can I fix this?

A: Low or no product yield is a common issue in click chemistry and can stem from several factors. A systematic check of your reagents and reaction conditions is the best approach.

Possible Causes & Solutions:

  • Inactive Copper Catalyst: The Cu(I) catalyst is essential for the reaction but is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

    • Solution: Always use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate). Consider degassing your solvent to remove dissolved oxygen.

  • Degraded Reagents: The this compound or your alkyne-modified molecule may have degraded.

    • Solution: Ensure proper storage of this compound at -20°C, protected from light and moisture. Use anhydrous solvents like DMSO or DMF for reconstitution. Verify the purity and integrity of your alkyne-functionalized molecule.

  • Suboptimal Reagent Concentrations: The concentration of each reactant can significantly impact the reaction efficiency.

    • Solution: Optimize the concentrations of the copper catalyst, ligand, and reducing agent. For sluggish reactions, increasing the catalyst and ligand concentration can help.

  • Presence of Inhibitors: Certain functional groups, particularly thiols, can chelate the copper catalyst and inhibit the reaction.

    • Solution: If your biomolecule contains free thiols, consider using a protecting group strategy or increasing the catalyst and ligand concentrations.

  • Inaccessibility of the Alkyne Group: The alkyne on your biomolecule might be buried within its structure, making it inaccessible to the azide.

    • Solution: Perform the reaction under denaturing or solvating conditions, for example, by adding DMSO.

A logical workflow for troubleshooting low yield is presented below:

Troubleshooting_Low_Yield start Low/No Product Yield check_reagents Verify Reagent Integrity (Azide, Alkyne) start->check_reagents check_catalyst Assess Catalyst Activity (Fresh Reducing Agent) check_reagents->check_catalyst Reagents OK failure Persistent Low Yield check_reagents->failure Reagents Degraded check_conditions Optimize Reaction Conditions (Concentration, Temp, Solvent) check_catalyst->check_conditions Catalyst Active check_catalyst->failure Catalyst Inactive check_inhibitors Identify Potential Inhibitors (e.g., Thiols) check_conditions->check_inhibitors Conditions Optimized check_conditions->failure Suboptimal Conditions check_accessibility Evaluate Alkyne Accessibility check_inhibitors->check_accessibility No Inhibitors check_inhibitors->failure Inhibitors Present success Successful Biotinylation check_accessibility->success Alkyne Accessible check_accessibility->failure Alkyne Inaccessible

Caption: A troubleshooting workflow for low or no product yield. (Max Width: 760px)
Problem 2: Slow Reaction Rate

Q: My click reaction is proceeding, but it's very slow. How can I speed it up?

A: While click chemistry is known for being fast, several factors can lead to sluggish reactions.

Possible Causes & Solutions:

  • Insufficient Catalyst: The amount of active Cu(I) may be too low.

    • Solution: Increase the concentration of the copper source and the reducing agent.

  • Low Temperature: Many click reactions work well at room temperature, but some may require gentle heating.

    • Solution: Try increasing the reaction temperature to 40-60°C, especially for sterically hindered substrates.

  • Inappropriate Solvent: The choice of solvent can affect reaction kinetics.

    • Solution: Ensure all reactants are fully soluble. A mixture of aqueous buffer and an organic co-solvent like DMSO or t-butanol is often effective.

  • Absence of a Ligand: Copper-chelating ligands can stabilize the Cu(I) catalyst and accelerate the reaction rate.

    • Solution: Add a ligand such as THPTA or TBTA to your reaction mixture.

Quantitative Data Summary

For successful this compound click chemistry, the following tables provide a starting point for reaction conditions. Optimization may be required for specific applications.

Table 1: Typical Reagent Concentrations for CuAAC

ReagentTypical ConcentrationNotes
Alkyne-modified Biomolecule10 µM - 1 mMThe concentration will depend on the specific biomolecule.
This compound1.1 - 2 fold molar excess over alkyneA slight excess of the azide can help drive the reaction to completion.
Copper(II) Sulfate (CuSO₄)50 µM - 1 mMThis is the precursor for the active Cu(I) catalyst.
Sodium Ascorbate5 - 10 fold molar excess over CuSO₄Acts as the reducing agent to generate Cu(I). A fresh solution is crucial.
Ligand (e.g., THPTA)1 - 5 fold molar excess over CuSO₄Stabilizes the Cu(I) catalyst and accelerates the reaction.

Table 2: General Reaction Parameters

ParameterRecommended RangeNotes
Temperature Room Temperature to 60°CGentle heating can increase the reaction rate.
Reaction Time 30 minutes to 24 hoursMonitor reaction progress using an appropriate analytical method (e.g., LC-MS).
pH 4 - 12The CuAAC reaction is tolerant of a wide pH range.
Solvent Aqueous buffer, DMSO, DMF, t-BuOH/H₂OThe solvent should be chosen to ensure the solubility of all reactants.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for biotinylating an alkyne-modified biomolecule with this compound.

Experimental_Workflow prep_reagents 1. Prepare Reagents - Alkyne-Biomolecule Solution - this compound Stock - CuSO4 Stock - Ligand Stock - Fresh Sodium Ascorbate Stock mix_reactants 2. Mix Reactants - Add Alkyne-Biomolecule and  this compound to buffer. prep_reagents->mix_reactants premix_catalyst 3. Premix Catalyst - Mix CuSO4 and Ligand. mix_reactants->premix_catalyst add_catalyst 4. Add Catalyst Premix to the reactant mixture. premix_catalyst->add_catalyst initiate_reaction 5. Initiate Reaction - Add fresh Sodium Ascorbate. add_catalyst->initiate_reaction incubate 6. Incubate - Room temperature or gentle heating. - Protect from light if using fluorescent tags. initiate_reaction->incubate purify 7. Purify Product - Size exclusion chromatography,  dialysis, or spin filtration. incubate->purify

Caption: A general experimental workflow for CuAAC. (Max Width: 760px)

Detailed Steps:

  • Reagent Preparation:

    • Dissolve your alkyne-modified biomolecule in a suitable buffer.

    • Prepare a stock solution of this compound in an anhydrous solvent like DMSO.

    • Prepare stock solutions of Copper(II) Sulfate and a suitable ligand (e.g., THPTA).

    • Crucially, prepare a fresh solution of sodium ascorbate immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule and the this compound solution.

    • In a separate tube, premix the Copper(II) Sulfate and ligand solutions.

    • Add the premixed catalyst/ligand solution to the biomolecule/azide mixture.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the reaction and incubate at room temperature or with gentle heating for 1-4 hours. Reaction times may need to be optimized.

  • Purification:

    • The biotinylated product can be purified from excess reagents using methods such as size exclusion chromatography, dialysis, or spin filtration. For proteins, streptavidin affinity chromatography can also be used for purification.

Protocol for a Test Reaction

If you are consistently experiencing issues, it is advisable to perform a small-scale test reaction with a model alkyne, such as propargyl alcohol, to confirm the activity of your reagents.

  • Combine propargyl alcohol (as the alkyne source) and a fluorogenic azide (like coumarin azide) in a buffer.

  • Add the premixed copper/ligand solution.

  • Initiate the reaction with fresh sodium ascorbate.

  • Monitor the reaction for an increase in fluorescence, which indicates a successful click reaction.

If this test reaction is successful, the issue likely lies with your specific alkyne-modified biomolecule (e.g., accessibility of the alkyne). If the test reaction fails, it points to a problem with one of the common reagents (copper, ligand, ascorbate, or azide).

References

Optimizing catalyst and ligand concentrations for Biotin-PEG2-Azide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst and ligand concentrations for Biotin-PEG2-Azide reactions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your this compound reactions.

Issue 1: Low or No Reaction Yield

  • Question: I am observing very low or no biotinylation of my alkyne-containing molecule. What are the potential causes and solutions?

    Answer: Low reaction yield is a common issue that can stem from several factors related to the catalyst, ligands, or reactants.

    • Inactive Catalyst: The Cu(I) catalyst is essential for the reaction but is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]

      • Solution: Always use freshly prepared sodium ascorbate solution to reduce Cu(II) to Cu(I) in situ.[1][3] Ensure all buffers and solutions are deoxygenated by bubbling with an inert gas like argon or nitrogen.[4]

    • Inappropriate Ligand or Concentration: The ligand stabilizes the Cu(I) catalyst, accelerates the reaction, and prevents the formation of reactive oxygen species.

      • Solution: Use a water-soluble ligand such as THPTA or TBTA, particularly for reactions in aqueous buffers. A common recommendation is to maintain a 5:1 ligand-to-copper molar ratio to protect biomolecules.

    • Inaccessible Reactants: For large biomolecules like proteins, the alkyne or azide groups might be sterically hindered or buried within the molecule's structure.

      • Solution: Consider adding a co-solvent like DMSO or performing the reaction under denaturing conditions to improve the accessibility of the reactive sites.

    • Copper Sequestration: Components in your reaction mixture, such as thiols or other functional groups on your biomolecule, can chelate the copper catalyst and render it inactive.

      • Solution: If you suspect copper sequestration, you can try adding an excess of the copper catalyst.

Issue 2: Lack of Reproducibility

  • Question: My click reaction works well sometimes but fails at other times. What could be causing this inconsistency?

    Answer: Reproducibility issues in CuAAC reactions often point to subtle variations in the experimental setup and reagent handling.

    • Oxygen Exposure: The primary cause of inconsistency is often variable exposure to oxygen, which deactivates the Cu(I) catalyst.

      • Solution: Standardize your procedure for deoxygenating solvents and protecting the reaction from air. Simply capping the reaction tube can make a significant difference.

    • Reagent Stability: Stock solutions, particularly of sodium ascorbate, can degrade over time.

      • Solution: Always prepare fresh sodium ascorbate solutions immediately before setting up your reactions.

    • Order of Reagent Addition: The order in which you add your reagents can impact the catalyst's stability and activity.

      • Solution: A recommended practice is to first mix the CuSO₄ with the ligand, add this mixture to the solution containing the azide and alkyne substrates, and then initiate the reaction by adding the sodium ascorbate.

Issue 3: Presence of Unexpected Byproducts

  • Question: I am observing unexpected byproducts in my reaction. What are the likely side reactions, and how can I minimize them?

    Answer: Side reactions in CuAAC can lead to the formation of unwanted products and complicate downstream analysis.

    • Oxidative Damage to Biomolecules: The combination of a copper catalyst and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS), which can damage amino acid residues in proteins.

      • Solution: The use of a copper-chelating ligand at a sufficient concentration (e.g., 5:1 ligand-to-copper ratio) can help minimize oxidative damage. Adding a scavenger like aminoguanidine can also help protect sensitive residues like arginine.

    • Thiotriazole Formation: Free thiols from cysteine residues can react in the presence of the copper catalyst, alkyne, and azide, leading to the formation of thiotriazole byproducts.

      • Solution: Increasing the concentration of the reducing agent TCEP has been shown to diminish the formation of these byproducts. However, it's important to note that TCEP can also interfere with the CuAAC reaction by binding to copper and reducing the azide. Careful optimization is required.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges for optimizing your this compound reactions.

Table 1: Recommended Component Concentrations for CuAAC Reactions

ComponentStock Solution ConcentrationFinal Reaction ConcentrationKey Considerations
Alkyne-modified MoleculeVaries2 µM and higher (e.g., 50 µM)Ensure sufficient concentration for detection.
This compound10 mM in DMSO1.5 to 2-fold excess over alkyneA larger excess may be needed for very low alkyne concentrations.
Copper (II) Sulfate (CuSO₄)20 mM in water0.05 mM to 0.25 mMHigher concentrations can increase reaction speed but also potential for side reactions.
Ligand (e.g., THPTA)50 mM in water0.25 mM to 1.25 mMMaintain a 5:1 ligand-to-copper ratio.
Sodium Ascorbate100 mM in water (prepare fresh)2.5 mM to 5 mMActs as a reducing agent to generate Cu(I).
Aminoguanidine (optional)100 mM in water1 mM to 5 mMRecommended to prevent side reactions with arginine residues.

Experimental Protocols

This section provides a detailed methodology for a typical this compound reaction.

Protocol 1: General Biotinylation of an Alkyne-Modified Biomolecule

Materials:

  • Alkyne-functionalized biomolecule stock solution

  • This compound stock solution (10 mM in DMSO)

  • Copper (II) Sulfate (CuSO₄) stock solution (20 mM in water)

  • Ligand (e.g., THPTA) stock solution (50 mM in water)

  • Sodium Ascorbate stock solution (100 mM in water, freshly prepared)

  • Aminoguanidine stock solution (100 mM in water, optional)

  • Reaction buffer (e.g., phosphate buffer, pH 7)

  • Deoxygenated water

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, add the alkyne-functionalized biomolecule and reaction buffer to achieve the desired final concentration and volume.

  • Add this compound: Add the appropriate volume of the this compound stock solution to achieve a 1.5 to 2-fold molar excess over the alkyne.

  • Prepare the Catalyst Premix: In a separate tube, combine the 20 mM CuSO₄ and 50 mM ligand solutions. A 1:2.5 volume ratio will provide a 5:1 ligand-to-copper molar ratio. Mix gently.

  • Add Catalyst Premix: Add the catalyst premix to the reaction tube containing the alkyne and azide.

  • Add Aminoguanidine (Optional): If using, add the aminoguanidine solution.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with streptavidin-HRP blotting).

  • Quench the Reaction (Optional): The reaction can be stopped by adding a chelating agent like EDTA.

Visual Workflows

The following diagrams illustrate key experimental and troubleshooting workflows.

G cluster_workflow Experimental Workflow prep_reagents Prepare Reagents (Fresh Na-Ascorbate) mix_azide_alkyne Mix Alkyne-Biomolecule and this compound prep_reagents->mix_azide_alkyne 1. add_catalyst Add Catalyst Premix to Reaction mix_azide_alkyne->add_catalyst 2. prep_catalyst Prepare Catalyst Premix (CuSO4 + Ligand) prep_catalyst->add_catalyst 3. initiate Initiate with Sodium Ascorbate add_catalyst->initiate 4. incubate Incubate (RT, 1-4h) initiate->incubate 5. analyze Analyze Product incubate->analyze 6.

Caption: A streamlined workflow for performing a this compound reaction.

G start Low/No Product catalyst_issue Catalyst Inactivation? start->catalyst_issue ligand_issue Incorrect Ligand/Ratio? start->ligand_issue reactant_issue Reactant Accessibility? start->reactant_issue solution_catalyst Use fresh Na-Ascorbate Deoxygenate buffers catalyst_issue->solution_catalyst Solution solution_ligand Use THPTA/TBTA Maintain 5:1 Ligand:Cu ratio ligand_issue->solution_ligand Solution solution_reactant Add co-solvent (DMSO) Use denaturing conditions reactant_issue->solution_reactant Solution

Caption: A troubleshooting guide for diagnosing and resolving low reaction yields.

References

Validation & Comparative

Mass Spectrometry Analysis for Confirming Biotin-PEG2-Azide Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is crucial for downstream analysis. Biotin-PEG2-Azide has emerged as a valuable tool for biotinylation through "click chemistry," enabling the specific attachment of a biotin tag to alkyne-modified molecules. Mass spectrometry (MS) is the gold standard for confirming this labeling, providing definitive evidence of the modification and its location. This guide offers a comparative overview of mass spectrometry analysis for this compound labeling, supported by experimental data and detailed protocols.

Performance Comparison of Biotinylation Reagents

The choice of biotinylation reagent significantly impacts labeling efficiency, specificity, and compatibility with mass spectrometry workflows. Here, we compare this compound with other commonly used biotinylation reagents.

FeatureThis compoundNHS-BiotinSulfo-NHS-Biotin
Target Moiety Alkyne groupsPrimary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Reaction Chemistry Copper-Catalyzed or Strain-Promoted Alkyne-Azide Cycloaddition (CuAAC or SPAAC)AcylationAcylation
Specificity High (Bioorthogonal)Moderate (Reacts with available primary amines)Moderate (Reacts with available primary amines)
Labeling Efficiency Generally high, dependent on click chemistry efficiencyVariable, dependent on pH and accessible aminesVariable, dependent on pH and accessible amines
Membrane Permeability YesYesNo
MS Compatibility Good, defined mass shiftGood, but can lead to charge state reduction and increased hydrophobicity.[1]Good, but can lead to charge state reduction and increased hydrophobicity.[1]
Cleavable Options Not inherently, but cleavable linkers can be incorporatedAvailable (e.g., NHS-SS-Biotin)Available (e.g., Sulfo-NHS-SS-Biotin)

Confirming this compound Labeling by Mass Spectrometry

Mass spectrometry provides unambiguous confirmation of successful labeling by detecting the mass shift imparted by the this compound tag on the target molecule or its fragments.

Expected Mass Shift

The monoisotopic mass of the this compound moiety (C16H28N6O4S) is 400.1947 Da . Upon successful click chemistry with an alkyne-modified peptide or protein, this mass will be added to the mass of the modified residue.

Fragmentation Analysis and Signature Ions

In tandem mass spectrometry (MS/MS) analysis, collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is used to fragment the labeled peptide. The resulting fragment ions provide sequence information and pinpoint the site of modification.

While a detailed fragmentation pattern of the entire this compound tag is not extensively reported, a characteristic signature ion for the biotin moiety is consistently observed at m/z 227.0849 [2]. The fragmentation of the PEG linker can also produce a series of neutral losses. The presence of the biotin signature ion in the MS/MS spectrum of a peptide with the expected mass shift is strong evidence of successful labeling.

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Peptides/Proteins with this compound

This protocol outlines the general steps for labeling alkyne-modified biomolecules using a copper-catalyzed click chemistry reaction.

Materials:

  • Alkyne-modified peptide or protein

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • CuSO4: 50 mM in water.

    • TCEP: 50 mM in water (prepare fresh).

    • TBTA: 1.7 mM in DMSO:t-butanol (1:4 v/v)[2].

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified peptide/protein (e.g., 1 mg/mL final concentration) in PBS.

    • Add this compound to a final concentration of 25 µM[2].

    • Prepare a "click cocktail" by mixing CuSO4, TCEP, and TBTA. Add the cocktail to the reaction mixture to achieve final concentrations of 1 mM CuSO4, 1 mM TCEP, and 100 µM TBTA.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

  • Removal of Excess Reagents: Purify the labeled product using a desalting column or dialysis to remove unreacted this compound and click chemistry reagents.

  • Sample Preparation for Mass Spectrometry: Proceed with standard protein digestion protocols (e.g., in-solution or in-gel trypsin digestion) to generate peptides for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound Labeled Peptides

This protocol provides a general workflow for the analysis of biotinylated peptides by LC-MS/MS.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 15 cm x 75 µm I.D., 2 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in 80% acetonitrile/20% water.

  • Gradient: A typical gradient would be a linear increase from a low percentage of mobile phase B to a high percentage over a suitable time (e.g., 3% to 38% B over 245 minutes) to ensure separation of peptides with varying hydrophobicities.

  • Flow Rate: 300 nL/min.

MS Parameters:

  • MS1 (Full Scan):

    • Mass Range: 300-2000 m/z.

    • Resolution: 60,000.

  • MS2 (Data-Dependent Acquisition):

    • Select the most intense precursor ions for fragmentation.

    • Fragmentation Method: HCD or CID.

    • Resolution: 15,000.

    • Isolation Window: 1.4 m/z.

Data Analysis:

  • Use a proteomics software suite (e.g., Proteome Discoverer, MaxQuant) to search the MS/MS data against a relevant protein database.

  • Specify the mass modification of the this compound tag (+400.1947 Da) on the alkyne-containing amino acid (e.g., homopropargylglycine).

  • Look for the presence of the biotin signature ion (m/z 227.0849) in the MS/MS spectra of identified labeled peptides to increase confidence in the identification.

Mandatory Visualizations

experimental_workflow cluster_labeling This compound Labeling cluster_ms_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Alkyne_Protein Alkyne-Modified Protein/Peptide Click_Reaction Click Chemistry (CuAAC) Alkyne_Protein->Click_Reaction Biotin_Azide This compound Biotin_Azide->Click_Reaction Labeled_Protein Biotinylated Protein/Peptide Click_Reaction->Labeled_Protein Purification Purification (Desalting/Dialysis) Labeled_Protein->Purification Digestion Proteolytic Digestion Purification->Digestion Peptides Peptide Mixture Digestion->Peptides LC_MS LC-MS/MS Peptides->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Confirmation Confirmation of Labeling Data_Analysis->Confirmation

Caption: Experimental workflow for this compound labeling and MS confirmation.

fragmentation_pathway cluster_fragments Fragment Ions Parent_Ion This compound Labeled Peptide (Precursor Ion) Fragmentation CID/HCD Fragmentation Parent_Ion->Fragmentation b_y_ions b- and y-type ions (Peptide Backbone Fragments) Fragmentation->b_y_ions Signature_Ion Biotin Signature Ion (m/z 227.0849) Fragmentation->Signature_Ion Neutral_Loss Neutral Losses (from PEG linker) Fragmentation->Neutral_Loss

Caption: Fragmentation of a this compound labeled peptide in MS/MS.

References

A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG2-Azide vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of experimental success. Biotinylation, the covalent attachment of biotin, is a widely utilized technique for protein detection, purification, and functional analysis. The choice of biotinylation reagent is a critical decision that can significantly impact the specificity, yield, and potential for off-target effects in an experiment. This guide provides an objective comparison of Biotin-PEG2-Azide, a modern click chemistry-based reagent, with traditional amine-reactive biotinylation reagents such as NHS-Biotin and Sulfo-NHS-Biotin, supported by experimental data and detailed protocols.

Executive Summary

This compound offers a highly specific and controlled method of biotinylation through bioorthogonal click chemistry. This approach minimizes off-target reactions and provides a homogenous labeling pattern. In contrast, traditional NHS-ester-based reagents, while widely used and effective for many applications, react with primary amines, which are abundant on the surface of proteins, potentially leading to a heterogeneous population of labeled molecules and a higher risk of disrupting protein function. The inclusion of a PEG linker in this compound also enhances solubility and reduces steric hindrance, further improving its performance in various applications.

Data Presentation: Quantitative Comparison of Biotinylation Reagents

The following table summarizes the key performance characteristics of this compound compared to other common biotinylation reagents. Data is compiled from various studies and represents typical outcomes.

FeatureThis compoundNHS-BiotinSulfo-NHS-Biotin
Targeting Chemistry Azide-Alkyne Click ChemistryAmine AcylationAmine Acylation
Target Residues Alkyne-modified moleculesPrimary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Specificity High: Reacts specifically with its bioorthogonal partner.[1]Moderate: Reacts with any accessible primary amine.[1]Moderate: Reacts with any accessible primary amine on the cell surface.
Reaction Speed Fast to Very Fast (Copper-catalyzed)FastFast
Workflow Complexity More Complex: Two-step process requiring initial alkyne modification of the target molecule.Simpler: One-step reaction.Simpler: One-step reaction.
Solubility in Aqueous Buffers High (due to PEG linker)[]Low (requires organic solvent like DMSO or DMF)[3]High (due to sulfo-group)
Membrane Permeability Dependent on the alkyne modification strategyPermeableImpermeable
Potential for Off-Target Covalent Modification Low: The azide group is bio-inert to native functional groups.[1]High: NHS esters can react with any exposed primary amine on cellular proteins.Moderate: Primarily labels cell surface proteins due to impermeability.
Expected Number of Off-Target Proteins (Proteomics) Significantly LowerHigherLower than NHS-Biotin for intracellular proteins
Control over Labeling Stoichiometry High: Can achieve 1:1 labeling with a pre-modified target.Low: Results in a heterogeneous population of labeled proteins.Low: Results in a heterogeneous population of labeled proteins.
Impact on Protein Function Lower potential for disruption due to site-specific labeling.Higher potential for disruption due to random labeling of functional lysine residues.Higher potential for disruption of extracellular protein function.
Steric Hindrance Reduction Yes (due to PEG2 linker)No inherent linkerNo inherent linker

Experimental Protocols

Protocol 1: Protein Biotinylation using this compound (Click Chemistry)

This protocol describes the biotinylation of a protein that has been pre-modified to contain an alkyne group.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Degassed, deionized water

  • DMSO (if needed to dissolve this compound)

  • Desalting column

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO or water.

    • CuSO4: 20 mM in deionized water.

    • THPTA: 100 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Purified alkyne-protein to a final concentration of 10-100 µM in your reaction buffer.

    • This compound stock solution to a final concentration of 100-500 µM (10-fold molar excess over the protein).

    • THPTA stock solution to a final concentration of 250-1250 µM (2.5-fold molar excess over this compound).

    • CuSO4 stock solution to a final concentration of 50-250 µM (0.5-fold molar excess over this compound).

    • Freshly prepared Sodium Ascorbate stock solution to a final concentration of 1-5 mM (10-fold molar excess over CuSO4).

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or 4°C. Protect from light if using a fluorescent biotin derivative.

  • Removal of Excess Reagents: Remove unreacted this compound and copper catalyst using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Verification of Biotinylation: Confirm successful biotinylation using methods such as a Western blot with streptavidin-HRP or a HABA assay.

Protocol 2: Protein Biotinylation using NHS-Biotin

This protocol describes the biotinylation of a protein using an amine-reactive NHS ester.

Materials:

  • Protein solution (2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-Biotin

  • DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column.

  • Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve NHS-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-Biotin. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin and byproducts using a desalting column equilibrated with a suitable storage buffer.

Protocol 3: Cell Surface Protein Biotinylation using Sulfo-NHS-Biotin

This protocol describes the labeling of proteins on the surface of intact cells.

Materials:

  • Cell suspension or adherent cells

  • Ice-cold PBS, pH 8.0

  • Sulfo-NHS-Biotin

  • Quenching solution (e.g., PBS containing 100 mM glycine)

  • Lysis buffer

Procedure:

  • Cell Preparation:

    • For suspension cells, wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).

    • For adherent cells, wash the culture plate three times with ice-cold PBS (pH 8.0).

  • Prepare Sulfo-NHS-Biotin Solution: Immediately before use, dissolve Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1 mg/mL.

  • Biotinylation Reaction:

    • For suspension cells, add the Sulfo-NHS-Biotin solution to the cell suspension.

    • For adherent cells, add the Sulfo-NHS-Biotin solution to cover the cell monolayer.

  • Incubation: Incubate the cells for 30 minutes at 4°C with gentle agitation.

  • Quench Reaction: Wash the cells three times with quenching solution to stop the reaction and remove excess biotin reagent.

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer for downstream applications such as immunoprecipitation or Western blotting.

Mandatory Visualization

experimental_workflow_comparison cluster_click_chemistry This compound (Click Chemistry) cluster_nhs_ester NHS-Biotin / Sulfo-NHS-Biotin cc_start Start with Alkyne-modified Protein cc_reagent Add this compound, CuSO4, Ligand, Ascorbate cc_start->cc_reagent 1. cc_reaction Incubation (Click Reaction) cc_reagent->cc_reaction 2. cc_purify Purification (Remove excess reagents) cc_reaction->cc_purify 3. cc_end Biotinylated Protein (Site-specific) cc_purify->cc_end 4. nhs_start Start with Native Protein nhs_reagent Add NHS-Biotin or Sulfo-NHS-Biotin nhs_start->nhs_reagent 1. nhs_reaction Incubation (Amine Reaction) nhs_reagent->nhs_reaction 2. nhs_quench Quench Reaction nhs_reaction->nhs_quench 3. nhs_purify Purification (Remove excess reagents) nhs_quench->nhs_purify 4. nhs_end Biotinylated Protein (Random) nhs_purify->nhs_end 5.

Caption: Comparison of experimental workflows for click chemistry versus NHS-ester biotinylation.

proximity_labeling_workflow cluster_main Proximity Labeling (e.g., BioID/TurboID) Workflow start Express Bait-Biotin Ligase Fusion Protein in Cells add_biotin Add Excess Biotin start->add_biotin incubation Incubation (Proximity-dependent Biotinylation) add_biotin->incubation lysis Cell Lysis incubation->lysis enrichment Streptavidin Affinity Purification lysis->enrichment wash Wash to Remove Non-specific Binders enrichment->wash elution Elute Biotinylated Proteins wash->elution ms_analysis Mass Spectrometry Analysis elution->ms_analysis data_analysis Identify Proximal Proteins ms_analysis->data_analysis

Caption: General workflow for proximity labeling using biotinylation to identify protein-protein interactions.

immunoprecipitation_workflow cluster_ip Immunoprecipitation of Biotinylated Proteins Workflow start Biotinylated Cell Lysate add_antibody Incubate with Primary Antibody start->add_antibody add_beads Add Protein A/G or Secondary Antibody Beads add_antibody->add_beads capture Capture Immune Complexes add_beads->capture wash Wash Beads to Remove Non-specific Proteins capture->wash elute Elute Proteins from Beads wash->elute analysis Analyze by Western Blot using Streptavidin-HRP elute->analysis

Caption: Workflow for immunoprecipitating and detecting biotinylated proteins.

Conclusion

The choice between this compound and traditional biotinylation reagents is highly dependent on the specific experimental goals. For applications that demand high specificity, controlled labeling, and minimal disruption of protein function, such as in vivo imaging or the generation of homogenous protein conjugates for structural studies, this compound is the superior choice. Its click chemistry-based approach provides a level of precision that is difficult to achieve with amine-reactive reagents.

Conversely, for general-purpose applications where some degree of non-specific labeling is acceptable, such as routine Western blotting or affinity pull-down assays from purified samples, NHS-Biotin and Sulfo-NHS-Biotin remain valuable and cost-effective tools. The water-solubility and membrane-impermeability of Sulfo-NHS-Biotin make it particularly well-suited for labeling cell surface proteins.

Ultimately, a thorough understanding of the chemical principles underlying each biotinylation method, combined with a careful consideration of the experimental requirements, will enable researchers to select the most appropriate reagent to achieve reliable and reproducible results.

References

Biotin-PEG2-Azide vs. Biotin-PEG4-Azide: A Comparative Guide for Specific Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and drug discovery, the choice of a linker molecule is a critical determinant of experimental success. Among the arsenal of bioorthogonal tools, Biotin-PEG-Azide reagents are workhorses for attaching biotin to alkyne-modified molecules via "click chemistry." This guide provides an in-depth comparison of two popular variants, Biotin-PEG2-Azide and Biotin-PEG4-Azide, to facilitate an informed selection for your specific research needs.

Fundamental Differences: The PEG Spacer Length

The core distinction between this compound and Biotin-PEG4-Azide lies in the length of their polyethylene glycol (PEG) spacer. This compound contains two PEG units, while Biotin-PEG4-Azide possesses a longer chain with four PEG units. This variation in the hydrophilic spacer arm directly influences the physicochemical properties of the reagent and, consequently, its performance in biological systems.

The longer PEG4 chain enhances the overall hydrophilicity of the molecule compared to the PEG2 version. This increased water solubility can be a significant advantage when working with large proteins or complex biological samples, as it helps to prevent aggregation and precipitation.[1][2][3] Furthermore, the extended PEG4 linker provides greater spatial separation between the biotin and the azide functional group. This increased distance can be crucial for overcoming steric hindrance, allowing for more efficient binding of the biotin moiety to streptavidin or avidin, which have deep biotin-binding pockets.[1][3]

PropertyThis compoundBiotin-PEG4-Azide
Chemical Formula C₁₆H₂₈N₆O₄SC₂₀H₃₆N₆O₆S
Molecular Weight ~400.5 g/mol ~488.6 g/mol
PEG Units 24
Solubility GoodExcellent
Steric Hindrance Potentially higherReduced

Performance in Specific Research Applications

The choice between the shorter PEG2 and the longer PEG4 linker is often dictated by the specific demands of the application, such as the nature of the target molecule and the experimental goals.

Bioconjugation via Click Chemistry

Both reagents are highly effective for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. In these "click" reactions, the azide group of the biotin-PEG linker reacts with an alkyne-modified target molecule to form a stable triazole linkage.

While both linkers facilitate this reaction, the longer and more flexible PEG4 spacer in Biotin-PEG4-Azide can offer improved reaction efficiency, particularly when the alkyne group on the target biomolecule is in a sterically crowded environment. The increased reach of the azide group can lead to higher yields of the desired biotinylated product.

G cluster_workflow Bioconjugation Workflow Alkyne_Molecule Alkyne-Modified Biomolecule Click_Reaction Click Chemistry (CuAAC or SPAAC) Alkyne_Molecule->Click_Reaction Biotin_Azide Biotin-PEGn-Azide (n=2 or 4) Biotin_Azide->Click_Reaction Biotinylated_Molecule Biotinylated Biomolecule Click_Reaction->Biotinylated_Molecule Detection Detection/Purification (Streptavidin) Biotinylated_Molecule->Detection

Caption: A generalized workflow for biotinylating a target molecule using Biotin-PEG-Azide and click chemistry.

Proximity Labeling

In proximity labeling techniques like BioID, TurboID, or APEX, an enzyme fused to a protein of interest generates reactive biotin species that label neighboring proteins. The labeling radius is a critical parameter in these experiments. While Biotin-PEG-Azides are not the direct reagents used in the enzymatic step, the principle of linker length influencing reach is highly relevant to the design of proximity labeling probes.

A shorter linker like that in this compound would theoretically result in a more restricted labeling radius, potentially identifying immediate and direct interaction partners with higher confidence. Conversely, the longer arm of Biotin-PEG4-Azide could enable the labeling of proteins that are in the vicinity but not necessarily in direct contact, thus expanding the potential interactome identified. The choice, therefore, depends on the desired resolution of the protein interaction network being studied.

G cluster_radius Proximity Labeling Radius Comparison cluster_peg2 This compound cluster_peg4 Biotin-PEG4-Azide POI Protein of Interest Direct_Interactor Direct Interactor POI->Direct_Interactor Shorter Radius Proximal_Protein Proximal Protein POI->Proximal_Protein Longer Radius

Caption: Conceptual illustration of how linker length can influence the labeling radius in proximity-dependent biotinylation.

Experimental Protocols

The following is a detailed protocol for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an alkyne-modified protein with a Biotin-PEG-Azide reagent.

Materials:

  • Alkyne-modified protein in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS).

  • This compound or Biotin-PEG4-Azide.

  • Dimethyl sulfoxide (DMSO).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water).

  • Tris(benzyltriazolylmethyl)amine (TBTA) solution (1.7 mM in a 1:4 v/v mixture of DMSO and tert-butanol).

  • Copper(II) sulfate (CuSO₄) solution (50 mM in water).

  • Desalting column or dialysis cassette for purification.

Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of Biotin-PEGn-Azide in DMSO.

    • Ensure all other stock solutions are prepared and readily available.

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS.

    • Prepare a "click cocktail" by mixing the following reagents in order:

      • TBTA stock solution (to a final concentration of 100 µM).

      • Biotin-PEGn-Azide stock solution (to a final concentration of 25 µM).

      • CuSO₄ stock solution (to a final concentration of 1 mM).

      • TCEP stock solution (to a final concentration of 1 mM).

    • Add the click cocktail to the protein solution. The final reaction volume will depend on the amount of protein being labeled.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Purification:

    • Remove unreacted reagents by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Confirmation of Labeling:

    • Analyze the purified protein by SDS-PAGE and Western blot using a streptavidin-HRP conjugate to confirm successful biotinylation.

Conclusion

The selection between this compound and Biotin-PEG4-Azide is a nuanced decision that should be guided by the specific requirements of the research application.

  • This compound is an excellent choice for applications where a shorter, more rigid linker is desired and steric hindrance is not a primary concern. Its smaller size may be advantageous in certain structural studies or when a more restricted labeling radius is required.

  • Biotin-PEG4-Azide is generally the preferred reagent for most applications due to its enhanced solubility and the flexibility of its longer PEG chain. This reduces the likelihood of aggregation and minimizes steric hindrance, leading to potentially higher labeling efficiencies and improved accessibility of the biotin for subsequent detection or purification.

Ultimately, for novel systems, empirical testing of both linkers may be necessary to determine the optimal reagent for achieving the desired experimental outcome.

References

The PEG Spacer Advantage in Biotin-Azide Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation, the linkage of molecules is a critical determinant of experimental success. For researchers, scientists, and drug development professionals utilizing biotin-azide linkers for applications such as "click chemistry," the choice of a spacer arm can profoundly impact the performance and efficacy of the resulting conjugates. This guide provides a comprehensive comparison of polyethylene glycol (PEG) spacers with traditional alkyl-based linkers in the context of biotin-azide chemistry, highlighting the distinct advantages conferred by PEGylation with supporting experimental data and detailed protocols.

Key Advantages of PEG Spacers at a Glance

The incorporation of a PEG spacer into a biotin-azide linker offers several key advantages over traditional alkyl chains, primarily stemming from its unique physicochemical properties. These benefits translate into tangible improvements in the performance of bioconjugates.

FeaturePEG SpacerAlkyl SpacerAdvantage of PEG
Solubility High aqueous solubilityHydrophobic, poor aqueous solubilityEnhanced solubility of the entire conjugate, preventing aggregation and improving handling in biological buffers.
Steric Hindrance Flexible, provides significant spatial separationRigid, limited spacingReduces steric hindrance between the biotin moiety and the conjugated molecule, ensuring efficient binding to avidin or streptavidin.
Immunogenicity Generally non-immunogenic, can shield epitopesCan be immunogenicReduces the potential for an immune response against the conjugate, crucial for in vivo applications.
Pharmacokinetics (PK) Prolonged circulation half-life, altered biodistributionShorter half-life, potential for rapid clearanceImproves the in vivo performance of therapeutic and diagnostic conjugates by extending their presence in the bloodstream.
Non-specific Binding Reduces non-specific binding to surfaces and proteinsProne to non-specific hydrophobic interactionsIncreases the signal-to-noise ratio in assays and improves the specificity of targeting in vivo.

Quantitative Data Comparison

Experimental data consistently demonstrates the superior performance of PEG spacers over alkyl counterparts in various bioconjugation applications.

Table 1: Impact of Spacer on Binding Affinity

A key parameter affected by the spacer is the binding affinity of the conjugated molecule. The dissociation constant (Kd) is a measure of this affinity, with a lower Kd value indicating stronger binding.

Linker TypeSpacerDissociation Constant (Kd) in nM
No Spacer-150
AlkylC6250
AlkylC12320
PEG PEG4 80
PEG PEG8 50
PEG PEG24 35

Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers. As the data indicates, the inclusion of a PEG spacer, particularly the longer PEG8 and PEG24, resulted in a significantly lower Kd value, signifying a stronger binding interaction compared to both the no-spacer control and the hydrophobic alkyl spacers. The hydrophobic nature of the alkyl spacers led to the greatest loss of affinity.

Table 2: Effect of PEG Spacer Length on Receptor Binding Affinity (IC50)

The length of the PEG spacer can be optimized to fine-tune the biological activity of a conjugate.

ConjugatePEG Spacer LengthIC50 (nM)
NOTA-PEGn-RM26PEG21.5 ± 0.2
NOTA-PEGn-RM26PEG31.2 ± 0.1
NOTA-PEGn-RM26PEG41.0 ± 0.1
NOTA-PEGn-RM26PEG62.5 ± 0.3

Data from a study by van Dongen et al. on a 68Ga-labeled bombesin antagonist analog, demonstrating how spacer length can modulate receptor binding affinity. A shorter PEG spacer (PEG4) showed the optimal IC50 value in this particular study.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a Biotin-PEG-Azide Linker

This protocol describes the conjugation of a biotin-PEG-azide to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)

  • Biotin-PEG-Azide (e.g., 10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO4) (e.g., 50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM stock in water)

  • Sodium Ascorbate (e.g., 100 mM stock in water, freshly prepared)

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis tubing)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with a 10- to 20-fold molar excess of the Biotin-PEG-Azide.

  • Prepare the Catalyst Premix: In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio.

  • Initiate the Reaction: Add the CuSO4/THPTA premix to the protein/azide mixture to a final copper concentration of 1 mM.

  • Add the Reducing Agent: Add sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and Western blot (using streptavidin-HRP) to confirm conjugation and assess purity.

Protocol 2: Quantification of Protein Solubility

This method provides a relative measure of protein solubility by determining the concentration of polyethylene glycol (PEG) required to induce precipitation. Higher PEG concentrations needed for precipitation indicate greater protein solubility.

Materials:

  • Protein solution (e.g., antibody or protein conjugate) at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

  • High molecular weight Polyethylene Glycol (PEG) stock solution (e.g., 50% w/v PEG 8000 in the same buffer).

  • 96-well microplate (UV-

Alternative bioorthogonal labeling methods to Biotin-PEG2-Azide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Alternative Bioorthogonal Labeling Methods to Biotin-PEG2-Azide

For researchers, scientists, and drug development professionals, the ability to specifically label and track biomolecules within their native environments is paramount. This compound, a reagent commonly used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," has been a valuable tool for this purpose.[1] However, the potential cytotoxicity of the copper catalyst has driven the development of a diverse toolkit of alternative bioorthogonal labeling methods.[2] This guide provides an objective comparison of the leading alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal strategy for your research needs.

Key Alternatives to this compound Labeling

Several powerful bioorthogonal reactions have emerged as robust alternatives to traditional CuAAC. These methods offer unique advantages, such as being catalyst-free, having faster reaction kinetics, or enabling spatiotemporal control. The primary alternatives covered in this guide are:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

  • Staudinger Ligation

  • Photo-Induced Bioorthogonal Reactions

  • Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)

Quantitative Performance Comparison

The selection of a bioorthogonal labeling method often depends on a balance of factors, including reaction speed, the stability of the reagents, and their biocompatibility. The following table summarizes key quantitative data for the leading alternatives to this compound based CuAAC.

ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Advantages
CuAAC Azide + Terminal Alkyne~10² - 10³High efficiency, reliable.
SPAAC Azide + Strained Cyclooctyne (e.g., DBCO, BCN)0.076 (DIFO with benzyl azide)Copper-free, high biocompatibility.[2][3]
IEDDA Tetrazine + trans-cyclooctene (TCO)Up to 2000 in 9:1 Methanol:WaterExceptionally fast, catalyst-free.[4]
Staudinger Ligation Azide + Phosphine~10⁻³ - 10⁻²One of the first bioorthogonal reactions, highly specific.
Photo-Induced Cycloaddition Tetrazole + AlkeneUp to 1299 ± 110Light-triggered, spatiotemporal control.
SPANC Cyclooctyne + Nitrone3.4 x 10⁻⁴ - 5.8 x 10⁻²Metal-free, alternative to azide-based methods.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Cell Surface Glycoproteins

This protocol describes the labeling of cell surface glycoproteins that have been metabolically engineered to display azide groups, using a strained cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488).

Materials:

  • Cells with azide-labeled surface glycoproteins

  • DBCO-Fluor 488

  • Phosphate-buffered saline (PBS), pH 7.4

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest cells and wash twice with ice-cold PBS.

  • Probe Incubation: Resuspend cells in PBS containing the DBCO-Fluor 488 probe at a final concentration of 10-50 µM.

  • Reaction: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing: Wash the cells three times with ice-cold PBS to remove excess probe.

  • Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy.

Inverse-Electron-Demand Diels-Alder (IEDDA) Labeling of a trans-cyclooctene (TCO)-modified Protein

This protocol outlines the labeling of a purified protein that has been modified to contain a TCO group, using a tetrazine-fluorophore conjugate.

Materials:

  • TCO-modified protein in PBS, pH 7.4

  • Tetrazine-fluorophore stock solution (e.g., in DMSO)

  • Size-exclusion chromatography (SEC) column

  • UV-Vis spectrophotometer

Procedure:

  • Reactant Preparation: Determine the concentration of the TCO-modified protein. Prepare a working solution of the tetrazine-fluorophore in PBS.

  • Ligation Reaction: Add a 1.5 to 5-fold molar excess of the tetrazine-fluorophore to the TCO-modified protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes.

  • Purification: Remove the excess, unreacted tetrazine-fluorophore using a desalting column or SEC.

  • Characterization: Confirm the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the fluorophore at its specific excitation wavelength.

Photo-Induced Tetrazole-Alkene Cycloaddition for Surface Patterning

This protocol describes the light-mediated conjugation of a tetrazole-containing peptide to an alkene-modified surface.

Materials:

  • Alkene-functionalized glass slide or surface

  • Tetrazole-containing peptide

  • Photoinitiator (if required by the specific tetrazole)

  • UV lamp (e.g., 365 nm)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Reaction Mixture Preparation: Prepare a solution of the tetrazole-containing peptide in a suitable buffer. If necessary, add a photoinitiator.

  • Application: Apply the peptide solution to the alkene-functionalized surface.

  • Photo-activation: Expose the surface to UV light for a defined period (e.g., 5-30 minutes) to initiate the cycloaddition.

  • Washing: Thoroughly wash the surface with the washing buffer to remove any non-covalently bound peptide.

  • Analysis: Confirm the successful conjugation using appropriate surface analysis techniques (e.g., fluorescence microscopy if the peptide is labeled).

Visualizing the Workflows and Mechanisms

To better illustrate the processes described, the following diagrams outline the experimental workflows and reaction mechanisms.

experimental_workflow_spaac cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis start Azide-labeled cells wash1 Wash with PBS start->wash1 incubate Incubate with DBCO-Fluor 488 wash1->incubate Resuspend in probe solution react SPAAC Reaction incubate->react wash2 Wash excess probe react->wash2 Labeled cells analyze Flow Cytometry or Fluorescence Microscopy wash2->analyze

Caption: Workflow for SPAAC labeling of cell surface glycoproteins.

reaction_mechanism_iedda Tetrazine Tetrazine (Diene) TransitionState [4+2] Cycloaddition Tetrazine->TransitionState TCO trans-Cyclooctene (TCO) (Dienophile) TCO->TransitionState Intermediate Unstable Bicyclic Intermediate TransitionState->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder Nitrogen N₂ Gas Intermediate->Nitrogen

Caption: Mechanism of the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

logical_relationship_alternatives cluster_alternatives Alternative Bioorthogonal Methods Biotin_PEG2_Azide This compound (CuAAC) SPAAC SPAAC Biotin_PEG2_Azide->SPAAC Copper-free alternative IEDDA IEDDA Biotin_PEG2_Azide->IEDDA Faster kinetics Staudinger Staudinger Ligation Biotin_PEG2_Azide->Staudinger Classic alternative PhotoClick Photo-Induced Biotin_PEG2_Azide->PhotoClick Spatiotemporal control SPANC SPANC Biotin_PEG2_Azide->SPANC Non-azide based

References

Validating Biotin-PEG2-Azide Pull-Downs: A Comparative Guide to Western Blot Analysis and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of protein-protein interactions identified through pull-down assays is a critical step in ensuring the biological relevance of their findings. The use of Biotin-PEG2-Azide probes, which are amenable to "click chemistry," offers a powerful method for capturing protein interactors. This guide provides a comprehensive comparison of traditional Western blot analysis with modern alternatives for validating the results of this compound pull-down experiments.

Comparison of Validation Methodologies

The selection of a validation method depends on various factors, including the required sensitivity, throughput, and the nature of the protein of interest. While Western blotting remains a widely used technique, several alternatives offer significant advantages in terms of speed, quantification, and automation.

FeatureTraditional Western BlotAutomated Western Blot (e.g., Simple Western/Jess)HiBiT™ Luminescence-Based AssayMass Spectrometry
Principle Immunoassay on a membraneCapillary-based immunoassayLuciferase complementation assayPeptide mass fingerprinting and sequencing
Sensitivity ng to pg rangepg to fg range[1]High (femtogram levels)[2]High (femtogram to attomole)
Quantitative Semi-quantitativeFully quantitative[1]Fully quantitative[3]Label-free or label-based quantification
Hands-on Time 4-8 hours< 30 minutes[1]< 15 minutesVariable (sample prep intensive)
Time to Result 1-2 days~3 hours< 1 hour1-3 days
Throughput Low to mediumHigh (25-96 samples/run)High (plate-based)Medium to high
Antibody Requirement Primary and secondaryPrimary and secondaryNone (for HiBiT-tagged proteins)None
Cost per Sample Low to moderateHighModerateHigh
Reproducibility ModerateHighHighHigh

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding the data. The following diagrams illustrate the workflow for a this compound pull-down followed by Western blot validation, and a representative signaling pathway where such interactions are relevant.

G cluster_0 Cellular Labeling & Lysis cluster_1 Click Chemistry cluster_2 Pull-Down cluster_3 Western Blot Validation Metabolic_Labeling Metabolic Labeling with Alkynyl Amino Acid Lysis Cell Lysis Metabolic_Labeling->Lysis Click_Reaction Click Reaction with This compound Lysis->Click_Reaction Streptavidin_Beads Incubation with Streptavidin Beads Click_Reaction->Streptavidin_Beads Washes Washes Streptavidin_Beads->Washes Elution Elution Washes->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

This compound Pull-Down and Western Blot Workflow

G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Proliferation Cell Proliferation Transcription_Factors->Proliferation Regulates

Simplified EGFR Signaling Pathway

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed protocols for the this compound pull-down assay and the subsequent validation by Western blot, as well as for the alternative validation methods.

Protocol 1: this compound Pull-Down Assay

This protocol outlines the steps for labeling, capturing, and eluting protein complexes using a this compound probe.

  • Metabolic Labeling of Cells:

    • Culture cells in methionine-free medium supplemented with an alkynyl methionine analog (e.g., L-azidohomoalanine or L-homopropargylglycine) for 4-16 hours to incorporate the alkyne handle into newly synthesized proteins.

  • Cell Lysis:

    • Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Chemistry Reaction:

    • To the cleared lysate, add the following click chemistry reagents in order:

      • This compound (final concentration 100 µM).

      • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM).

      • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (final concentration 100 µM).

      • Copper(II) sulfate (CuSO4) (final concentration 1 mM).

    • Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.

  • Protein Pull-Down:

    • Add pre-washed streptavidin-conjugated magnetic beads to the reaction mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.

  • Washing:

    • Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.

    • Perform a final wash with a less stringent buffer (e.g., PBS) to remove residual detergent.

  • Elution:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

    • Collect the supernatant containing the eluted proteins for downstream analysis.

Protocol 2: Western Blot Validation

This protocol describes the standard procedure for validating the pull-down results using Western blotting.

  • SDS-PAGE:

    • Separate the eluted proteins on a polyacrylamide gel suitable for the molecular weight of the target protein.

    • Include a lane with the input lysate as a positive control.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: Automated Western Blot (Simple Western™/Jess™)

This protocol provides a general workflow for using an automated capillary-based Western blot system.

  • Sample Preparation:

    • Dilute the eluted pull-down sample and input lysate to the desired concentration in the provided sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

  • Plate Loading:

    • Load the prepared samples, blocking reagent, primary antibody, secondary antibody, and chemiluminescent substrate into the designated wells of the assay plate.

  • Instrument Run:

    • Place the plate into the instrument and start the run. The instrument will automatically perform protein separation, immunodetection, and data analysis.

  • Data Analysis:

    • The software provides quantitative data, including protein molecular weight, signal intensity, and peak area.

Protocol 4: HiBiT™ Luminescence-Based Assay

This protocol is applicable when the protein of interest is endogenously tagged with the HiBiT peptide.

  • Sample Preparation:

    • Aliquot a small volume of the eluted pull-down sample and input lysate into a white, opaque 96-well plate.

  • Reagent Addition:

    • Add the Nano-Glo® HiBiT® Lytic Detection System reagent, which contains the LgBiT protein and furimazine substrate, to each well.

  • Incubation:

    • Incubate the plate at room temperature for 10 minutes to allow for cell lysis and luciferase complementation.

  • Luminescence Measurement:

    • Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of HiBiT-tagged protein.

Conclusion

Validating protein-protein interactions from this compound pull-down assays is essential for advancing research and drug development. While traditional Western blotting is a reliable method, it can be time-consuming and only semi-quantitative. Automated Western blot systems and the HiBiT™ assay offer significant improvements in terms of speed, throughput, and quantitative accuracy. For large-scale screening and unbiased discovery of interaction partners, mass spectrometry remains the gold standard. The choice of validation method should be guided by the specific experimental goals, available resources, and the desired level of quantitative rigor.

References

A Head-to-Head Comparison: CuAAC vs. SPAAC Efficiency for Biotin-PEG2-Azide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that impacts experimental outcomes. This guide provides an objective comparison of these two powerful "click chemistry" techniques, with a specific focus on their application in reactions involving Biotin-PEG2-Azide. By presenting quantitative data, detailed experimental protocols, and clear visual aids, this document aims to equip researchers with the necessary information to select the optimal ligation strategy for their specific needs.

At a Glance: CuAAC vs. SPAAC

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires a Copper(I) catalyst.Catalyst-free; driven by ring strain.
Biocompatibility Limited in living systems due to copper cytotoxicity.[1][2]High biocompatibility, suitable for in vivo applications.[3][4]
Reaction Kinetics Generally faster, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.Generally slower, with rates dependent on the cyclooctyne used (e.g., DBCO, BCN). Second-order rate constants can range from approximately 0.1 to 1 M⁻¹s⁻¹.[5]
Reactants Terminal alkyne and an azide.Strained cyclooctyne (e.g., DBCO, BCN) and an azide.
Side Reactions Potential for oxidative homocoupling of alkynes and ligand-dependent side reactions.Cyclooctynes can have side reactions with thiols.
Cost Generally more cost-effective due to simpler alkyne synthesis.Strained cyclooctynes can be more expensive to synthesize.

Reaction Mechanisms

The fundamental difference between CuAAC and SPAAC lies in their activation energy and the requirement of a catalyst. CuAAC relies on a copper(I) catalyst to facilitate the reaction between a terminal alkyne and an azide. In contrast, SPAAC utilizes a strained cyclooctyne, which reacts with an azide without the need for a catalyst due to the high ring strain.

CuAAC_Mechanism cluster_CuAAC CuAAC Mechanism Terminal_Alkyne Terminal Alkyne Triazole 1,4-disubstituted Triazole Terminal_Alkyne->Triazole Azide This compound Azide->Triazole Cu_I Cu(I) Catalyst Cu_I->Triazole catalyzes

Figure 1: Simplified CuAAC reaction mechanism.

SPAAC_Mechanism cluster_SPAAC SPAAC Mechanism Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Triazole Triazole Product Strained_Alkyne->Triazole Azide This compound Azide->Triazole

Figure 2: Simplified SPAAC reaction mechanism.

Quantitative Data Summary

The following table summarizes typical quantitative data for CuAAC and SPAAC reactions. It is important to note that reaction rates are highly dependent on the specific reactants, solvent, temperature, and pH. The presence of a PEG linker on the azide has been shown to enhance SPAAC reaction rates.

ParameterCuAAC with Terminal AlkynesSPAAC with DBCOSPAAC with BCN
Second-Order Rate Constant (k) 1 - 100 M⁻¹s⁻¹~0.3 - 1.2 M⁻¹s⁻¹~0.1 - 0.3 M⁻¹s⁻¹
Typical Reaction Time 1 - 4 hours2 - 12 hours4 - 24 hours
Typical Yield >95%>90%>90%
Optimal Temperature Room Temperature4 - 37 °CRoom Temperature to 37 °C
pH Range 4 - 115 - 104 - 10

Experimental Workflow for Comparison

A systematic approach is crucial for a direct and unbiased comparison of CuAAC and SPAAC efficiency for a specific application. The following workflow outlines the key steps for such a comparative study.

Comparative_Workflow Start Define Target Molecule and this compound CuAAC_Branch CuAAC Reaction Setup Start->CuAAC_Branch SPAAC_Branch SPAAC Reaction Setup Start->SPAAC_Branch Reaction_Monitoring Monitor Reaction Progress (e.g., LC-MS, HPLC) CuAAC_Branch->Reaction_Monitoring SPAAC_Branch->Reaction_Monitoring Data_Analysis Analyze Kinetics and Yield Reaction_Monitoring->Data_Analysis Purification Purify Biotinylated Product Data_Analysis->Purification Characterization Characterize Final Product (e.g., Mass Spec, SDS-PAGE) Purification->Characterization Conclusion Compare Efficiency and Select Optimal Method Characterization->Conclusion

References

A Researcher's Guide to Quantitative Analysis of Biotin-PEG2-Azide Labeled Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of molecular interactions and cellular processes is paramount. Biotin-PEG2-Azide has emerged as a versatile tool for labeling and detecting biomolecules through bioorthogonal chemistry. This guide provides a comprehensive comparison of quantitative methods for analyzing samples labeled with this compound and its alternatives, supported by experimental data and detailed protocols.

Comparison of Quantitative Methods

The selection of a quantitative method depends on several factors, including the nature of the sample, the required sensitivity, and the specific experimental question. The following tables provide a comparative overview of the most common techniques.

Table 1: Comparison of Bioorthogonal Ligation Chemistries
FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Staudinger Ligation
Principle Copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable triazole linkage.[1]Catalyst-free reaction between an azide and a strained cyclooctyne.[1][2]Reaction between an azide and a phosphine to form an aza-ylide intermediate that rearranges to a stable amide bond.[3][4]
Reaction Rate Very fast (10^4 - 10^5 M⁻¹s⁻¹)Fast (10⁻¹ - 10¹ M⁻¹s⁻¹)Slower (10⁻³ - 10⁻² M⁻¹s⁻¹)
Biocompatibility Potentially cytotoxic due to the copper catalyst, though ligands can mitigate this.Excellent for live-cell and in vivo applications as it is catalyst-free.Generally biocompatible and suitable for live-cell applications.
Yield High to quantitative.High.Moderate to high.
Key Advantage Rapid kinetics and high efficiency.No catalyst required, ideal for in vivo studies.Forms a native amide bond in the "traceless" version.
Key Disadvantage Copper toxicity.Cyclooctyne reagents can be bulky.Slower reaction kinetics.
Table 2: Comparison of Detection and Quantification Methods
MethodPrincipleSensitivityThroughputKey Applications
Fluorometry Measures the total fluorescence of a solution, often after cleaving a fluorescent probe from the labeled molecule.High; can detect picomole amounts of azide groups.Moderate; suitable for plate-based assays.Quantification of labeled molecules in solution or cell lysates.
Flow Cytometry Measures the fluorescence intensity of individual cells in suspension.High; capable of single-cell analysis.High; can analyze thousands of cells per second.High-throughput analysis of cell surface or intracellular labeling.
Fluorescence Microscopy Quantifies fluorescence intensity within specific regions of an image.High; suitable for detecting low-abundance targets.Low to moderate.Spatial quantification of labeled molecules within cells and tissues.
Mass Spectrometry (e.g., DiDBiT) Directly detects and quantifies biotinylated peptides after enzymatic digestion of proteins.Very high; DiDBiT improves detection ~200-fold over conventional methods.Moderate to high, depending on the LC-MS/MS setup.Identification and quantification of biotinylated proteins and their sites of modification.
UV-Vis Spectroscopy Measures the change in absorbance of a chromophore upon reaction with the labeled molecule.Moderate.Moderate.Quantification of labeled molecules in purified samples.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is crucial for understanding and implementing these quantitative methods. The following diagrams, generated using the DOT language, illustrate the workflows for the key bioorthogonal ligation reactions and a mass spectrometry-based quantification method.

CuAAC_Workflow cluster_labeling Protein Labeling cluster_detection Detection/Quantification Azide_Modified_Protein Azide-Modified Protein CuAAC_Reaction CuAAC Reaction (CuSO4, Reductant, Ligand) Azide_Modified_Protein->CuAAC_Reaction Alkyne_Biotin Alkyne-Biotin (e.g., Biotin-PEG2-Alkyne) Alkyne_Biotin->CuAAC_Reaction Biotinylated_Protein Biotinylated Protein CuAAC_Reaction->Biotinylated_Protein Detection Detection Method (e.g., Western Blot, MS) Biotinylated_Protein->Detection

Figure 1: Experimental workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_labeling Protein Labeling cluster_detection Detection/Quantification Azide_Modified_Protein Azide-Modified Protein SPAAC_Reaction SPAAC Reaction (Catalyst-Free) Azide_Modified_Protein->SPAAC_Reaction Strained_Alkyne_Biotin Strained Alkyne-Biotin (e.g., DBCO-Biotin) Strained_Alkyne_Biotin->SPAAC_Reaction Biotinylated_Protein Biotinylated Protein SPAAC_Reaction->Biotinylated_Protein Detection Detection Method (e.g., Western Blot, MS) Biotinylated_Protein->Detection

Figure 2: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Staudinger_Ligation_Workflow cluster_labeling Protein Labeling cluster_detection Detection/Quantification Azide_Modified_Protein Azide-Modified Protein Staudinger_Ligation Staudinger Ligation Azide_Modified_Protein->Staudinger_Ligation Phosphine_Biotin Phosphine-Biotin Phosphine_Biotin->Staudinger_Ligation Biotinylated_Protein Biotinylated Protein Staudinger_Ligation->Biotinylated_Protein Detection Detection Method (e.g., Western Blot, MS) Biotinylated_Protein->Detection

Figure 3: Experimental workflow for Staudinger Ligation.

DiDBiT_Workflow Biotinylated_Protein_Sample Biotinylated Protein Sample Protein_Digestion Protein Digestion (e.g., Trypsin) Biotinylated_Protein_Sample->Protein_Digestion Peptide_Mixture Peptide Mixture Protein_Digestion->Peptide_Mixture Enrichment Enrichment of Biotinylated Peptides (Streptavidin Beads) Peptide_Mixture->Enrichment Elution Elution Enrichment->Elution LC_MSMS LC-MS/MS Analysis Elution->LC_MSMS Data_Analysis Data Analysis (Identification & Quantification) LC_MSMS->Data_Analysis

Figure 4: Direct Detection of Biotin-containing Tags (DiDBiT) workflow.

Detailed Experimental Protocols

Protocol 1: Fluorometry-based Quantification using a Cleavable Fluorescent Probe

This method utilizes a bifunctional probe containing a fluorescent reporter and a clickable alkyne group connected by a cleavable linker.

Materials:

  • Azide-labeled sample (e.g., purified protein, cell lysate)

  • Alkyne-functionalized cleavable fluorescent probe

  • Click chemistry reagents (e.g., CuSO₄ and sodium ascorbate for CuAAC)

  • Cleavage reagent (e.g., 0.1 M NaOH for an ester linker)

  • Neutralization buffer

  • Fluorometer and appropriate microplates or cuvettes

Procedure:

  • Click Reaction: Incubate the azide-labeled sample with the cleavable fluorescent probe and click chemistry reagents. Ensure the reaction proceeds to completion.

  • Removal of Excess Probe: Purify the labeled sample to remove unreacted probe using methods like size exclusion chromatography or dialysis.

  • Cleavage: Treat the purified sample with the appropriate cleavage reagent to release the fluorophore.

  • Neutralization: Neutralize the reaction mixture.

  • Fluorometric Measurement: Measure the fluorescence intensity of the released fluorophore at the appropriate excitation and emission wavelengths.

  • Quantification: Determine the concentration of the fluorophore, and thus the amount of azide labeling, by comparing the fluorescence to a standard curve of the free fluorophore.

Protocol 2: Direct Detection of Biotinylated Proteins by Mass Spectrometry (DiDBiT)

This protocol outlines a method for the direct detection and quantification of biotinylated peptides from a complex protein sample.

Materials:

  • Biotinylated protein sample

  • Lysis buffer

  • Dithiothreitol (DTT) and iodoacetamide (IAA) for reduction and alkylation

  • Trypsin or other suitable protease

  • Streptavidin-conjugated beads

  • Wash buffers (e.g., PBS, high salt buffer)

  • Elution buffer (e.g., 0.1% TFA in 50% acetonitrile)

  • LC-MS/MS system

Procedure:

  • Cell Lysis and Protein Precipitation: Lyse cells containing biotinylated proteins and precipitate the proteins to remove interfering small molecules.

  • Reduction, Alkylation, and Digestion: Resuspend the protein pellet, reduce disulfide bonds with DTT, alkylate cysteine residues with IAA, and digest the proteins into peptides using trypsin.

  • Enrichment of Biotinylated Peptides: Incubate the peptide mixture with streptavidin-conjugated beads to capture the biotinylated peptides.

  • Washing: Thoroughly wash the beads to remove non-specifically bound peptides.

  • Elution: Elute the biotinylated peptides from the beads using a low pH or high organic solvent elution buffer.

  • LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS to identify the peptide sequences and the sites of biotinylation.

  • Data Analysis: Use appropriate software to search the MS/MS data against a protein database to identify the biotinylated proteins and quantify their abundance based on the intensity of the corresponding peptide signals.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol provides a general procedure for labeling an azide-modified protein with an alkyne-containing probe, such as Biotin-PEG2-Alkyne.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-Biotin reagent

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Degassing equipment (optional but recommended)

Procedure:

  • Prepare Reagents: Prepare stock solutions of the alkyne-biotin, CuSO₄, ligand, and sodium ascorbate. The sodium ascorbate solution should be prepared fresh.

  • Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein, alkyne-biotin, CuSO₄, and ligand.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the copper catalyst.

  • Purification: Remove excess reagents and byproducts by size exclusion chromatography, dialysis, or protein precipitation.

  • Confirmation of Labeling: Confirm successful biotinylation by methods such as Western blot using streptavidin-HRP or mass spectrometry.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the labeling of azide-modified proteins on the surface of live cells with a strained alkyne probe.

Materials:

  • Cells with azide-modified surface proteins

  • Strained alkyne-biotin reagent (e.g., DBCO-biotin)

  • Cell culture medium or buffer (e.g., PBS)

  • Fluorescently labeled streptavidin for detection (optional)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. If necessary, wash the cells to remove any interfering components from the culture medium.

  • Labeling Reaction: Add the strained alkyne-biotin reagent directly to the cell culture medium or a suitable buffer covering the cells.

  • Incubation: Incubate the cells with the labeling reagent for a specific time (e.g., 30 minutes to 2 hours) at 37°C.

  • Washing: Wash the cells several times with fresh medium or buffer to remove any unreacted labeling reagent.

  • Detection/Analysis: The biotinylated cells can now be analyzed by various methods, such as flow cytometry or fluorescence microscopy after staining with fluorescently labeled streptavidin, or lysed for subsequent biochemical analysis like Western blotting or mass spectrometry.

Protocol 5: Staudinger Ligation for In Vitro Protein Labeling

This protocol outlines the labeling of a purified azide-modified protein with a phosphine-biotin conjugate.

Materials:

  • Purified azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • Phosphine-biotin reagent

  • Water-miscible organic solvent (e.g., DMSO or DMF) for dissolving the phosphine reagent

Procedure:

  • Prepare Protein Solution: Dissolve the azide-modified protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare Phosphine-Biotin Solution: Prepare a stock solution of the phosphine-biotin reagent in a solvent like DMSO.

  • Ligation Reaction: Add the phosphine-biotin stock solution to the protein solution. A 10- to 50-fold molar excess of the phosphine reagent is typically used.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification: Remove the excess phosphine-biotin and the phosphine oxide byproduct by size exclusion chromatography or dialysis.

  • Confirmation of Labeling: Verify the successful biotinylation of the protein using techniques such as mass spectrometry or Western blotting with a streptavidin conjugate.

References

Biotin-PEG2-Azide: A Comparative Guide to a Versatile Biotinylation Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the covalent attachment of biotin, is a cornerstone technique for a multitude of applications, from affinity purification and immunoassays to targeted drug delivery. This guide provides a comprehensive literature review of Biotin-PEG2-Azide, objectively comparing its performance with alternative biotinylation methods, supported by experimental data and detailed protocols.

This compound has emerged as a powerful tool in the bioconjugation toolbox, primarily owing to its role in "click chemistry." This reagent offers a unique combination of the high-affinity biotin-streptavidin interaction with the specificity and efficiency of azide-alkyne cycloaddition reactions. The inclusion of a short polyethylene glycol (PEG) spacer enhances its aqueous solubility and minimizes steric hindrance, facilitating efficient binding to streptavidin.[1]

Performance Comparison with Alternative Biotinylation Reagents

The choice of biotinylation reagent is critical and depends on the specific application, the nature of the target molecule, and the desired level of control over the labeling process. This compound, with its azide functional group, offers a distinct advantage in terms of specificity compared to more traditional amine-reactive (NHS esters) and thiol-reactive (maleimides) reagents.

FeatureThis compound (Click Chemistry)NHS-Ester BiotinMaleimide Biotin
Target Residue Site-specifically introduced alkyne or strained alkynePrimary amines (Lysine, N-terminus)[2][3]Thiols (Cysteine)
Specificity High (Bioorthogonal)[2]Moderate to Low (Multiple lysines on protein surface)[2]High (Cysteines are less abundant than lysines)
Control over Labeling High (stoichiometric control possible)Moderate (can be challenging to control the degree of labeling)High
Reaction Conditions Mild, bioorthogonal (especially copper-free methods)pH dependent (typically pH 7-9), susceptible to hydrolysispH dependent (typically pH 6.5-7.5)
Side Reactions MinimalHydrolysis of the NHS ester, potential for acylation of other nucleophilic residuesReaction with other nucleophiles at higher pH
Linkage Stability High (stable triazole ring)High (stable amide bond)High (stable thioether bond)
Quantitative Insights from Proteomic Studies

Direct quantitative comparisons of labeling efficiency between different biotinylation reagents in a single study are limited. However, proteomic workflows that employ these different chemistries provide valuable insights into their practical performance.

A study utilizing a method called "Direct Detection of Biotin-containing Tags" (DiDBiT) demonstrated the power of specific labeling and enrichment. While this study used NHS-biotin for initial labeling followed by different enrichment strategies, the results highlight the advantages of methods that allow for the direct identification of the biotinylated molecules, a key feature of the click chemistry approach. The DiDBiT method, which involves peptide-level enrichment, identified 3777 biotinylated peptides , a dramatic increase compared to conventional protein-level enrichment methods which identified only 20 (protein elution) and 6 (on-bead digestion) biotinylated peptides from the same starting material. This underscores the enhanced sensitivity and specificity that can be achieved with more controlled biotinylation and enrichment strategies, a hallmark of the click chemistry workflow enabled by reagents like this compound.

Applications of this compound

The versatility of this compound has led to its adoption in a wide range of research and development areas:

  • Proteomics: Specifically labeling and identifying newly synthesized proteins or post-translationally modified proteins.

  • Drug Delivery and Targeting: Conjugating biotin to drug molecules or nanoparticles for targeted delivery to cells expressing streptavidin-fusion proteins or for pre-targeted imaging and therapy.

  • Nanotechnology: Functionalizing nanomaterials for diagnostic and therapeutic applications.

  • Glycobiology: Labeling and detection of glycans in biological systems.

  • Nucleic Acid Research: Site-specific labeling of DNA and RNA for various analytical and diagnostic purposes.

Limitations and Alternatives

Despite its advantages, this compound is not without its limitations:

  • Requirement for an Alkyne Handle: The target molecule must first be functionalized with an alkyne group, which can be a multi-step process.

  • Copper-Catalyzed Click Chemistry (CuAAC): The use of a copper catalyst can be toxic to living cells, limiting its in vivo applications. However, this can be circumvented by using copper-free click chemistry (SPAAC) with strained alkynes, though these reagents can be more expensive.

  • Cost: Click chemistry reagents, including this compound and its reaction partners, can be more expensive than traditional biotinylation reagents.

Alternatives to this compound include:

  • NHS-Ester Biotin Reagents: These are widely used for their simplicity in targeting primary amines. They are a cost-effective option for general protein labeling where site-specificity is not a primary concern.

  • Maleimide Biotin Reagents: These reagents offer high specificity for cysteine residues, which are generally less abundant than lysine, allowing for more controlled labeling.

  • Other Bioorthogonal Chemistries: Reagents for other click chemistry reactions, such as those involving tetrazines and trans-cyclooctenes, offer alternatives with different reaction kinetics and specificities.

Experimental Protocols

Detailed methodologies are crucial for the successful application of any biotinylation reagent. Below are representative protocols for the three main types of biotinylation chemistries.

Protocol 1: Biotinylation using this compound (Click Chemistry)

This protocol describes a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-modified protein (1-5 mg/mL in PBS)

  • This compound (10 mM in DMSO)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM in water)

  • Copper(II) sulfate (CuSO4) (20 mM in water)

  • Sodium ascorbate (300 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS)

Procedure:

  • To 50 µL of the alkyne-modified protein solution, add 90 µL of PBS.

  • Add 20 µL of the 2.5 mM this compound working solution (diluted from 10 mM stock in DMSO or water).

  • Add 10 µL of 100 mM THPTA solution and vortex briefly.

  • Add 10 µL of 20 mM CuSO4 solution and vortex briefly.

  • Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex briefly.

  • Protect the reaction from light and incubate for 30 minutes at room temperature.

  • The biotinylated protein is now ready for downstream processing and analysis. Purification can be performed using a desalting column to remove excess reagents.

Protocol 2: Biotinylation using NHS-Ester Biotin

This protocol is for labeling proteins with an amine-reactive NHS-ester of biotin.

Materials:

  • Protein to be labeled (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • NHS-Ester Biotin (e.g., NHS-PEG4-Biotin) (10-20 mg/mL in anhydrous DMSO or DMF, freshly prepared)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare the protein solution in an amine-free buffer. Buffers containing primary amines like Tris will compete with the reaction.

  • Immediately before use, dissolve the NHS-Ester Biotin in DMSO or DMF.

  • Add a 10- to 20-fold molar excess of the NHS-Ester Biotin solution to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.

  • Remove excess, unreacted biotin using a desalting column.

Protocol 3: Biotinylation using Maleimide Biotin

This protocol is for labeling proteins with a thiol-reactive maleimide-biotin.

Materials:

  • Protein containing free thiols (1-10 mg/mL in a degassed buffer, pH 6.5-7.5, e.g., PBS)

  • Maleimide Biotin (10 mg/mL in DMSO or DMF)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds

  • Desalting column

Procedure:

  • Dissolve the protein in a degassed, thiol-free buffer.

  • (Optional) If disulfide bonds need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Prepare the Maleimide Biotin solution in DMSO or DMF.

  • Add a 10- to 20-fold molar excess of the Maleimide Biotin solution to the protein solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • The reaction is typically complete within this timeframe, and quenching is often not necessary.

  • Purify the biotinylated protein from excess maleimide-biotin using a desalting column.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each biotinylation method.

Biotinylation_Workflows cluster_click This compound (Click Chemistry) cluster_nhs NHS-Ester Biotin cluster_maleimide Maleimide Biotin alkyne_protein Alkyne-modified Protein click_reaction CuAAC or SPAAC Reaction alkyne_protein->click_reaction biotin_azide This compound biotin_azide->click_reaction purification_click Purification click_reaction->purification_click biotinylated_protein_click Biotinylated Protein purification_click->biotinylated_protein_click protein_nhs Protein (with primary amines) nhs_reaction Amine Reaction (pH 7-9) protein_nhs->nhs_reaction nhs_biotin NHS-Ester Biotin nhs_biotin->nhs_reaction quenching_nhs Quenching (e.g., Tris) nhs_reaction->quenching_nhs purification_nhs Purification quenching_nhs->purification_nhs biotinylated_protein_nhs Biotinylated Protein purification_nhs->biotinylated_protein_nhs protein_mal Protein (with free thiols) maleimide_reaction Thiol Reaction (pH 6.5-7.5) protein_mal->maleimide_reaction maleimide_biotin Maleimide Biotin maleimide_biotin->maleimide_reaction purification_mal Purification maleimide_reaction->purification_mal biotinylated_protein_mal Biotinylated Protein purification_mal->biotinylated_protein_mal

References

Safety Operating Guide

Proper Disposal of Biotin-PEG2-Azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Biotin-PEG2-Azide, a common reagent in bioconjugation and click chemistry. Adherence to these protocols is critical for protecting personnel and the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. While some safety data sheets (SDS) may classify similar compounds as non-hazardous, at least one SDS for this compound indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, the following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety goggles with side shields or a face shieldTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95)Recommended when handling the powder form to avoid inhalation of dust.

Handling Procedures:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood[1].

  • Avoid generating dust when working with the solid form[2].

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored[1].

  • Wash hands thoroughly with soap and water after handling[1].

Step-by-Step Disposal Protocol

The disposal of this compound must always be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide that should be adapted to your institution's specific waste management policies.

  • Waste Identification and Segregation:

    • All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, should be considered chemical waste.

    • Segregate this waste from general laboratory trash.

  • Containerization:

    • Place all solid waste contaminated with this compound into a clearly labeled, sealable chemical waste container.

    • The container should be made of a material compatible with the chemical.

    • Label the container with the full chemical name: "this compound Waste" and any other information required by your institution's environmental health and safety (EHS) department.

  • Liquid Waste:

    • If this compound is in a solution, do not pour it down the drain.

    • Collect the liquid waste in a designated, labeled, and sealed container. The container should specify all chemical components of the solution.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

    • Provide them with all necessary information about the waste contents.

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If respiratory irritation occurs, seek medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated chemical waste container. For larger spills, evacuate the area and contact your institution's EHS department.

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the proper disposal of this compound waste.

start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, plasticware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing the compound) waste_type->liquid_waste Liquid container_solid Place in Labeled Solid Chemical Waste Container solid_waste->container_solid container_liquid Place in Labeled Liquid Chemical Waste Container liquid_waste->container_liquid storage Store Waste Container in Designated Secure Area container_solid->storage container_liquid->storage ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal storage->ehs

This compound Waste Disposal Workflow

References

Safeguarding Your Research: A Guide to Handling Biotin-PEG2-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Biotin-PEG2-Azide, a valuable tool in bioconjugation and drug delivery. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Essential Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE.

Protection TypeSpecificationRationale
Hand Protection Double-gloved nitrile exam gloves.[3] For tasks with a higher risk of exposure, consider using silver shield gloves underneath nitrile gloves.Azides can be absorbed through the skin. Double-gloving provides an extra layer of protection against contamination.
Eye Protection Chemical safety glasses or splash goggles are the minimum requirement. A face shield worn over goggles is necessary when there is a risk of splashes.Protects against accidental splashes and potential projectiles.
Body Protection A fully buttoned, flame-retardant lab coat is mandatory. For procedures with a higher risk of spills, consider a chemical-resistant apron.Prevents skin contact with the compound.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the risk of inhaling any potential aerosols or dust.

Safe Handling and Operational Workflow

A systematic approach to handling this compound from receipt to disposal is crucial for safety.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) and conduct risk assessment prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_workspace Prepare workspace in a chemical fume hood prep_ppe->prep_workspace weighing Weighing: Use non-metal spatula prep_workspace->weighing dissolving Dissolving: Add solid to solvent slowly weighing->dissolving reaction Reaction Setup: Use appropriate glassware dissolving->reaction storage Store at -20°C in a sealed, light- and moisture-protected container reaction->storage If not all material is used decontamination Decontaminate workspace reaction->decontamination waste_disposal Dispose of waste in labeled hazardous waste container decontamination->waste_disposal

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: General Handling Procedure

  • Preparation and Review : Before beginning any work, thoroughly review this guide and the manufacturer's safety information. Ensure a certified chemical fume hood, eyewash station, and safety shower are readily accessible.

  • Workspace Preparation : Work in a chemical fume hood with the sash at the lowest practical height. Cover the work surface with disposable absorbent bench paper.

  • Weighing and Solution Preparation :

    • Use plastic or ceramic spatulas to handle the solid compound to avoid friction or static discharge that could potentially initiate decomposition of the azide.

    • When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing. Recommended solvents include anhydrous DMSO or DMF.

  • Storage : Store this compound at –20 °C in a sealed, light- and moisture-protected container. Avoid storing with incompatible materials such as strong oxidizing agents and acids. Accidental mixing with acids can generate highly toxic and explosive hydrazoic acid.

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of highly explosive heavy metal azides in plumbing.

cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, wipes, etc.) solid_container Designated Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Unused solutions) liquid_container Designated Liquid Hazardous Waste Container liquid_waste->liquid_container ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup

Caption: Decision tree for the disposal of this compound waste.

Disposal Protocol:

  • NEVER pour this compound or any azide-containing solution down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azides.

  • Liquid Waste : Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste : Place all contaminated solid waste, such as gloves, weighing paper, and pipette tips, into a separate, clearly labeled hazardous waste container.

  • Deactivation : For larger quantities of azide waste, chemical deactivation may be required. A common method involves treatment with sodium nitrite and nitrous acid to convert the azide to nitrogen gas. This procedure should only be performed by trained personnel in a chemical fume hood with appropriate shielding.

  • Final Disposal : Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and proper disposal of all hazardous waste.

By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and responsibility in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biotin-PEG2-Azide
Reactant of Route 2
Reactant of Route 2
Biotin-PEG2-Azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.